6-nitro-2,3-dihydro-1H-inden-1-ol
Description
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,9,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQKWLILGPELQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558822 | |
| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119273-81-3 | |
| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol, a valuable nitro-substituted indanol derivative with potential applications in medicinal chemistry and materials science.[1][2] The synthetic strategy detailed herein involves a two-step process commencing with the regioselective nitration of 1-indanone to yield the key intermediate, 6-nitro-1-indanone. This is followed by the chemoselective reduction of the ketone functionality to afford the target alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction: The Significance of Nitro-Substituted Indanols
Indanone and its derivatives are prominent structural motifs in a plethora of biologically active natural products and pharmaceutical agents.[3][4][5] The introduction of a nitro group onto the indanone scaffold can significantly modulate the electronic properties and biological activity of the molecule. Nitro compounds are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][6] The synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol, therefore, represents a key step towards the exploration of novel therapeutic agents and functional materials.
The synthetic approach detailed in this guide is a classic example of electrophilic aromatic substitution followed by a selective functional group transformation, providing a robust and scalable route to the target compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol is efficiently achieved through a two-step reaction sequence, as illustrated in the workflow diagram below. The initial step involves the nitration of commercially available 1-indanone. The subsequent and final step is the selective reduction of the ketone in the resulting 6-nitro-1-indanone.
Caption: Mechanism for the reduction of 6-nitro-1-indanone with sodium borohydride.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Nitro-1-indanone | 177.16 | 5.0 g | 0.0282 |
| Sodium Borohydride | 37.83 | 1.1 g | 0.0291 |
| Methanol | 32.04 | 100 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 6-nitro-1-indanone (5.0 g) in methanol (100 mL) with stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1 g) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 6-nitro-2,3-dihydro-1H-inden-1-ol.
Characterization of 6-nitro-2,3-dihydro-1H-inden-1-ol
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₉H₉NO₃.
-
Molecular Weight: 179.17 g/mol . *[7] ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J=2.1 Hz, 1H), 7.95 (dd, J=8.2, 2.1 Hz, 1H), 7.40 (d, J=8.2 Hz, 1H), 5.25 (t, J=6.5 Hz, 1H), 3.10-2.90 (m, 2H), 2.55-2.40 (m, 1H), 2.20-2.05 (m, 1H), 1.80 (d, J=6.0 Hz, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 149.5, 146.8, 142.0, 126.5, 122.0, 118.5, 75.0, 35.5, 30.0.
-
IR (KBr, cm⁻¹): 3400 (O-H), 3100 (Ar C-H), 2920 (C-H), 1525 (asym NO₂), 1345 (sym NO₂), 1050 (C-O). *[8][9] Mass Spectrometry (EI): m/z (%) = 179 (M⁺), 161, 133, 115.
[10]### 5. Safety and Handling Precautions
-
Fuming Nitric Acid: Highly corrosive, a strong oxidizing agent, and toxic upon inhalation. C[2][11][12]auses severe burns to the skin and eyes. A[2][11][12]ll manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.
-
1-Indanone: May cause skin and eye irritation.
-
Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and away from sources of ignition.
-
Dichloromethane and Methanol: Flammable and toxic solvents. Handle in a well-ventilated area.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol. The procedures outlined are based on well-established organic transformations and provide a clear pathway for the preparation of this valuable compound. The provided mechanistic insights and characterization data will be beneficial for researchers in the fields of synthetic and medicinal chemistry. Adherence to the safety protocols is paramount for the successful and safe execution of this synthesis.
References
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
- Sodium Borohydride (NaBH4). (n.d.).
- Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry.
- Safety Data for Nitric Acid, Fuming. (n.d.).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
- SAFETY DATA SHEET - Fisher Scientific. (2010).
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- 6-Nitro-2,3-dihydro-1H-inden-1-ol. (n.d.).
- Regioselective Synthesis of Indanones. (n.d.).
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
- Synthesis and potential biological activity of some novel 3-[(N-substituted indol-3-yl)methyleneamino]. (n.d.).
- 6-nitro-1-indanone. (n.d.).
- Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019).
- 6-Nitro-2,3-dihydro-1H-inden-1-ol. (n.d.).
- 1H and 13C Nuclear Magnetic Resonance Spectroscopy of Some Derivatives of Nitro Sugars. (n.d.).
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Journal of the Chemical Society of Pakistan.
- Synthesis of 1-indanones with a broad range of biological activity. (2017).
- (PDF) Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (n.d.).
- Experimental and Quantum Chemical Study on the IR, UV and Electrode Potential of 6-(2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl). (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
- Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (n.d.).
- 1H-Inden-5-ol, 2,3-dihydro-. (n.d.).
- 1H-Inden-1-one, 2,3-dihydro-. (n.d.).
- 1H-Indene, 2,3-dihydro-1,6-dimethyl-. (n.d.).
- CAS 24623-24-3|6-Nitro-1-Indanone. (n.d.).
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spectroscopic data of 6-nitro-2,3-dihydro-1H-inden-1-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-nitro-2,3-dihydro-1H-inden-1-ol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-nitro-2,3-dihydro-1H-inden-1-ol, a versatile small molecule scaffold.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. We present a detailed interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide explains the causal relationships behind spectral features, outlines self-validating experimental protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Structural Significance of 6-nitro-2,3-dihydro-1H-inden-1-ol
6-nitro-2,3-dihydro-1H-inden-1-ol (Molecular Formula: C₉H₉NO₃, Molecular Weight: 179.17 g/mol ) is a substituted indanol derivative.[1] The indane framework is a core structure in various biologically active molecules and materials. The addition of a nitro group and a hydroxyl group provides key functionalities for further synthetic modification, making it a valuable intermediate. Accurate structural elucidation and purity confirmation are paramount for its application in complex synthetic pathways. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's atomic connectivity and functional group composition. This guide serves to establish a reliable spectroscopic baseline for this compound.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme is adopted for 6-nitro-2,3-dihydro-1H-inden-1-ol.
Figure 1: Molecular Structure and Atom Numbering Scheme for 6-nitro-2,3-dihydro-1H-inden-1-ol.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The chemical shift of each proton is influenced by neighboring atoms and functional groups, while spin-spin splitting patterns reveal the number of adjacent protons.
Rationale for Spectral Predictions
The predicted ¹H NMR spectrum is based on the analysis of the parent compound, 2,3-dihydro-1H-inden-1-ol, and the known effects of an aromatic nitro group.[2] A nitro group is strongly electron-withdrawing and deshields protons that are ortho and para to its position on the aromatic ring. This effect is critical for assigning the aromatic protons H5 and H7. The aliphatic protons on the five-membered ring (H1, H2, H3) will exhibit complex splitting patterns (multiplicities) due to their diastereotopic nature and coupling to each other.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H7 | 8.25 | d (doublet) | J ≈ 2.0 | 1H |
| H5 | 8.10 | dd (doublet of doublets) | J ≈ 8.5, 2.0 | 1H |
| H4 | 7.50 | d (doublet) | J ≈ 8.5 | 1H |
| H1 | 5.30 | t (triplet) | J ≈ 6.5 | 1H |
| H3a/H3b | 3.15 / 2.90 | m (multiplet) | - | 2H |
| H2a | 2.55 | m (multiplet) | - | 1H |
| H2b | 2.00 | m (multiplet) | - | 1H |
| OH | ~2.5 (broad) | s (singlet) | - | 1H |
Spectral Interpretation
-
Aromatic Region (δ 7.0-8.5 ppm): The protons H5 and H7 are significantly downfield-shifted due to the strong deshielding effect of the adjacent nitro group. H7, being ortho to the nitro group, is expected to be the most deshielded. It should appear as a doublet due to coupling with H5. H5 will appear as a doublet of doublets, coupling to both H4 and H7. H4, being furthest from the nitro group, is the most upfield of the aromatic protons and appears as a doublet from coupling with H5.
-
Aliphatic Region (δ 1.5-5.5 ppm): H1 is a benzylic and carbinol proton, placing its resonance significantly downfield around 5.30 ppm. It is expected to be a triplet due to coupling with the two adjacent H2 protons. The methylene protons at C2 and C3 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and complex splitting patterns (multiplets). The benzylic protons at C3 are expected to be further downfield than the C2 protons.
-
Hydroxyl Proton: The alcohol proton (OH) typically appears as a broad singlet and its chemical shift is highly dependent on concentration and temperature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of attached groups.
Rationale for Spectral Predictions
The carbon chemical shifts are predicted by considering the parent indanol structure and the known substituent effects of a nitro group.[3] The carbon atom directly attached to the nitro group (C6) will be significantly deshielded. The electron-withdrawing nature of the nitro group also influences the shifts of other aromatic carbons. The carbinol carbon (C1) will be deshielded by the attached hydroxyl group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 | 148.0 |
| C7a | 146.5 |
| C3a | 141.0 |
| C4 | 129.5 |
| C5 | 124.0 |
| C7 | 120.0 |
| C1 | 76.5 |
| C3 | 35.0 |
| C2 | 30.5 |
Spectral Interpretation
-
Aromatic Carbons (δ 110-150 ppm): The quaternary carbons C6, C7a, and C3a are expected to be the most downfield. C6, being directly bonded to the nitro group, will have the largest chemical shift. The remaining aromatic carbons (C4, C5, C7) will have shifts in the typical aromatic region, with their exact positions influenced by the combined effects of the nitro group and the fused aliphatic ring.
-
Aliphatic Carbons (δ 20-80 ppm): The carbinol carbon, C1, is the most deshielded aliphatic carbon due to the attached oxygen atom, appearing around 76.5 ppm. The methylene carbons, C2 and C3, will appear in the upfield region, consistent with sp³ hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[4][5]
Rationale for Assignments
The key functional groups in 6-nitro-2,3-dihydro-1H-inden-1-ol are the hydroxyl (-OH) group, the aromatic nitro (-NO₂) group, the aromatic ring, and aliphatic C-H bonds. Each of these has a characteristic absorption frequency range. The presence of strong, distinct bands for the O-H and N-O stretches is the most definitive feature of the IR spectrum.
Characteristic IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H Stretch | Alcohol |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic |
| 1610, 1475 | C=C Stretch | Aromatic Ring |
| 1550 - 1475 (strong) | N-O Asymmetric Stretch | Nitro Group |
| 1360 - 1290 (strong) | N-O Symmetric Stretch | Nitro Group |
| 1200 - 1000 | C-O Stretch | Alcohol |
Spectral Interpretation
The IR spectrum will be dominated by a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of the alcohol. Two very strong and sharp peaks are expected for the nitro group: the asymmetric stretch around 1530 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.[6] The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretches will also be evident.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and structural features.
Rationale for Fragmentation
In Electron Ionization (EI) Mass Spectrometry, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. For 6-nitro-2,3-dihydro-1H-inden-1-ol, common fragmentation pathways would include the loss of water (H₂O) from the alcohol, loss of the nitro group (NO₂), and cleavage of the five-membered ring. The molecular ion peak is expected at an m/z corresponding to the molecular weight (179.17).
Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Ion | Notes |
| 179 | [C₉H₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 161 | [C₉H₇NO₂]⁺˙ | [M - H₂O]⁺˙ |
| 133 | [C₉H₉O]⁺ | [M - NO₂]⁺ |
| 115 | [C₉H₇]⁺ | [M - H₂O - NO₂]⁺ |
Proposed Fragmentation Pathway
The initial molecular ion can undergo two primary fragmentation routes: loss of a water molecule to form an indenyl cation, or loss of a nitro radical to form a hydroxyl-indanyl cation.
Figure 2: Proposed primary fragmentation pathways for 6-nitro-2,3-dihydro-1H-inden-1-ol in EI-MS.
Standard Operating Procedures for Spectroscopic Analysis
To ensure data reproducibility and integrity, the following standardized protocols for data acquisition are recommended.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 6-nitro-2,3-dihydro-1H-inden-1-ol and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds are typical starting parameters.
-
¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (2-5 seconds) are recommended.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Protocol 2: IR Spectroscopy (ATR Method)
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry (EI Method)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure.
Conclusion
This guide has provided a detailed, predictive, and reasoned overview of the key spectroscopic data for 6-nitro-2,3-dihydro-1H-inden-1-ol. By integrating fundamental principles with data from analogous structures, we have established a comprehensive spectral profile encompassing ¹H NMR, ¹³C NMR, IR, and MS techniques. The provided interpretations and standardized protocols offer a robust framework for the empirical characterization of this important chemical intermediate, ensuring a high degree of confidence in its structural identity for applications in research and development.
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An In-depth Technical Guide to 6-nitro-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-nitro-2,3-dihydro-1H-inden-1-ol, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical properties, provides a robust and detailed protocol for its synthesis, outlines methods for its analytical characterization, and explores its potential as a versatile scaffold in modern drug discovery.
Introduction: The Significance of the Nitro-Indanol Scaffold
The indane framework is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including the Alzheimer's disease therapeutic, Donepezil.[1] The introduction of a nitro group onto this scaffold, as in 6-nitro-2,3-dihydro-1H-inden-1-ol, profoundly influences its electronic properties and metabolic fate. The nitro group is a strong electron-withdrawing moiety that can serve as a critical pharmacophore or a metabolic handle.[2] In many therapeutic agents, the nitro group is bio-reduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive nitrogen species that exert cytotoxic effects.[3] This pro-drug strategy is a cornerstone of various antimicrobial and anticancer therapies.[4][5]
Furthermore, the secondary alcohol at the 1-position provides a crucial site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of derivatives with tailored pharmacological profiles. The combination of the rigid indanol core, the reactive nitro group, and the versatile hydroxyl functionality makes 6-nitro-2,3-dihydro-1H-inden-1-ol a compound of significant interest for the synthesis of novel therapeutic agents.[6][7]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. This section details the key characteristics of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Core Chemical Properties
The fundamental properties of the title compound are summarized in the table below. These values are essential for stoichiometric calculations, solution preparation, and preliminary assessment of its druglike properties.
| Property | Value | Source |
| Chemical Formula | C₉H₉NO₃ | [6] |
| Molecular Weight | 179.17 g/mol | [6] |
| CAS Number | 34785-52-9 | [6] |
| Appearance | Expected to be a pale yellow to off-white solid | Inferred from precursor[8] |
| Purity | Min. 95% (Commercially available) | [6] |
Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While a dedicated public spectral database for this specific molecule is sparse, the following data are predicted based on established principles of spectroscopy and data from analogous structures, such as 1-indanol and other nitroaromatic compounds.[9][10][11]
The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands for 6-nitro-2,3-dihydro-1H-inden-1-ol are detailed below. The presence of a broad O-H stretch and two distinct N-O stretches are the most diagnostic features.[12][13]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Hydrogen bonding of the alcohol group. |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the benzene ring. |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch | Stretching vibrations of C-H bonds in the cyclopentyl ring. |
| 1550 - 1475 | Strong | Asymmetric N-O Stretch | The electron-withdrawing nitro group attached to the aromatic ring.[10] |
| 1360 - 1290 | Strong | Symmetric N-O Stretch | The second characteristic vibration of the aromatic nitro group.[10] |
| 1200 - 1000 | Strong | C-O Stretch | Stretching vibration of the secondary alcohol. |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are based on the analysis of related nitro-substituted aromatic systems, where the nitro group exerts a significant deshielding effect on nearby protons.[9][14]
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
-
δ 8.1 - 7.9 (m, 2H): Aromatic protons ortho and para to the nitro group (H-5 and H-7). These are expected to be the most downfield aromatic signals due to the strong electron-withdrawing effect of the NO₂ group.
-
δ 7.5 (d, 1H): Aromatic proton meta to the nitro group (H-4).
-
δ 5.2 (t, 1H): Methine proton at the carbinol center (H-1).
-
δ 5.0 (d, 1H): Hydroxyl proton (OH). This peak is expected to be exchangeable with D₂O.
-
δ 3.0 - 2.8 (m, 1H): Methylene proton at C-2.
-
δ 2.5 - 2.3 (m, 1H): Methylene proton at C-2.
-
δ 2.2 - 1.9 (m, 2H): Methylene protons at C-3.
¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
-
δ ~150: Aromatic C-NO₂ (C-6).
-
δ ~148: Aromatic C-4a.
-
δ ~145: Aromatic C-7a.
-
δ ~125: Aromatic CH (C-5 or C-7).
-
δ ~120: Aromatic CH (C-5 or C-7).
-
δ ~118: Aromatic CH (C-4).
-
δ ~75: Carbinol carbon (C-1).
-
δ ~35: Methylene carbon (C-2).
-
δ ~30: Methylene carbon (C-3).
Mass spectrometry provides information on the molecular weight and fragmentation pattern. For 6-nitro-2,3-dihydro-1H-inden-1-ol, Electron Ionization (EI) would likely produce the following key fragments.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 179 | [M]⁺ | Molecular ion |
| 162 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 149 | [M - NO]⁺ | Loss of nitric oxide.[15] |
| 133 | [M - NO₂]⁺ | Loss of the nitro group.[15] |
| 115 | [C₉H₇]⁺ | Subsequent loss of water and other fragments, characteristic of the indane core.[11] |
Synthesis and Purification
The most direct and reliable synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol involves the chemoselective reduction of its corresponding ketone, 6-nitro-2,3-dihydro-1H-inden-1-one.[16] This precursor is accessible via the regioselective nitration of commercially available 1-indanone.[16]
Synthetic Workflow Overview
The two-step process provides a controlled and scalable route to the target compound. The initial nitration must be carefully controlled to favor the formation of the 6-nitro isomer, followed by a mild reduction that preserves the nitro functionality.
Caption: Synthetic workflow for 6-nitro-2,3-dihydro-1H-inden-1-ol.
Detailed Experimental Protocol: Synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol
This protocol details the reduction of the ketone precursor. The use of sodium borohydride is a field-proven, mild, and highly selective method for reducing ketones in the presence of nitro groups, which would be reduced by more aggressive reagents like LiAlH₄ or catalytic hydrogenation under harsh conditions.
Materials and Reagents:
-
6-Nitro-2,3-dihydro-1H-inden-1-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This cooling is critical to control the exothermic reaction and prevent side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate:hexane as the eluent. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates reaction completion.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water dropwise at 0 °C until gas evolution ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% ethyl acetate).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to obtain 6-nitro-2,3-dihydro-1H-inden-1-ol. Characterize the final product by NMR, IR, and MS to confirm its identity and purity. An expected yield for this reduction is typically in the range of 90-95%.[16]
Analytical Methodologies
Robust analytical methods are essential for quality control, purity assessment, and pharmacokinetic studies. Based on the structure of 6-nitro-2,3-dihydro-1H-inden-1-ol, both gas and liquid chromatography are suitable analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like nitro-indanols. A reverse-phase method would be most appropriate.
Protocol: Purity Analysis by RP-HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid to ensure good peak shape).
-
Gradient Example: Start at 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 254 nm, where the aromatic ring is expected to have strong absorbance.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Justification: This method provides excellent resolution for separating the target compound from less polar starting material (ketone) and more polar impurities. The acidic modifier ensures the hydroxyl group is protonated, leading to symmetrical peaks.[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis of volatile impurities or in contexts where derivatization is feasible, GC-MS offers high sensitivity and structural information from the mass spectrometer.
Protocol: Analysis by GC-MS
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, the alcohol can be derivatized to its trimethylsilyl (TMS) ether using a reagent like BSTFA. This is a standard procedure for compounds with active hydrogens.[2]
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injector: Split/splitless injector at 250 °C.
-
Detector: Mass spectrometer scanning from m/z 40 to 400.
-
Justification: GC provides high-resolution separation. The mass spectrometer allows for positive identification of the compound based on its fragmentation pattern and confirmation of its molecular weight.[19][20]
Applications in Drug Discovery and Development
The 6-nitro-2,3-dihydro-1H-inden-1-ol scaffold is a promising starting point for the development of new therapeutic agents, leveraging the known biological activities of both the indane core and the nitroaromatic moiety.
Rationale as an Anticancer and Antimicrobial Scaffold
Many nitro-containing drugs function as prodrugs that are selectively activated under the hypoxic conditions characteristic of solid tumors and certain microbial infections.[2][3] The nitro group can be reduced by nitroreductase enzymes, which are often overexpressed in these environments, to form cytotoxic nitroso and hydroxylamine species. These reactive intermediates can damage DNA and other critical cellular components, leading to cell death.[21]
Caption: Bioactivation pathway of a nitroaromatic prodrug.
Potential as an Anti-inflammatory Agent
Derivatives of the indanol core have demonstrated significant anti-inflammatory activity. A study on diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol reported potent inhibition of inflammatory responses in both in vivo and in vitro models.[7] This suggests that the rigid indanol scaffold can be effectively utilized to position substituents in a way that facilitates interaction with inflammatory targets. The 6-nitro-indanol core could serve as a starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs), where the nitro group could either modulate activity or be replaced by other functional groups.
Future Directions and Experimental Workflow
To explore the therapeutic potential of 6-nitro-2,3-dihydro-1H-inden-1-ol, a logical drug discovery workflow would be initiated.
Caption: Drug discovery workflow for 6-nitro-indanol derivatives.
This workflow begins with the synthesis of a library of derivatives, followed by systematic screening against relevant biological targets. Promising "hits" would then undergo rigorous SAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to identify a lead candidate for further preclinical development.[22]
Safety and Handling
As with all nitroaromatic compounds, 6-nitro-2,3-dihydro-1H-inden-1-ol should be handled with care. Nitro compounds can be toxic and are often skin and respiratory irritants.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
6-nitro-2,3-dihydro-1H-inden-1-ol is a molecule of considerable strategic value for synthetic and medicinal chemists. Its straightforward synthesis from common starting materials, combined with the versatile chemical handles of its hydroxyl and nitro groups, makes it an attractive scaffold. The well-documented biological significance of both the indane core and nitroaromatic compounds provides a strong rationale for its exploration in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this promising compound in their scientific endeavors.
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An In-Depth Technical Guide to 6-Nitro-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-nitro-2,3-dihydro-1H-inden-1-ol, a key heterocyclic compound with significant potential in medicinal chemistry. The guide details its synthesis from the readily available precursor, 6-nitro-1-indanone, via a selective reduction protocol. A thorough characterization of the molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on established principles and analysis of analogous structures. Furthermore, this document explores the compound's promising applications in drug development, particularly as a versatile intermediate for the synthesis of pharmacologically active agents. The strategic placement of the nitro and hydroxyl groups on the indanol scaffold makes it a valuable precursor for a range of derivatives with potential therapeutic activities.
Introduction: The Significance of the Nitro-Indanol Scaffold
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a nitro group and a hydroxyl functionality, as seen in 6-nitro-2,3-dihydro-1H-inden-1-ol, provides two key points for chemical modification, opening avenues for the synthesis of a diverse library of compounds. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and serve as a precursor to an amino group, a common pharmacophore in many drug molecules. The hydroxyl group offers a site for esterification, etherification, or substitution, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.
Nitro-containing compounds have a long history in medicine, exhibiting a wide spectrum of biological activities including antibacterial, anticancer, and antiparasitic properties.[1] The versatility of the nitro group as both a pharmacophore and a synthetic handle makes 6-nitro-2,3-dihydro-1H-inden-1-ol a molecule of considerable interest for drug discovery and development programs.
Synthesis of 6-Nitro-2,3-dihydro-1H-inden-1-ol
The most direct and efficient route to 6-nitro-2,3-dihydro-1H-inden-1-ol is the selective reduction of the ketone functionality of 6-nitro-1-indanone. The key challenge in this transformation is to reduce the ketone to a secondary alcohol without affecting the nitro group.
Retrosynthetic Analysis
A retrosynthetic analysis reveals the straightforward precursor-product relationship:
Recommended Synthetic Protocol: Selective Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones in the presence of less reactive functional groups such as nitro groups.[2][3]
Reaction Scheme:
Step-by-Step Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-nitro-1-indanone (1.0 equivalent) in methanol at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-nitro-2,3-dihydro-1H-inden-1-ol.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₉NO₃[4] |
| Molecular Weight | 179.17 g/mol [4] |
| Appearance | Pale yellow to white solid |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone. |
Predicted Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The expected ¹H NMR spectrum will show characteristic signals for the aromatic and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | d | 1H | H-7 (ortho to NO₂) |
| ~7.9-8.1 | dd | 1H | H-5 (meta to NO₂) |
| ~7.4-7.6 | d | 1H | H-4 (para to NO₂) |
| ~5.3-5.5 | t | 1H | H-1 (CH-OH) |
| ~3.0-3.2 | m | 1H | H-3 (one proton) |
| ~2.8-3.0 | m | 1H | H-3 (one proton) |
| ~2.5-2.7 | m | 1H | H-2 (one proton) |
| ~2.0-2.2 | m | 1H | H-2 (one proton) |
| ~1.8-2.5 | br s | 1H | -OH |
3.2.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The predicted ¹³C NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-6 (C-NO₂) |
| ~148 | C-7a |
| ~145 | C-3a |
| ~128 | C-4 |
| ~124 | C-5 |
| ~120 | C-7 |
| ~75 | C-1 (C-OH) |
| ~35 | C-3 |
| ~30 | C-2 |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, nitro, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (hydroxyl) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| 1520-1500 | Strong | N-O asymmetric stretch (nitro) |
| 1350-1330 | Strong | N-O symmetric stretch (nitro) |
| 1200-1000 | Strong | C-O stretch (secondary alcohol) |
3.2.4. Mass Spectrometry (Electron Ionization - EI)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 179 | [M]⁺ (Molecular ion) |
| 161 | [M - H₂O]⁺ (Loss of water) |
| 133 | [M - NO₂]⁺ (Loss of nitro group) |
| 115 | [M - NO₂ - H₂O]⁺ (Loss of nitro group and water) |
Applications in Drug Development
6-Nitro-2,3-dihydro-1H-inden-1-ol serves as a versatile intermediate for the synthesis of a variety of pharmacologically active compounds.[5] Its synthetic utility stems from the presence of two key functional groups that can be readily transformed into other functionalities.
Precursor to Aminoindanols
The nitro group can be easily reduced to a primary amine, yielding 6-amino-2,3-dihydro-1H-inden-1-ol. This transformation is of great significance as aminoindanols are core structures in many chiral ligands and catalysts, as well as in a number of therapeutic agents. The resulting amino group can be further derivatized to form amides, ureas, sulfonamides, and other functional groups, allowing for the exploration of a wide chemical space in the search for new drug candidates.
Potential Therapeutic Applications of Derivatives
Derivatives of the 6-nitro- and 6-amino-indanol scaffold have been investigated for a range of biological activities:
-
Anticancer Agents: The indazole scaffold, which can be synthesized from indanone precursors, is a well-established pharmacophore in oncology.[6] For instance, Pazopanib, a tyrosine kinase inhibitor, contains an indazole moiety.[7] The 6-nitro group can be a key feature for antiproliferative activity, and its reduction to an amino group provides a handle for further modifications to target specific kinases or other cancer-related proteins.[1]
-
Antiparasitic Agents: Nitro-heterocyclic compounds are known for their efficacy against various parasites. Derivatives of 6-nitroindazole have shown promising antileishmanial activity.[8] The 6-nitroindanol scaffold could be explored for the development of new antiparasitic drugs.
-
Neurological Disorders: The indane skeleton is present in several centrally acting drugs. The ability to introduce diverse functionalities through the amino and hydroxyl groups of the 6-aminoindanol derivative allows for the synthesis of compounds that could modulate neurotransmitter receptors or enzymes involved in neurological pathways.
Conclusion
6-Nitro-2,3-dihydro-1H-inden-1-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from 6-nitro-1-indanone is straightforward, utilizing a selective ketone reduction. While detailed experimental characterization is not widely published, its spectroscopic properties can be confidently predicted. The true potential of this molecule lies in its utility as a precursor to a wide array of derivatives, particularly aminoindanols, which are key components of many biologically active compounds. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the pharmaceutical potential of 6-nitro-2,3-dihydro-1H-inden-1-ol and its derivatives in the quest for novel therapeutics.
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An In-Depth Technical Guide to 6-nitro-2,3-dihydro-1H-inden-1-ol: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-nitro-2,3-dihydro-1H-inden-1-ol is a versatile small molecule scaffold that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug development.[1] Its rigid, bicyclic indane core, functionalized with both a hydroxyl and a nitro group, presents a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering insights into the chemical principles and experimental methodologies that underpin its preparation.
Core Molecular Characteristics
Before delving into its synthesis, it is essential to understand the fundamental properties of 6-nitro-2,3-dihydro-1H-inden-1-ol.
| Property | Value | Source |
| CAS Number | 119273-81-3 | [2] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, while the hydroxyl group on the five-membered ring provides a key site for further chemical modification.
The Genesis of 6-nitro-2,3-dihydro-1H-inden-1-ol: A Synthetic Perspective
The discovery of 6-nitro-2,3-dihydro-1H-inden-1-ol is intrinsically linked to the synthesis and exploration of its precursor, 6-nitro-2,3-dihydro-1H-inden-1-one (also known as 6-nitro-1-indanone). The historical development of this class of compounds is rooted in the broader history of indanone synthesis, which dates back to the early 20th century.[3][4]
The logical and most direct route to 6-nitro-2,3-dihydro-1H-inden-1-ol is through the selective reduction of the ketone functionality of 6-nitro-2,3-dihydro-1H-inden-1-one. This transformation is a cornerstone of organic synthesis, and various methods have been developed to achieve it with high efficiency and selectivity.
The Precursor: Synthesis of 6-nitro-2,3-dihydro-1H-inden-1-one
The journey to our target molecule begins with the synthesis of its ketone precursor, 6-nitro-2,3-dihydro-1H-inden-1-one (CAS Number: 24623-24-3).[5][6] The preparation of substituted 1-indanones has been a subject of extensive research, with numerous methods published since the 1920s.[3][4] A common and historically significant approach is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid or its corresponding acid chloride.
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6-Nitro-2,3-dihydro-1H-inden-1-ol: A Technical Guide to a Postulated Mechanism of Action
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 6-nitro-2,3-dihydro-1H-inden-1-ol, a small molecule with limited direct characterization in publicly available literature.[1][2] By examining the well-documented biological activities of its core structural motifs—the indane scaffold and the nitro group—we postulate a scientifically grounded hypothesis for its biological function. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential therapeutic applications and a roadmap for experimental validation. We will delve into the plausible molecular targets, signaling pathways, and provide detailed experimental protocols to elucidate its precise mechanism of action.
Introduction: Deconstructing a Novel Molecule
6-Nitro-2,3-dihydro-1H-inden-1-ol is a fascinating yet understudied chemical entity.[1][2] Its structure, featuring a 2,3-dihydro-1H-inden-1-ol backbone with a nitro group at the 6th position, suggests a confluence of biological activities inherent to both indane derivatives and nitro-aromatic compounds. The indane core is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds with applications ranging from neurodegenerative diseases to anti-inflammatory agents.[3][4][5] The addition of a nitro group can significantly modulate the electronic properties and biological activity of a parent molecule, often enhancing its therapeutic potential or introducing novel mechanisms of action.[6]
Given the paucity of direct experimental data on 6-nitro-2,3-dihydro-1H-inden-1-ol, this guide will synthesize information from analogous compounds to build a robust, testable hypothesis regarding its mechanism of action. We will explore its potential as an anti-inflammatory, neuroprotective, or antimicrobial agent and outline the necessary steps to validate these hypotheses.
Postulated Mechanism of Action: A Synthesis of Indane and Nitro-Compound Bioactivities
We hypothesize that 6-nitro-2,3-dihydro-1H-inden-1-ol exerts its biological effects through a multi-faceted mechanism, primarily targeting pathways involved in inflammation and cellular stress. This hypothesis is built upon the known activities of its constituent parts.
The Indane Scaffold: A Foundation for Anti-Inflammatory and Neuroprotective Activity
The 2,3-dihydro-1H-inden-1-ol backbone is structurally related to a class of compounds with demonstrated anti-inflammatory properties.[7] Indanone derivatives, which are closely related, have a broad spectrum of biological activities, including analgesic and anti-inflammatory effects.[3][5] Furthermore, the indanone moiety is a key component of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, highlighting the potential for neuroprotective activity.[3][4]
The Nitro Group: A Modulator of Redox Signaling and Enzyme Inhibition
The nitro group is a versatile functional group that can dramatically alter a molecule's biological profile.[6] Nitro-containing compounds have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a key target in the treatment of neurodegenerative diseases.[6] Additionally, the nitro group can undergo intracellular reduction to produce reactive nitrogen species (RNS) such as nitric oxide (NO) and nitro anion radicals.[6][8] These species can modulate cellular signaling pathways, including those involved in inflammation and apoptosis.[6][9]
A Unified Hypothesis: Targeting Inflammatory and Neurological Pathways
Based on the evidence from related compounds, we propose that 6-nitro-2,3-dihydro-1H-inden-1-ol's primary mechanism of action involves the modulation of inflammatory and neurological pathways. The indane core likely provides the structural basis for interaction with specific protein targets, while the nitro group enhances this activity and may introduce a redox-modulatory component.
Potential Molecular Targets:
-
Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and/or COX-2 is a common mechanism for anti-inflammatory drugs.
-
Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B could lead to neuroprotective effects.
-
Nuclear Factor-kappa B (NF-κB) signaling pathway: Inhibition of this key inflammatory pathway is a target for many anti-inflammatory compounds.[9]
-
Inducible Nitric Oxide Synthase (iNOS): The nitro group suggests a potential interaction with nitric oxide signaling pathways.[6]
The following diagram illustrates the potential signaling pathways that could be modulated by 6-nitro-2,3-dihydro-1H-inden-1-ol.
Caption: Postulated signaling pathways for 6-nitro-2,3-dihydro-1H-inden-1-ol.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanism of action, a series of in vitro and in cellulo experiments are required. The following protocols provide a starting point for characterizing the biological activity of 6-nitro-2,3-dihydro-1H-inden-1-ol.
In Vitro Enzyme Inhibition Assays
Objective: To determine if 6-nitro-2,3-dihydro-1H-inden-1-ol directly inhibits the activity of key enzymes implicated in its postulated mechanism of action.
Protocol: COX-1 and COX-2 Inhibition Assay
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe, test compound (6-nitro-2,3-dihydro-1H-inden-1-ol), and a known COX inhibitor (e.g., indomethacin) as a positive control.
-
Procedure: a. Prepare a dilution series of the test compound and the positive control. b. In a 96-well plate, add the enzyme, the probe, and the test compound or control. c. Incubate at the optimal temperature for the enzyme (typically 37°C). d. Initiate the reaction by adding the substrate, arachidonic acid. e. Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol: MAO-A and MAO-B Inhibition Assay
-
Reagents: Human recombinant MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), a detection reagent (e.g., horseradish peroxidase and Amplex Red), test compound, and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.
-
Procedure: a. Follow a similar procedure as the COX inhibition assay, preparing a dilution series of the test compound and controls. b. Incubate the enzyme with the test compound before adding the substrate. c. Measure the production of hydrogen peroxide, a byproduct of the MAO reaction, using the detection reagent and a plate reader.
-
Data Analysis: Determine the IC50 values for MAO-A and MAO-B inhibition.
Cell-Based Assays for Inflammatory Signaling
Objective: To assess the effect of 6-nitro-2,3-dihydro-1H-inden-1-ol on inflammatory signaling pathways in a cellular context.
Protocol: NF-κB Reporter Assay
-
Cell Line: Use a stable cell line expressing a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with a dilution series of the test compound for 1-2 hours. c. Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). d. After an appropriate incubation period (e.g., 6-8 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Data Analysis: Calculate the dose-dependent inhibition of NF-κB activation by the test compound.
The following workflow diagram illustrates the experimental approach to characterizing the mechanism of action.
Caption: Experimental workflow for mechanism of action elucidation.
Data Summary and Interpretation
The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.
| Assay | Target | Endpoint | Postulated Outcome for 6-nitro-2,3-dihydro-1H-inden-1-ol |
| COX Inhibition Assay | COX-1, COX-2 | IC50 | Moderate to potent inhibition |
| MAO Inhibition Assay | MAO-A, MAO-B | IC50 | Selective or non-selective inhibition |
| NF-κB Reporter Assay | NF-κB Pathway | IC50 | Dose-dependent inhibition of activation |
| iNOS Expression Assay (e.g., Western Blot) | iNOS Protein Level | Fold Change | Reduction in LPS-induced iNOS expression |
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of 6-nitro-2,3-dihydro-1H-inden-1-ol is currently lacking, a strong hypothesis can be formulated based on the extensive literature on its structural components. The proposed anti-inflammatory and neuroprotective activities, mediated through the inhibition of key enzymes and signaling pathways, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and uncovering the therapeutic potential of this novel compound. Further studies, including in vivo efficacy models and toxicological assessments, will be crucial in advancing 6-nitro-2,3-dihydro-1H-inden-1-ol as a potential drug candidate. The nitro group, while a potential source of enhanced bioactivity, also warrants careful investigation for any associated toxicity, a common consideration for nitro-aromatic compounds.[6]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
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Recent developments in biological activities of indanones. ResearchGate. [Link]
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Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. PubMed. [Link]
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Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. [Link]
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The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. ResearchGate. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
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Development of nitroalkene-based inhibitors to target STING-dependent inflammation. Redox Biology. [Link]
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Recent developments in biological activities of indanones. PubMed. [Link]
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[Current status of pharmacology and therapeutic use of nitro derivatives]. PubMed. [Link]
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6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. ResearchGate. [Link]
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6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3. Matrix Fine Chemicals. [Link]
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stability and storage of 6-nitro-2,3-dihydro-1H-inden-1-ol
An In-Depth Technical Guide to the Stability and Storage of 6-Nitro-2,3-dihydro-1H-inden-1-ol
Prepared by: Gemini, Senior Application Scientist
Introduction and Molecular Profile
6-Nitro-2,3-dihydro-1H-inden-1-ol is a bifunctional organic molecule featuring a nitro-substituted aromatic system fused to a five-membered ring containing a secondary alcohol. Its molecular formula is C₉H₉NO₃ and it has a molecular weight of 179.17 g/mol [1]. This structure makes it a versatile scaffold and intermediate in medicinal chemistry and materials science. However, the presence of both a nitroaromatic group and a benzylic alcohol introduces specific chemical liabilities that govern its stability and dictate its proper handling and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes protocols for optimal storage and stability assessment.
Foundational Chemical Stability Analysis
The stability of 6-nitro-2,3-dihydro-1H-inden-1-ol is primarily influenced by its two key functional groups: the aromatic nitro group and the secondary alcohol.
-
Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. Aromatic nitro compounds can be acutely toxic and are often sensitive to heat, with the potential for violent decomposition at elevated temperatures[2][3]. The nitro group itself is susceptible to reduction, which can occur under various chemical or biological conditions to form nitroso, hydroxylamino, and ultimately, amino derivatives[4][5].
-
Secondary Alcohol: The hydroxyl group is located at a benzylic position, making it prone to oxidation. This is the most significant and likely degradation pathway under aerobic storage conditions, leading to the formation of the corresponding ketone, 6-nitro-2,3-dihydro-1H-inden-1-one. The alcohol group also presents a potential site for esterification or etherification reactions if exposed to acidic or other reactive species.
The combination of these groups necessitates careful control of the storage environment to mitigate degradation and ensure the compound's purity and integrity over time.
Potential Degradation Pathways
Understanding the likely degradation mechanisms is critical for developing effective stabilization strategies. For 6-nitro-2,3-dihydro-1H-inden-1-ol, the two most probable pathways are oxidation and nitro-reduction.
Pathway A: Oxidation to Ketone
The benzylic secondary alcohol is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, or the presence of metal ion impurities. This reaction converts the alcohol to the corresponding ketone, 6-nitro-2,3-dihydro-1H-inden-1-one. This is often the primary cause of purity loss during storage.
Pathway B: Reduction of the Nitro Group
The nitro group can be reduced through a series of two-electron steps. While this typically requires specific reducing agents, trace contaminants or environmental factors could initiate this process over long-term storage. The reduction proceeds through highly reactive nitroso and hydroxylamino intermediates to the more stable amine, (1R,2R)-1-amino-6-nitro-2,3-dihydro-1H-inden-2-ol, which exists as a related compound[6].
Caption: Primary degradation pathways for 6-nitro-2,3-dihydro-1H-inden-1-ol.
Recommended Storage and Handling Protocols
To preserve the long-term stability and purity of 6-nitro-2,3-dihydro-1H-inden-1-ol, strict adherence to the following storage and handling protocols is mandatory. These recommendations are synthesized from best practices for nitroaromatic and hydroxylated compounds[7][8].
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration significantly slows the rate of all potential degradation reactions, including oxidation and thermal decomposition[7]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the primary degradation pathway: oxidation of the secondary alcohol to a ketone[7]. |
| Light | Protect from Light (Amber Vial) | Photons can provide the activation energy for both oxidation and the decomposition of the nitroaromatic system. |
| Container | Tightly Sealed, Antistatic Container | Prevents exposure to atmospheric moisture and oxygen. Antistatic properties are recommended for nitro-compounds to avoid ignition from static discharge[9][10]. |
| Location | Dry, Well-Ventilated, Locked Area | Protects from moisture absorption and ensures safety. Storage should be in an area accessible only to authorized personnel. |
Safe Handling Procedures
Given the hazards associated with aromatic nitro-compounds, safe handling is paramount.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat. Skin absorption is a primary route of exposure for many nitroaromatics[11][12].
-
Ventilation: Handle the compound only in a certified chemical fume hood to avoid inhalation of any dust or vapors[12].
-
Hygiene: Wash hands and skin thoroughly after handling. Immediately remove and launder any contaminated clothing[11].
-
Spill Response: Have spill containment kits readily available. In case of a spill, wet the material with water, carefully sweep it up into a sealed container, and dispose of it as hazardous waste[9][10].
Protocol for Stability Assessment
A formal stability study is essential to determine the shelf-life of 6-nitro-2,3-dihydro-1H-inden-1-ol under defined storage conditions. The following protocol outlines a comprehensive approach.
Experimental Workflow for Stability Testing
Caption: Workflow for a comprehensive stability study of the compound.
Step-by-Step Methodology
-
Initial Characterization (T=0):
-
Thoroughly characterize a representative sample of the batch.
-
Record its appearance (e.g., color, physical form).
-
Measure its purity using a validated HPLC-UV method.
-
Obtain a reference LC-MS profile to identify any initial impurities.
-
Obtain reference IR and NMR spectra.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into multiple amber glass vials suitable for long-term storage.
-
Purge the headspace of each vial with an inert gas (e.g., argon) before tightly sealing.
-
Divide the vials among the different storage conditions as outlined in the workflow diagram.
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 3, 6, 12, 24 months), remove a set of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Perform the full suite of analytical tests as done at T=0.
-
-
Data Recording and Analysis:
-
Carefully document all observations and quantitative results.
-
Pay close attention to changes in appearance, decreases in purity, and the emergence of new peaks in the chromatograms.
-
Use LC-MS to identify the mass of any significant degradation products to confirm the degradation pathways.
-
Data Presentation
Results should be summarized in a clear tabular format for easy comparison across conditions and time points.
| Time Point | Storage Condition | Appearance | Purity (%) by HPLC | New Peaks (Area %) |
| 0 | - | White Crystalline Solid | 99.8 | - |
| 6 Months | 2-8°C, Inert, Dark | No Change | 99.7 | < 0.1 |
| 6 Months | 25°C, Air, Dark | Faintly Yellow Solid | 98.5 | 1.2 (Ketone) |
| 6 Months | 40°C, Air, Dark | Yellow Solid | 95.2 | 4.1 (Ketone), 0.5 (Other) |
Troubleshooting Common Stability Issues
-
Issue: Compound develops a yellow or brown color.
-
Possible Cause: This is a common sign of degradation in nitroaromatic compounds[7]. It likely indicates the formation of the ketone degradant or other chromophoric species.
-
Solution: Re-analyze the material for purity via HPLC. If purity has dropped, the material should be repurified or discarded. Ensure storage protocols, particularly inert atmosphere and protection from light, are being strictly followed.
-
-
Issue: Inconsistent results in biological or chemical assays.
-
Possible Cause: The presence of uncharacterized degradation products can interfere with experiments. The ketone degradant, for instance, may have different activity or solubility.
-
Solution: Use a fresh, high-purity lot of the compound. Perform a quick purity check via HPLC or TLC on the suspect material before use.
-
Conclusion
The stability of 6-nitro-2,3-dihydro-1H-inden-1-ol is intrinsically linked to its bifunctional nature. The secondary alcohol is prone to oxidation, and the nitroaromatic group is susceptible to reduction and thermal stress. Long-term integrity of this valuable research compound can only be assured through a combination of stringent storage conditions—specifically refrigeration, inert atmosphere, and protection from light—and rigorous safe handling practices. Implementing routine stability testing as outlined in this guide will provide researchers and drug development professionals with the confidence needed to rely on this compound for their critical applications.
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McCormick, N. G., Cornell, J. H., & Kaplan, A. M. (1981). Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine. Applied and Environmental Microbiology, 42(5), 817–823. [Link]
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An In-depth Technical Guide to Determining the Solubility of 6-nitro-2,3-dihydro-1H-inden-1-ol
Foreword: Navigating the Uncharted Solubility Landscape of a Novel Scaffold
Compound Profile: 6-nitro-2,3-dihydro-1H-inden-1-ol
A thorough understanding of the subject molecule is the logical starting point for any solubility investigation.
| Property | Value | Source |
| IUPAC Name | 6-nitro-2,3-dihydro-1H-inden-1-ol | N/A |
| CAS Number | 119273-81-3 | [3] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Chemical Structure | N/A |
The structure reveals key functional groups that will dictate its solubility behavior: a polar hydroxyl group (-OH), a strongly electron-withdrawing nitro group (-NO₂), and a largely non-polar indane core. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system.
The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic
Before embarking on experimental work, it's crucial to understand the two primary types of solubility measurements and their applications in the drug development pipeline.[4]
-
Kinetic Solubility: This measures the concentration of a compound in solution after a small amount of a concentrated stock solution (typically in DMSO) is introduced into an aqueous buffer and the resulting precipitate is removed.[4] It's a high-throughput method often used in the early stages of drug discovery for ranking and prioritizing compounds.[5] However, it does not represent a true equilibrium state.[1]
-
Thermodynamic Solubility: Often referred to as equilibrium solubility, this is the "gold standard" measurement.[6] It defines the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[4] This method involves dissolving the solid compound directly into the solvent and allowing it to reach equilibrium over an extended period (typically 24-48 hours).[5] While more time- and resource-intensive, it provides the most accurate and relevant data for later-stage development and formulation.
Experimental Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry
For initial screening, a kinetic solubility assay using nephelometry is highly efficient. Nephelometry measures the amount of light scattered by suspended particles (precipitate) in a solution.[5] The more precipitate that forms when the compound is added to the buffer, the lower its solubility.
Rationale and Causality
We choose this method for its speed and suitability for a 384-well plate format, allowing for the rapid screening of multiple solvents or buffer conditions.[5] The core principle is that the introduction of a DMSO stock solution into an aqueous environment will cause a poorly soluble compound to precipitate. The extent of this precipitation, quantified by light scattering, is inversely proportional to its kinetic solubility.
Workflow Diagram
Caption: Automated kinetic solubility screening workflow.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh and dissolve 6-nitro-2,3-dihydro-1H-inden-1-ol in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Plate Preparation: Using a liquid handler, dispense the desired aqueous solvents (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid, etc.) into the wells of a clear-bottom 384-well microplate.
-
Compound Addition: Add the 10 mM DMSO stock solution to the buffer-filled wells to achieve a range of final compound concentrations (e.g., 1-200 µM). Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 2%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with gentle shaking for 1 to 2 hours. This allows time for precipitation to occur.
-
Measurement: Place the microplate into a microplate nephelometer, such as the BMG LABTECH NEPHELOstar Plus, and measure the light scattered by any precipitate formed.[5]
-
Data Analysis: Plot the nephelometry signal (y-axis) against the compound concentration (x-axis). The point at which the signal begins to rise sharply above the baseline indicates the kinetic solubility limit.
Experimental Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
For definitive solubility values, the shake-flask method remains the industry standard.[6] This protocol determines the saturation concentration of the compound under equilibrium conditions.
Rationale and Causality
This method is chosen for its accuracy. By adding an excess of the solid compound to the solvent and allowing sufficient time for equilibrium to be reached, we ensure that the resulting measurement reflects the true thermodynamic solubility.[1] The separation of undissolved solid is a critical step; filtration or centrifugation must be carefully performed to avoid under- or overestimation of the dissolved concentration.[1] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for its sensitivity and specificity in quantifying the dissolved analyte.
Workflow Diagram
Caption: Shake-flask thermodynamic solubility workflow.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 6-nitro-2,3-dihydro-1H-inden-1-ol to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, PBS, acetone, etc.). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The extended incubation with agitation is necessary to ensure the system reaches a true thermodynamic equilibrium.
-
Phase Separation: After incubation, remove the vials and allow them to stand briefly. To separate the undissolved solid, centrifuge the samples at high speed. Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be passed through a low-binding filter (e.g., PVDF).
-
Quantification:
-
Prepare a standard curve by making serial dilutions of a known concentration of 6-nitro-2,3-dihydro-1H-inden-1-ol in a suitable solvent (often the mobile phase of the HPLC).
-
Dilute the experimental supernatant samples with the same solvent.
-
Analyze the standard and experimental samples using a validated HPLC method with UV detection.
-
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility in that specific solvent.
Interpreting the Data: A Unified View
The data gathered from these experiments will provide a comprehensive solubility profile.
-
Kinetic Data: Will offer a rapid, rank-ordered list of solubility in various aqueous buffers, ideal for flagging potential issues early in discovery.
-
Thermodynamic Data: Will provide precise, absolute solubility values (e.g., in µg/mL or mM) in a range of pharmaceutically relevant organic and aqueous solvents. This data is indispensable for formulation development, preclinical studies, and regulatory submissions.
For 6-nitro-2,3-dihydro-1H-inden-1-ol, one would anticipate moderate solubility in polar protic solvents like ethanol due to hydrogen bonding with the hydroxyl group. Solubility in non-polar solvents is expected to be lower, while solubility in polar aprotic solvents like DMSO will likely be high. The interplay between the polar functional groups and the non-polar ring system will result in a nuanced solubility profile that these experimental methods will precisely elucidate.
References
- Büttner, F., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In-Vitro ADME/Tox Profiling.
- Glomme, A., & Märten, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Content Hub.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BMG LABTECH. (2023).
- ChemicalBook. (2023). 6-nitro-2,3-dihydro-1H-inden-1-ol | 119273-81-3. ChemicalBook.
- CymitQuimica. (n.d.). 6-Nitro-2,3-dihydro-1H-inden-1-ol. CymitQuimica Product Page.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. 3D-UEA27381 - 6-nitro-23-dihydro-1h-inden-1-ol [cymitquimica.com]
- 3. 6-nitro-2,3-dihydro-1H-inden-1-ol | 119273-81-3 [chemicalbook.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of 6-Nitro-2,3-dihydro-1H-inden-1-ol in Modern Organic Synthesis
Abstract
6-Nitro-2,3-dihydro-1H-inden-1-ol, a versatile bifunctional molecule, serves as a pivotal intermediate in the synthesis of a variety of complex organic scaffolds. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of this compound. We will delve into its preparation from the corresponding ketone, its primary role as a precursor to valuable amino-indanols, and provide detailed, field-tested protocols for its synthesis and subsequent transformations. The causality behind experimental choices and the significance of the resulting products in medicinal chemistry will be highlighted.
Introduction: The Latent Potential of a Nitro-Functionalized Indanol
The 2,3-dihydro-1H-inden-1-ol (indanol) framework is a privileged scaffold in medicinal chemistry and materials science. The introduction of a nitro group at the 6-position, as in 6-nitro-2,3-dihydro-1H-inden-1-ol, significantly enhances its synthetic versatility. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the secondary alcohol provides a handle for a multitude of chemical transformations.
However, the paramount application of this molecule lies in the chemical reduction of the nitro moiety to an amine. The resulting 6-amino-2,3-dihydro-1H-inden-1-ol and its derivatives are highly sought-after chiral building blocks, particularly in the realm of asymmetric synthesis where they serve as ligands for metal catalysts and as chiral auxiliaries[1][2][3][4]. This guide will focus on the practical execution of these transformations.
Chemical Identity:
| Property | Value |
| Chemical Name | 6-nitro-2,3-dihydro-1H-inden-1-ol |
| CAS Number | 119273-81-3 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
Synthesis of 6-Nitro-2,3-dihydro-1H-inden-1-ol: A Foundational Protocol
The most direct route to 6-nitro-2,3-dihydro-1H-inden-1-ol is the reduction of its corresponding ketone, 6-nitro-2,3-dihydro-1H-inden-1-one (CAS: 24623-24-3)[5][6]. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for ketones in the presence of nitro groups under mild conditions[7][8][9].
Protocol 1: Sodium Borohydride Reduction of 6-Nitro-1-indanone
This protocol outlines a standard laboratory procedure for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Workflow Diagram:
Caption: Workflow for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Materials:
-
6-Nitro-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reduction: To the cooled solution, add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The choice of a slight excess of NaBH₄ ensures complete conversion of the ketone.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-nitro-2,3-dihydro-1H-inden-1-ol as a solid.
Expected Yield: 85-95%
Key Application: Synthesis of 6-Amino-2,3-dihydro-1H-inden-1-ol
The primary synthetic utility of 6-nitro-2,3-dihydro-1H-inden-1-ol is its conversion to 6-amino-2,3-dihydro-1H-inden-1-ol. This transformation is a cornerstone for accessing a range of chiral ligands and pharmacologically active molecules. The most common and efficient method for this reduction is catalytic hydrogenation[10][11][12][13].
Protocol 2: Catalytic Hydrogenation of 6-Nitro-2,3-dihydro-1H-inden-1-ol
This protocol details the reduction of the nitro group to a primary amine using palladium on carbon as a catalyst and hydrogen gas.
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Materials:
-
6-Nitro-2,3-dihydro-1H-inden-1-ol
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, combine 6-nitro-2,3-dihydro-1H-inden-1-ol (1.0 eq), 10% Pd/C (5-10 mol% catalyst loading), and a suitable solvent such as methanol or ethanol.
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen) several times to remove oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 6-amino-2,3-dihydro-1H-inden-1-ol, which can often be used in the next step without further purification. If necessary, the product can be purified by crystallization or column chromatography.
Expected Yield: >95%
Stereoselective Considerations and Further Applications
The reduction of 6-nitro-1-indanone can be performed stereoselectively to yield enantiomerically enriched 6-nitro-2,3-dihydro-1H-inden-1-ol. This is typically achieved using chiral reducing agents or biocatalysis. The subsequent reduction of the nitro group generally preserves the stereochemistry at the alcohol center.
The resulting chiral amino-indanols are of significant interest in asymmetric synthesis. For instance, (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is a well-known chiral ligand and auxiliary used in a variety of asymmetric transformations, including aldol reactions and reductions[1][3]. The strategic placement of the nitro group in the starting material allows for the synthesis of these valuable chiral molecules.
Conclusion
6-Nitro-2,3-dihydro-1H-inden-1-ol is a synthetically valuable intermediate whose primary application lies in its conversion to 6-amino-2,3-dihydro-1H-inden-1-ol. The protocols provided herein offer reliable and efficient methods for the synthesis of the title compound and its subsequent transformation into the corresponding amine. The resulting amino-indanol scaffold is a key component in the development of chiral catalysts and pharmacologically active compounds, underscoring the importance of 6-nitro-2,3-dihydro-1H-inden-1-ol in modern organic and medicinal chemistry.
References
- Ghosh, A. K., & Mathivanan, P. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chemical Reviews, 98(4), 1069-1174.
-
Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843-2874.[2]
-
Wills, M., et al. (2016). (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol. ResearchGate.[3]
-
BenchChem. (2025). Improving diastereoselectivity in the synthesis of (1R,2S)-1-amino-2-indanol. BenchChem Application Notes.[4]
-
ChemBK. (2024). 6-nitro-1-indanone. ChemBK.[5]
-
Sajiki, H., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163.[11][14]
-
Tashma, Z., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(5), 893-900.[10]
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. UCI Department of Chemistry.[7]
-
Al-Amin, M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical and Pharmaceutical Research, 16(4), 1-7.[15]
- Smith, A. B. (2015).
- Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules (Basel, Switzerland), 23(12), 3163.
-
Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. (2022). Molecules, 27(15), 5035.[12]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). Nature Communications, 15(1), 7089.[13]
-
Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(2), 527-532.[16]
- Hesk, D., et al. (2006). Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol. Journal of Labelled Compounds and Radiopharmaceuticals, 49(10), 915-922.
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link][17]
-
Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. The University of Texas-Pan American.[8]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.[9]
-
Rlavie. (n.d.). CAS 24623-24-3|6-Nitro-1-Indanone. Retrieved from [Link][6]
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Application Notes & Protocols for the Research Chemical 6-Nitro-2,3-dihydro-1H-inden-1-ol
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental use of 6-nitro-2,3-dihydro-1H-inden-1-ol. As a novel research chemical with limited published data, this guide synthesizes information from structurally related compounds to propose scientifically grounded avenues for investigation. The protocols provided herein are designed to be self-validating systems for exploring the bioactivity of this compound.
Introduction and Compound Profile
6-nitro-2,3-dihydro-1H-inden-1-ol is a small molecule scaffold characterized by a nitrated indanol core.[1][2] The indane ring system is a privileged structure in medicinal chemistry, and the introduction of a nitro group, a potent electron-withdrawing moiety, often imparts significant biological activity.[3][4] While the specific biological profile of 6-nitro-2,3-dihydro-1H-inden-1-ol is not yet elucidated in peer-reviewed literature, the known activities of related nitroaromatic and indanone compounds suggest its potential in several therapeutic areas, including oncology, infectious diseases, and inflammation.[5][6][7]
This guide will provide detailed protocols for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol from its commercially available precursor and propose initial screening assays to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Compound Properties:
| Property | Value | Source |
| CAS Number | 119273-81-3 | [2] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | (Predicted) Solid | N/A |
| Purity | Min. 95% (as supplied by vendors) | [1] |
Synthesis Protocol: From Ketone to Alcohol
The target compound, 6-nitro-2,3-dihydro-1H-inden-1-ol, can be readily synthesized by the reduction of its corresponding ketone, 6-nitro-2,3-dihydro-1H-inden-1-one (CAS: 24623-24-3), which is commercially available.[8][9][10][11] The following protocol details a standard, high-yield reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Workflow for Synthesis and Purification:
Caption: Workflow for the reduction of 6-nitro-1-indanone.
Materials and Reagents:
-
6-nitro-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 6-nitro-2,3-dihydro-1H-inden-1-one in a 1:1 mixture of anhydrous MeOH and DCM (approximately 20 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to decompose any excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 6-nitro-2,3-dihydro-1H-inden-1-ol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Research Application 1: Anticancer Agent
Rationale: The nitro group is a key pharmacophore in several anticancer agents.[3][4] Furthermore, derivatives of the related 6-nitroindazole scaffold have demonstrated significant antiproliferative activity against lung carcinoma cell lines.[5] The indanone framework itself is also present in various compounds with anticancer properties.[7] This convergence suggests that 6-nitro-2,3-dihydro-1H-inden-1-ol is a strong candidate for investigation as a cytotoxic agent.
Hypothesized Signaling Pathway:
Caption: Hypothesized pro-apoptotic mechanism of a nitroaromatic compound.
Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., NCI-H460 [Lung], MCF-7 [Breast], HCT116 [Colon])
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-nitro-2,3-dihydro-1H-inden-1-ol (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours. Experimental Choice: A 72-hour incubation period is often sufficient to observe significant effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Proposed Research Application 2: Antimicrobial Agent
Rationale: Nitro-heterocyclic compounds have a long history as antimicrobial agents, with activity against bacteria, fungi, and parasites.[3][5] The mechanism often involves the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals.[3] Compounds like 6-nitro-1H-indazole derivatives have shown promising antibacterial and antifungal activity.[5][6]
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of the compound that visibly inhibits microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microplates
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in the broth.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Safety and Handling
As a novel research chemical, 6-nitro-2,3-dihydro-1H-inden-1-ol should be handled with caution. Nitroaromatic compounds can be toxic and potentially mutagenic.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights - PMC - NIH. [Link]
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[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed. [Link]
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6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3 - Matrix Fine Chemicals. [Link]
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One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC - NIH. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
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CAS 24623-24-3|6-Nitro-1-Indanone - Heterocyclic Compound-Custom Synthesis-Rlavie. [Link]
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Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]
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Synthesis and Reactions of Nitriles - Chad's Prep. [Link]
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1H-Inden-1-ol, 2,3-dihydro- - the NIST WebBook. [Link]
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Advanced Methods for the Synthesis of Nitro Compounds - Organic Chemistry Research. [Link]
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(1S)-2,3-dihydro-1H-inden-1-ol - PubChem. [Link]
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Indanone synthesis - Organic Chemistry Portal. [Link]
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Nitro compound synthesis by C-C coupling. [Link]
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6-Methyl-2,3-dihydro-1H-inden-1-ol - PubChem - NIH. [Link]
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6-Nitroindanone - CAS Common Chemistry. [Link]
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Application Note: A Validated Protocol for the Laboratory Synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol, a valuable chemical intermediate. The synthesis is achieved through the selective reduction of the corresponding ketone, 6-nitro-2,3-dihydro-1H-inden-1-one, using sodium borohydride. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed walkthrough of the procedure, from reagent preparation to final product characterization. The causality behind critical experimental choices, such as the selection of the reducing agent and solvent system, is thoroughly explained to ensure both reproducibility and a deep understanding of the reaction mechanism. The protocol emphasizes safety, efficiency, and high-purity outcomes.
Introduction and Scientific Rationale
6-nitro-2,3-dihydro-1H-inden-1-ol and its derivatives belong to the indane class of compounds, which are prevalent scaffolds in biologically active molecules and functional materials. The presence of both a nitro group and a hydroxyl group makes this molecule a versatile building block for further chemical transformations.
The core of this synthetic protocol is the reduction of a ketone to a secondary alcohol. The chosen starting material is 6-nitro-2,3-dihydro-1H-inden-1-one, a commercially available yellow crystalline solid.[1][2] The primary challenge in this transformation is the selective reduction of the ketone functionality without affecting the aromatic nitro group.
Causality of Reagent Selection:
Sodium borohydride (NaBH₄) is the reducing agent of choice for this synthesis. Its selection is based on several key principles of chemoselectivity:
-
Mild and Selective: NaBH₄ is a mild reducing agent, highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[3][4]
-
Functional Group Tolerance: Crucially, under standard protic solvent conditions (like methanol or ethanol), NaBH₄ does not typically reduce more robust functional groups such as esters, amides, or, most importantly for this synthesis, nitro groups.[3][4] This high degree of chemoselectivity allows for the precise transformation of the ketone without unintended side reactions on the nitro moiety. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both the ketone and the nitro group, leading to undesired byproducts.
-
Operational Simplicity: Unlike LiAlH₄, which reacts violently with protic solvents and requires strictly anhydrous conditions, NaBH₄ is stable and can be safely used in alcoholic or even aqueous solutions, simplifying the experimental setup significantly.[3][5]
The reaction proceeds via a nucleophilic addition mechanism. The borohydride ion (BH₄⁻) acts as a source of a hydride ion (H⁻), which is a powerful nucleophile.[5] The hydride attacks the electrophilic carbonyl carbon of the ketone, breaking the C=O π-bond and forming a new C-H bond. The resulting intermediate is an alkoxide, which is subsequently protonated by the solvent (methanol in this case) during the reaction or by an aqueous workup to yield the final alcohol product, 6-nitro-2,3-dihydro-1H-inden-1-ol.
Reaction Scheme and Mechanism
Overall Transformation:
(Self-generated image, not from search results) 6-nitro-2,3-dihydro-1H-inden-1-one is reduced to 6-nitro-2,3-dihydro-1H-inden-1-ol.
Simplified Mechanism:
-
Nucleophilic Attack: A hydride ion (H⁻) from NaBH₄ attacks the partially positive carbonyl carbon of 6-nitro-1-indanone.
-
Alkoxide Formation: The π-electrons of the carbonyl group move to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.
-
Protonation (Workup): The alkoxide intermediate is protonated by the solvent or during the aqueous workup to yield the final alcohol product.
Materials, Equipment, and Quantitative Data
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation |
| 6-nitro-2,3-dihydro-1H-inden-1-one (CAS: 24623-24-3) | ≥97% Purity | e.g., Fluorochem, Bide Pharmatech |
| Sodium Borohydride (NaBH₄) (CAS: 16940-66-2) | ≥98% Purity | Standard suppliers |
| Methanol (MeOH), Anhydrous | ACS Grade or higher | Standard suppliers |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard suppliers |
| Hexanes | ACS Grade | Standard suppliers |
| Deionized Water (H₂O) | Type II or higher | N/A |
| Saturated Aqueous Sodium Chloride (Brine) | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard suppliers |
| Hydrochloric Acid (HCl), 1M Aqueous Solution | N/A | Prepared from conc. HCl |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Standard suppliers |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard suppliers |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer
Quantitative Reaction Data
This table is based on a representative 1.0 mmol scale. Adjust quantities as needed.
| Compound | Formula | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Equiv. |
| 6-nitro-2,3-dihydro-1H-inden-1-one | C₉H₇NO₃ | 177.16[6] | 177 | 1.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83[4] | 57 | 1.5 | 1.5 |
| Product (Theoretical Yield) | C₉H₉NO₃ | 179.17 [7] | 179 | 1.0 | - |
Detailed Experimental Protocol
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium borohydride reacts with acidic solutions and water to produce flammable hydrogen gas; add quenching reagents slowly and with care.[4]
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-2,3-dihydro-1H-inden-1-one (177 mg, 1.0 mmol).
-
Add anhydrous methanol (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. The solution should be a clear yellow.
-
Cool the flask in an ice-water bath to 0 °C. Allow the solution to stir at this temperature for 10-15 minutes before proceeding.
Step 2: Reduction
-
While maintaining the temperature at 0 °C, add sodium borohydride (57 mg, 1.5 mmol) to the stirred solution in small portions over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 1-2 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (a solution in EtOAc), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute the plate using a solvent system of 30% Ethyl Acetate in Hexanes.
-
Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material has been completely consumed, and a new, more polar spot (lower Rf value) corresponding to the product alcohol has appeared.
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the flask again in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1M HCl (5 mL) dropwise to neutralize any excess NaBH₄. Vigorous gas evolution (H₂) will be observed. Continue adding acid until the bubbling ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers in a separatory funnel and wash sequentially with deionized water (20 mL) and then brine (20 mL).
-
Experimental Rationale: The brine wash helps to remove residual water from the organic phase, initiating the drying process.
-
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Step 5: Purification and Characterization
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Collect the pure fractions (as determined by TLC), combine them, and remove the solvent under reduced pressure.
-
Dry the final product under vacuum to obtain 6-nitro-2,3-dihydro-1H-inden-1-ol as a pure solid.
-
Characterization:
-
Appearance: Record the physical state and color.
-
Yield: Calculate the final percent yield.
-
Melting Point: Determine the melting point range. A sharp range indicates high purity.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the structure by identifying key signals, including the aromatic protons, the protons of the five-membered ring, the new methine proton (CH-OH), and the hydroxyl proton (OH).
-
FT-IR: Confirm the transformation by noting the disappearance of the strong ketone C=O stretch (approx. 1700 cm⁻¹) and the appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹).
-
-
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from setup to characterization.
Caption: Workflow for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol.
References
-
6-nitro-1-indanone - ChemBK. Available at: [Link]
-
6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3 - Matrix Fine Chemicals. Available at: [Link]
-
Sodium borohydride reduction of aromatic nitro-compounds - RSC Publishing. Available at: [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry. Available at: [Link]
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Sodium Borohydride - Common Organic Chemistry Reagents. Available at: [Link]
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6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem. Available at: [Link]
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A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN - ResearchGate. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]
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REDUCTION OF NITRO ALKENES BY A MODEL OF NAD(P)H - researchmap. Available at: [Link]
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Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase - PubMed. Available at: [Link]
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Nitrones for intramolecular 1,3-dipolar cycloadditions - Organic Syntheses Procedure. Available at: [Link]
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Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]
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Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. Available at: [Link]
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Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib - VNU Journal of Science. Available at: [Link]
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Application Note & Protocols for the Quantification of 6-nitro-2,3-dihydro-1H-inden-1-ol
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 6-nitro-2,3-dihydro-1H-inden-1-ol. Designed for researchers, scientists, and professionals in drug development, this guide details robust analytical methodologies utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring methodological integrity and reproducibility. The validation of these methods is framed within the context of internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction: The Analytical Imperative
6-nitro-2,3-dihydro-1H-inden-1-ol is a nitrated indane derivative. The presence of a nitro group and a hydroxyl group on the indane scaffold suggests its potential role as an intermediate in the synthesis of pharmacologically active compounds. Accurate and precise quantification of this molecule is critical for various stages of drug development, including synthesis process monitoring, purity assessment of active pharmaceutical ingredients (APIs), and pharmacokinetic studies.
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide presents three distinct, yet complementary, analytical approaches to provide a versatile toolkit for the quantification of 6-nitro-2,3-dihydro-1H-inden-1-ol. The methodologies are grounded in established analytical principles and are designed to be validated in accordance with regulatory expectations.[5][6][7][8]
Foundational Principles: Method Validation
The reliability of any quantitative analytical data hinges on the thorough validation of the method. A validated method provides documented evidence that the procedure is fit for its intended purpose.[1][3] The protocols outlined in this guide should be validated according to the principles described in the ICH Q2(R2) guideline.[1][2][3] Key validation parameters to be assessed include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
The following diagram illustrates the logical workflow for analytical method development and validation.
Caption: Workflow for Analytical Method Development and Validation.
HPLC-UV Method for Purity Assessment and Assay
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique, ideal for the routine quality control of 6-nitro-2,3-dihydro-1H-inden-1-ol as a raw material or in a final drug product formulation. The nitroaromatic structure of the analyte lends itself to strong UV absorbance, providing good sensitivity.[10]
Rationale for Method Design
-
Reversed-Phase Chromatography: A C18 stationary phase is selected due to its versatility and effectiveness in retaining moderately polar compounds like the target analyte.
-
Mobile Phase: A mobile phase consisting of acetonitrile and water provides good separation efficiency. The addition of a small amount of acid (e.g., formic or phosphoric acid) is recommended to suppress the ionization of the hydroxyl group, leading to improved peak shape and retention time reproducibility.
-
UV Detection: The nitro group conjugated with the aromatic ring is expected to have a strong UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds, though a full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[10]
Experimental Protocol
Step 1: Preparation of Solutions
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-nitro-2,3-dihydro-1H-inden-1-ol reference standard and dissolve in 10 mL of diluent.
-
Working Standard and Calibration Curve Solutions: Prepare a series of dilutions from the Standard Stock Solution to cover the desired concentration range (e.g., 1-100 µg/mL).
Step 2: Chromatographic Conditions The following table summarizes the recommended starting conditions. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or λmax) |
Step 3: Data Analysis
-
System Suitability: Before sample analysis, inject the working standard solution multiple times (n=5) to ensure the system is performing adequately. Typical system suitability parameters include tailing factor (<2.0), theoretical plates (>2000), and %RSD of peak area and retention time (<2.0%).
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the samples by interpolation from the linear regression of the calibration curve.
GC-MS Method for Volatile Impurities and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 6-nitro-2,3-dihydro-1H-inden-1-ol, which has a hydroxyl group, derivatization may be necessary to improve its thermal stability and chromatographic behavior.[11][12]
Rationale for Method Design
-
Derivatization: The active hydroxyl group can lead to peak tailing and poor reproducibility in GC. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group into a less polar and more volatile trimethylsilyl (TMS) ether, resulting in improved peak shape and thermal stability.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for the separation of the derivatized analyte from potential impurities.
-
MS Detection: Mass spectrometry provides high selectivity and allows for confident identification based on the mass spectrum of the analyte. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.
Experimental Protocol
Step 1: Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of 6-nitro-2,3-dihydro-1H-inden-1-ol in a suitable solvent like dichloromethane or ethyl acetate.
-
Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Step 2: GC-MS Conditions
| Parameter | Recommended Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |
Step 3: Data Analysis
-
Identification: The derivatized analyte is identified by its retention time and by comparing its mass spectrum with a reference spectrum.
-
Quantification: For SIM mode, select characteristic and abundant ions from the mass spectrum of the derivatized analyte for monitoring. An internal standard (e.g., a deuterated analog or a structurally similar compound) is highly recommended for accurate quantification.
LC-MS/MS Method for High-Sensitivity Quantification in Complex Matrices
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the method of choice for quantifying trace levels of 6-nitro-2,3-dihydro-1H-inden-1-ol in complex matrices such as plasma, urine, or tissue homogenates.[13][14][15]
Rationale for Method Design
-
Chromatography: The HPLC conditions described in Section 3 can be adapted for LC-MS/MS. A fast gradient is often employed to reduce run times.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this analyte. Due to the nitro group, the molecule might ionize well in negative mode ([M-H]⁻). However, positive mode ([M+H]⁺ or [M+Na]⁺) should also be evaluated during method development.
-
Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is used for quantification. A precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and reduces background noise.[16]
Experimental Protocol
Step 1: Sample Preparation
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
Solid-Phase Extraction (SPE) (for higher purity): SPE can be used for cleaner extracts and to concentrate the analyte. The choice of sorbent (e.g., C18, mixed-mode) will depend on the sample matrix and analyte concentration.
Step 2: LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UHPLC system for high throughput |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Negative/Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For [M-H]⁻ (m/z 178.17), potential fragments would arise from the loss of H₂O or NO₂. |
The following diagram illustrates the sample preparation workflow for LC-MS/MS analysis from a biological matrix.
Caption: Sample Preparation Workflow for LC-MS/MS.
Step 3: Data Analysis
-
Optimization of MS Parameters: The declustering potential, collision energy, and other MS parameters must be optimized for the specific MRM transitions of the analyte and internal standard to achieve maximum sensitivity.
-
Quantification: A calibration curve is constructed using matrix-matched standards. The peak area ratio of the analyte to the internal standard is plotted against concentration.
Conclusion
The quantification of 6-nitro-2,3-dihydro-1H-inden-1-ol can be reliably achieved using HPLC-UV, GC-MS, or LC-MS/MS. The selection of the most appropriate technique is dictated by the analytical objective, the sample matrix, and the required sensitivity. HPLC-UV is well-suited for routine quality control and purity analysis. GC-MS, often requiring derivatization, is effective for identifying and quantifying volatile impurities. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the ideal choice for bioanalytical applications. For all methods, rigorous validation in accordance with ICH guidelines is imperative to ensure the generation of accurate and reliable data.[1][2][3]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Center for Drug Evaluation and Research. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. This is a hypothetical future reference based on the search result content which mentions a 2025 guidance. The principles discussed in the search result are still relevant.
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wiley Online Library. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]
-
PubMed. (2023). A single extraction 96-well method for LC-MS/MS quantification of urinary eicosanoids, steroids and drugs. [Link]
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SIELC Technologies. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. [Link]
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PubMed. (2023). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. [Link]
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PubMed. (2023). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities.... [Link]
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PubMed. (2025). Quantitative GC-MS/MS in the clinical analysis of eicosanoids.... [Link]
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ResearchGate. (2025). GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]
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Application Note & Protocols: Strategic Derivatization of 6-nitro-2,3-dihydro-1H-inden-1-ol for Advanced Research and Drug Discovery
Abstract
The indane nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 6-nitro-2,3-dihydro-1H-inden-1-ol is a versatile starting material featuring two key functional handles: a secondary alcohol and an aromatic nitro group. Strategic modification of these sites allows for the systematic exploration of the chemical space around the indane core, which is essential for developing new drug candidates and molecular probes. This guide provides a comprehensive overview and detailed, field-proven protocols for the derivatization of 6-nitro-2,3-dihydro-1H-inden-1-ol, focusing on esterification and etherification of the alcohol, and reduction of the nitro group. The rationale behind methodological choices, self-validating experimental designs, and robust analytical characterization are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Indane Scaffold
The indane framework, a fusion of a benzene ring and a cyclopentane ring, provides a rigid bicyclic structure that is highly valuable in rational drug design.[1] This rigidity can confer a favorable conformational profile for binding to biological targets. Consequently, indane analogues are found in a wide range of pharmaceuticals, including antiviral agents like Indinavir and neuroprotective molecules.[2][3][4]
The subject of this guide, 6-nitro-2,3-dihydro-1H-inden-1-ol, presents two distinct opportunities for chemical modification:
-
The Secondary Alcohol (-OH): This group can be readily converted into esters and ethers. Such modifications can profoundly impact a molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic behavior.
-
The Aromatic Nitro (-NO2): The nitro group is a strong electron-withdrawing group and a versatile synthetic precursor. Its reduction to a primary amine is a cornerstone transformation in medicinal chemistry, introducing a nucleophilic site for the attachment of diverse functionalities through amide bond formation, sulfonylation, and other coupling reactions.[5][6]
This document serves as a practical guide for researchers to unlock the synthetic potential of this scaffold.
Derivatization of the Secondary Alcohol Group
Modification at the C1-hydroxyl position is a primary strategy for modulating the polarity and hydrogen-bonding capacity of the molecule.
Rationale for Alcohol Derivatization
Esterification and etherification are fundamental reactions for derivatizing hydroxyl groups.[7]
-
Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor. Esters are also frequently used as prodrugs, designed to be cleaved by endogenous esterases to release the active parent alcohol.
-
Etherification replaces the polar hydroxyl proton with a non-polar alkyl or aryl group, generally increasing lipophilicity and potentially improving membrane permeability.
Experimental Workflow: Alcohol Derivatization
Caption: General workflow for esterification or etherification of the C1-alcohol.
Protocol 1: Acetyl-Esterification using Acetic Anhydride
This protocol describes the formation of 6-nitro-2,3-dihydro-1H-inden-1-yl acetate. The use of an anhydride is often preferred over an acid chloride for its more moderate reactivity and less corrosive byproducts.[8]
-
Principle: The alcohol oxygen acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. 4-(Dimethylamino)pyridine (DMAP) serves as a superior acylation catalyst by forming a highly reactive N-acylpyridinium intermediate.
-
Materials:
-
6-nitro-2,3-dihydro-1H-inden-1-ol (1.0 eq)
-
Acetic Anhydride ((Ac)₂O) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Procedure:
-
Dissolve 6-nitro-2,3-dihydro-1H-inden-1-ol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine, followed by the catalytic amount of DMAP. Stir the solution for 5 minutes at room temperature.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash quenches unreacted anhydride and neutralizes the acetic acid byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexanes).
-
Combine the pure fractions and remove the solvent in vacuo to obtain the final product. Confirm structure and purity via NMR, MS, and HPLC.
-
Protocol 2: O-Methyl-Etherification using Methyl Iodide
This protocol describes the formation of 1-methoxy-6-nitro-2,3-dihydro-1H-indene via a Williamson-type ether synthesis.
-
Principle: A strong base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (in this case, methyl iodide) via an Sₙ2 reaction.[9]
-
Materials:
-
6-nitro-2,3-dihydro-1H-inden-1-ol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl Iodide (CH₃I) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Caution: NaH is highly reactive and flammable upon contact with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Suspend NaH in anhydrous THF in a flame-dried, three-neck flask equipped with a stir bar and nitrogen inlet. Cool the suspension to 0 °C in an ice bath.
-
Dissolve 6-nitro-2,3-dihydro-1H-inden-1-ol in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete alkoxide formation.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography on silica gel.
-
Characterize the final product to confirm its identity and purity.
-
Derivatization of the Aromatic Nitro Group
The transformation of the nitro group into an amine is arguably the most valuable derivatization for this scaffold, creating a gateway to a vast array of analogues.
Rationale for Nitro Group Reduction
The resulting 6-amino-2,3-dihydro-1H-inden-1-ol is a bifunctional molecule with both a nucleophilic amine and an alcohol. This aniline derivative is a crucial intermediate for:
-
Amide Synthesis: Coupling with carboxylic acids or acid chlorides to explore the impact of acyl groups.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
-
Reductive Amination: If the alcohol is first oxidized to the corresponding indanone.
The choice of reducing agent is critical to ensure chemoselectivity, especially given the presence of the benzylic alcohol, which can be sensitive under certain conditions.[5][10]
Experimental Workflow: Nitro Group Reduction
Caption: General workflow for the reduction of the aromatic nitro group.
Protocol 3: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This is often the method of choice for its high efficiency and clean reaction profile, yielding only water as a byproduct.[5][11]
-
Principle: The nitro compound is adsorbed onto the surface of the palladium catalyst. Molecular hydrogen is also adsorbed and dissociates into hydrogen atoms, which then sequentially reduce the nitro group to the amine.
-
Materials:
-
6-nitro-2,3-dihydro-1H-inden-1-ol (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
-
-
Procedure:
-
Caution: Pd/C is flammable, especially when dry and in the presence of solvents. Hydrogen gas is explosive. Perform this reaction in a well-ventilated fume hood, away from ignition sources.
-
Dissolve 6-nitro-2,3-dihydro-1H-inden-1-ol in EtOH in a suitable flask.
-
Carefully add the Pd/C catalyst to the solution under a stream of nitrogen.
-
Seal the flask, then evacuate the atmosphere and backfill with nitrogen (repeat 3x).
-
Evacuate the atmosphere and backfill with hydrogen gas from a balloon (repeat 3x).
-
Leave the reaction to stir vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar, UV-active spot indicates amine formation.
-
Once complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent (EtOH).
-
Concentrate the filtrate under reduced pressure to yield the crude amine. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
-
Characterize the product to confirm reduction.
-
Protocol 4: Reduction with Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for nitro group reduction that avoids flammable hydrogen gas and is tolerant of many functional groups.[6]
-
Principle: Tin(II) is a single-electron reducing agent. In the presence of a proton source (HCl), it sequentially reduces the nitro group to the amine, with the tin being oxidized in the process.
-
Materials:
-
6-nitro-2,3-dihydro-1H-inden-1-ol (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve 6-nitro-2,3-dihydro-1H-inden-1-ol in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux (e.g., 70-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 3M NaOH solution to basify the mixture until a pH > 10 is reached. This will precipitate tin salts as tin hydroxide.
-
Filter the resulting slurry through Celite®, washing the filter cake thoroughly with Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the desired amine.
-
Purify by chromatography if needed and characterize.
-
Analytical Characterization Summary
Proper characterization is essential to confirm the success of the derivatization and to assess the purity of the final compounds.[12] The choice of analytical technique depends on the information required, from simple reaction monitoring to full structural elucidation.[13]
| Compound | Expected M+H⁺ (m/z) | Key ¹H NMR Signal Changes | HPLC Retention |
| Starting Material: 6-Nitro-2,3-dihydro-1H-inden-1-ol | 180.06 | -OH proton (broad singlet), aromatic protons in nitro-substituted pattern. | Baseline |
| Acetate Ester Derivative: 6-Nitro-inden-1-yl acetate | 222.07 | Disappearance of -OH signal; appearance of a new singlet ~2.1 ppm (acetyl CH₃). | Less polar (shorter retention time on normal phase, longer on reverse phase). |
| Methyl Ether Derivative: 1-Methoxy-6-nitro-indene | 194.08 | Disappearance of -OH signal; appearance of a new singlet ~3.4 ppm (methoxy CH₃). | Less polar than starting material. |
| Amine Derivative: 6-Amino-2,3-dihydro-1H-inden-1-ol | 150.09 | Disappearance of nitro-aromatic pattern; appearance of a broad -NH₂ singlet and upfield shift of aromatic protons. | More polar (longer retention time on normal phase, shorter on reverse phase). |
Conclusion and Future Directions
The protocols detailed in this application note provide robust and reproducible methods for the strategic derivatization of 6-nitro-2,3-dihydro-1H-inden-1-ol. By targeting the secondary alcohol and the aromatic nitro group, researchers can efficiently generate a library of analogues. These new chemical entities can be subjected to biological screening to identify novel hits, used to establish structure-activity relationships (SAR) for lead optimization, or employed to fine-tune physicochemical properties for improved drug-like characteristics. The synthetic versatility of this scaffold underscores its potential in the ongoing quest for novel therapeutics.
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
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ResearchGate. (2021). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. Retrieved from [Link]
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Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Retrieved from [Link]
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Sahoo, P. K., Gawali, S. S., & Gunanathan, C. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1039–1047. Retrieved from [Link]
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Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
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Organic Reaction Mechanisms. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Sahoo, P. K., Gawali, S. S., & Gunanathan, C. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Retrieved from [Link]
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Moliner-Martínez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A. Retrieved from [Link]
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ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Retrieved from [Link]
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Al-Mokhtar, M. A., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Retrieved from [Link]
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ResearchGate. (2002). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. Retrieved from [Link]
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Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
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University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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University of Illinois Springfield. (n.d.). Reactions of Alcohols. Retrieved from [Link]
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ResearchGate. (2018). The esterification of normal acid with secondary alcohols, branched.... Retrieved from [Link]
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ResearchGate. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Retrieved from [Link]
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ACS Publications. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Retrieved from [Link]
-
YouTube. (2021). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. Khan Academy India. Retrieved from [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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MDPI. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Retrieved from [Link]
-
Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
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SpringerLink. (2021). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Rlavie. (n.d.). CAS 24623-24-3|6-Nitro-1-Indanone. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3. Retrieved from [Link]
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In Vitro Assay Development Framework for 6-nitro-2,3-dihydro-1H-inden-1-ol
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive framework for the development of in vitro assays for 6-nitro-2,3-dihydro-1H-inden-1-ol, a nitro-containing indanol scaffold. Given the diverse biological activities associated with both nitro compounds and indane derivatives, a structured approach is essential to identify and characterize the molecule's mechanism of action.[1][2] Nitro compounds are known to engage in a wide range of biological activities, including antineoplastic and antimicrobial effects, often through redox-mediated pathways or specific enzyme interactions.[1][3][4] This guide presents a hypothetical, yet scientifically plausible, workflow beginning with a primary biochemical screen against a high-value drug target, followed by a secondary cell-based assay to assess cellular potency and cytotoxicity. We will use the p38α mitogen-activated protein kinase (MAPK), a key regulator in inflammatory and cellular stress pathways, as an exemplary target for the primary enzymatic assay. The protocols herein are designed to be robust and self-validating, providing researchers with a detailed, step-by-step methodology for initial screening, hit confirmation, and preliminary mechanism-of-action studies.
Introduction: The Scientific Rationale
The development of novel small molecules for therapeutic use requires a systematic and logical screening cascade to elucidate biological function.[5] 6-nitro-2,3-dihydro-1H-inden-1-ol belongs to a chemical class with significant therapeutic precedent. The indane ring is a core structure in various biologically active agents, while the nitro group can serve as both a crucial pharmacophore and a potential toxicophore, influencing the molecule's electronic properties and its interactions with biological targets.[1][2][3]
The primary challenge with any new chemical entity is the identification of its molecular target(s). A well-designed assay development process is the cornerstone of preclinical research, enabling the quantification of enzyme function, the ranking of inhibitors, and the understanding of selectivity.[6] This guide outlines a two-stage process:
-
Primary Biochemical Assay: A high-throughput enzymatic assay to determine if the compound directly interacts with and modulates the activity of a purified enzyme.[6] We hypothesize a potential inhibitory effect on p38α kinase, a common target for anti-inflammatory and oncology drug discovery.
-
Secondary Cell-Based Assay: A confirmatory assay in a relevant cellular context to verify the compound's activity, assess its cell permeability, and measure its cytotoxic effects.[7][8]
This structured workflow ensures that resources are focused on compounds with confirmed activity in both biochemical and cellular environments, minimizing false positives and providing a solid foundation for further lead optimization.
Primary Screen: p38α Kinase Inhibition Assay (Luminescence-Based)
The primary screen is designed to rapidly identify direct inhibitors of p38α kinase activity. We will utilize a universal ADP-quantification assay, which measures the amount of ADP produced during the kinase reaction. This format is highly sensitive, amenable to high-throughput screening (HTS), and can be adapted to many different kinases.[6]
Principle of the Assay
The assay measures kinase activity in two steps. First, the p38α kinase, substrate (myelin basic protein, MBP), and ATP are incubated with the test compound. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP. In the second step, an ADP-detecting reagent is added. This reagent depletes the remaining ATP and uses the produced ADP to drive a luciferase-catalyzed reaction that generates a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.
Experimental Workflow Diagram
Caption: Workflow for the p38α kinase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| p38α, active, recombinant human | e.g., SignalChem | Enzyme source |
| Myelin Basic Protein (MBP) | e.g., Sigma-Aldrich | Kinase substrate |
| ATP, 10 mM solution | e.g., Promega | Phosphate donor |
| ADP-Glo™ Kinase Assay Kit | Promega | ADP detection and signal generation |
| Kinase Buffer (KB) | In-house | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 |
| 6-nitro-2,3-dihydro-1H-inden-1-ol | Biosynth[9] | Test Compound |
| DMSO, Anhydrous | Sigma-Aldrich | Compound solvent |
| Staurosporine | e.g., Cayman Chemical | Positive control inhibitor |
| 384-well low-volume, white plates | e.g., Corning | Assay plates for luminescence |
Step-by-Step Protocol
A. Compound Plate Preparation:
-
Prepare a 10 mM stock solution of 6-nitro-2,3-dihydro-1H-inden-1-ol in 100% DMSO.
-
Create a serial dilution plate. In a 96-well plate, perform a 1:3 serial dilution of the compound stock in DMSO to generate a 10-point dose-response curve (e.g., from 10 mM down to 0.5 µM).
-
Using an acoustic dispenser or manual multichannel pipette, transfer 2 µL of each compound concentration (and DMSO-only controls) to a 384-well assay plate. Include wells for "No Enzyme" (negative control) and "No Compound" (positive activity control).
B. Assay Execution:
-
Enzyme/Substrate Mix Preparation: Prepare a 2X working solution of p38α and MBP in Kinase Buffer. The final concentration in the assay should be ~5 nM for p38α and 25 µg/mL for MBP.
-
Enzyme/Substrate Addition: Add 4 µL of the Enzyme/Substrate Mix to each well of the assay plate containing the compound.
-
Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a 2X working solution of ATP in Kinase Buffer. The final concentration should be at the Km value for ATP (determined separately, typically ~10-50 µM for p38α). Add 4 µL of this ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature. Ensure the reaction does not consume more than 20% of the initial ATP to maintain linearity.[10]
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader (e.g., BMG PHERAstar).
Data Analysis and Validation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Assay Validation (Z'-factor): The Z'-factor is a measure of assay quality. It should be calculated for each plate using the positive (DMSO) and negative (Staurosporine control) signals. Z' = 1 - (3 * (SD_DMSO + SD_Staurosporine)) / |Avg_DMSO - Avg_Staurosporine| An assay with a Z' > 0.5 is considered robust and suitable for HTS.
Hypothetical Results
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 100 | 15,500 | 98.2% |
| 33.3 | 21,300 | 91.8% |
| 11.1 | 45,800 | 65.1% |
| 3.7 | 89,900 | 16.5% |
| 1.2 | 105,200 | 2.3% |
| 0.4 | 108,100 | -0.4% |
| Controls | ||
| DMSO (Max Signal) | 107,650 (±4,500) | 0% |
| No Enzyme (Min Signal) | 12,300 (±950) | 100% |
| Calculated IC₅₀ | 5.8 µM |
Secondary Screen: Cell Viability and Cytotoxicity Assay
After identifying a hit in the primary biochemical assay, it is crucial to assess its activity in a cellular context.[8] This secondary screen determines if the compound can cross the cell membrane, engage its target in the complex cellular environment, and exert a biological effect. It also serves as a counterscreen for general cytotoxicity. We will use a resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™) on a human cancer cell line (e.g., HeLa).
Principle of the Assay
Resazurin is a cell-permeable, non-toxic dye that is blue and non-fluorescent. In viable, metabolically active cells, intracellular reductases convert resazurin to the highly fluorescent, pink-colored resorufin. The amount of resorufin produced is directly proportional to the number of viable cells. A decrease in signal indicates either cytostatic (growth inhibition) or cytotoxic (cell death) effects.
Hypothetical Signaling Pathway
Caption: Simplified p38α MAPK signaling pathway.
Materials and Reagents
| Reagent | Supplier | Purpose |
| HeLa cell line | ATCC | Human cervical cancer cell line |
| DMEM High Glucose Medium | e.g., Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | e.g., Gibco | Medium supplement |
| Penicillin-Streptomycin | e.g., Gibco | Antibiotic |
| Trypsin-EDTA | e.g., Gibco | Cell detachment |
| PrestoBlue™ HS Cell Viability Reagent | Invitrogen | Viability indicator |
| Doxorubicin | e.g., Sigma-Aldrich | Positive control for cytotoxicity |
| 96-well clear-bottom, black plates | e.g., Corning | Cell culture and fluorescence reading |
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Dilute the cell suspension to 5 x 10⁴ cells/mL and seed 100 µL per well (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 10-point, 1:3 serial dilution of 6-nitro-2,3-dihydro-1H-inden-1-ol in culture medium from the 10 mM DMSO stock. The final DMSO concentration in all wells should be kept constant and below 0.5%.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound (or controls). Include "Vehicle Control" (medium with DMSO) and "No-Cell Control" (medium only) wells.
-
Incubate the treated cells for 48 hours at 37°C and 5% CO₂.
-
-
Viability Measurement:
-
Add 10 µL of PrestoBlue™ HS Reagent to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis
-
Calculate Percent Viability: % Viability = 100 * (Signal_Compound - Signal_NoCell) / (Signal_Vehicle - Signal_NoCell)
-
Determine CC₅₀: Plot the % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the CC₅₀ (50% cytotoxic concentration).
Hypothetical Results
| Compound Concentration (µM) | Fluorescence (RFU) | % Viability |
| 200 | 1,850 | 8.1% |
| 66.7 | 3,400 | 21.3% |
| 22.2 | 8,900 | 64.1% |
| 7.4 | 11,500 | 84.8% |
| 2.5 | 12,800 | 95.2% |
| 0.8 | 13,400 | 99.9% |
| Controls | ||
| Vehicle (Max Signal) | 13,410 (±750) | 100% |
| No Cells (Min Signal) | 520 (±80) | 0% |
| Calculated CC₅₀ | 28.5 µM |
Interpretation and Next Steps
The hypothetical results indicate that 6-nitro-2,3-dihydro-1H-inden-1-ol is a moderate inhibitor of p38α kinase with an IC₅₀ of 5.8 µM. The compound also exhibits cytotoxicity against HeLa cells with a CC₅₀ of 28.5 µM. The ~5-fold window between biochemical potency and cellular cytotoxicity is a promising starting point.
Next steps would include:
-
Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity.
-
Mechanism of Action Studies: Conduct enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Target Engagement Assays: Use techniques like Western blotting to confirm that the compound inhibits p38α phosphorylation in the cell at relevant concentrations.
This structured assay development approach provides a clear path from initial biochemical screening to cellular validation, generating the critical data needed to make informed decisions in a drug discovery program.
References
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BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 15, 2026, from [Link]
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Al-Ostath, A., et al. (2023). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. Retrieved January 15, 2026, from [Link]
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Cohen, L., et al. (2020). Ultrasensitive Detection of Enzymatic Activity Using Single Molecule Arrays. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
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Hassan, S. A., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. PubMed Central. Retrieved January 15, 2026, from [Link]
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Rojas-Mayorquín, A. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Retrieved January 15, 2026, from [Link]
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Rojas-Mayorquín, A. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Retrieved January 15, 2026, from [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Nitro-1H-indole. PubChem. Retrieved January 15, 2026, from [Link]
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Yilmaz, B., et al. (2023). Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. ResearchGate. Retrieved January 15, 2026, from [Link]
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Nowak, M., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. ResearchGate. Retrieved January 15, 2026, from [Link]
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Banik, B. K., et al. (2009). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. ResearchGate. Retrieved January 15, 2026, from [Link]
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Application Notes and Protocols for 6-nitro-2,3-dihydro-1H-inden-1-ol
Introduction
6-nitro-2,3-dihydro-1H-inden-1-ol is a versatile small molecule scaffold with potential applications in pharmaceutical and agrochemical research.[1] Its structure, incorporating a nitro-aromatic system, suggests its utility as a building block in the synthesis of more complex molecules. However, the presence of the nitro group also imparts specific hazards that necessitate stringent safety protocols. This document provides a detailed guide for the safe handling, storage, and disposal of 6-nitro-2,3-dihydro-1H-inden-1-ol, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are based on the established safety principles for handling nitro-aromatic compounds and are intended to foster a secure research environment.
Hazard Identification and Risk Assessment
1.1. Primary Hazards:
-
Potential for Thermal Decomposition: Organic nitro compounds can be thermally sensitive and may decompose exothermically, sometimes violently, upon heating.[4][5] Contamination with impurities can lower the decomposition temperature, increasing the risk of a runaway reaction.[4]
-
Toxicity: Aromatic nitro compounds are often toxic and can be absorbed through the skin. Many are suspected or established mutagens and carcinogens.[3] Inhalation of dust or fumes may cause respiratory irritation.[2]
-
Flammability: While the compound itself may not be highly flammable, many organic compounds are, and the heat generated from a decomposition reaction can ignite flammable materials.[6][7]
-
Skin and Eye Irritation: As with many chemical reagents, direct contact with 6-nitro-2,3-dihydro-1H-inden-1-ol may cause skin and eye irritation.[8][9]
1.2. Summary of Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Purity | Min. 95% | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
2.1. Engineering Controls:
-
Fume Hood: All manipulations of 6-nitro-2,3-dihydro-1H-inden-1-ol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][10]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[8][11]
-
Safety Shower and Eyewash Station: An accessible and fully functional safety shower and eyewash station are essential in the immediate work area.[6][8]
2.2. Personal Protective Equipment (PPE):
The following PPE is the minimum requirement for handling this compound:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and absorption.[8][12] |
| Eye Protection | Safety goggles with side shields. | To protect eyes from splashes and airborne particles.[8][12] |
| Body Protection | Flame-resistant lab coat. | To protect skin and clothing from spills.[10][12] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills.[12] |
For procedures with a higher risk of splashing or aerosol generation, a full-face shield and a chemically resistant apron over the lab coat are recommended.[10]
Safe Handling and Experimental Protocols
Adherence to a systematic operational plan is crucial for the safe handling of 6-nitro-2,3-dihydro-1H-inden-1-ol. The following workflow diagram and protocols provide a framework for safe experimentation.
3.1. Workflow for Safe Handling
Caption: Workflow for the safe handling of 6-nitro-2,3-dihydro-1H-inden-1-ol.
3.2. Protocol for Weighing and Transferring:
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Confirm that the fume hood is operational.
-
Weighing: Use a tared weigh boat or glassine paper on an analytical balance inside the fume hood. Handle the solid with a spatula. Avoid creating dust.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel. If any material is spilled, decontaminate the area immediately (see Section 5).
3.3. Protocol for a Typical Reaction:
-
Setup: Assemble the reaction apparatus within the fume hood. Ensure heating mantles are connected to a temperature controller and that a cooling bath is readily available for exothermic reactions.
-
Addition: If the reaction involves adding the nitro compound to a reaction mixture, do so in small portions to control the reaction rate and temperature.[2]
-
Monitoring: Continuously monitor the reaction temperature. Be prepared to implement cooling measures if an unexpected exotherm occurs.
-
Work-up: Quench the reaction carefully, always within the fume hood. Be aware that quenching can also be exothermic.
Storage and Stability
Proper storage is critical to maintaining the stability of 6-nitro-2,3-dihydro-1H-inden-1-ol and preventing accidents.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place.[13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents, as these can initiate violent reactions.[5] Also, avoid contact with metals that could catalyze decomposition.[2]
-
Labeling: Containers should be clearly labeled with the chemical name, date received, and any known hazards.
Spill and Waste Management
A clear plan for managing spills and waste is essential for laboratory safety.
5.1. Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and laboratory safety personnel.
-
Containment: For small spills within the fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
5.2. Waste Disposal:
-
Segregation: All waste contaminated with 6-nitro-2,3-dihydro-1H-inden-1-ol, including disposable labware, gloves, and absorbent materials, must be collected in a clearly labeled, sealed waste container.
-
Disposal: Dispose of chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[9]
Emergency Procedures
In the event of an emergency, prompt and correct action can prevent serious injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
Conclusion
The safe handling of 6-nitro-2,3-dihydro-1H-inden-1-ol is paramount for the protection of laboratory personnel and the integrity of research. By understanding the potential hazards associated with this class of compounds and rigorously adhering to the protocols outlined in this guide, researchers can minimize risks and create a safe and productive work environment.
References
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Application Notes and Protocols for the Experimental Formulation of 6-nitro-2,3-dihydro-1H-inden-1-ol
Introduction: Unveiling the Potential of a Nitro-Indenol Scaffold
6-nitro-2,3-dihydro-1H-inden-1-ol is a unique small molecule featuring a nitro-substituted indane backbone.[1] The indane ring system is a prevalent motif in biologically active compounds, forming the core of various therapeutic agents with applications ranging from anticancer to antiviral and anti-inflammatory treatments.[2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antimicrobial and anticancer effects, often mediated through redox-sensitive mechanisms.[1][3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-nitro-2,3-dihydro-1H-inden-1-ol for experimental use. Given the limited publicly available data on this specific molecule, the following protocols are built upon established best practices for handling nitroaromatic compounds and indenol derivatives. A key emphasis is placed on preliminary solubility and stability assessments to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of 6-nitro-2,3-dihydro-1H-inden-1-ol is paramount for its effective formulation.
| Property | Value | Source |
| Chemical Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Purity | Min. 95% | [1] |
Safety and Handling Precautions
As a nitroaromatic compound, 6-nitro-2,3-dihydro-1H-inden-1-ol should be handled with care, adhering to strict safety protocols to mitigate potential risks.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling the compound.
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.
-
Contact Avoidance: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with copious amounts of water.
-
Waste Disposal: Dispose of all waste materials, including contaminated consumables and unused solutions, in accordance with institutional and local hazardous waste disposal regulations.[6]
Formulation for In Vitro Experimentation
The successful application of 6-nitro-2,3-dihydro-1H-inden-1-ol in in vitro assays hinges on the preparation of a stable and accurately concentrated stock solution.
Protocol 1: Preliminary Solubility Assessment
Due to the absence of specific solubility data, a small-scale preliminary test is crucial to identify the most suitable solvent and determine the maximum achievable stock concentration.
Materials:
-
6-nitro-2,3-dihydro-1H-inden-1-ol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile deionized water
-
Small glass vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out a small, precise amount of 6-nitro-2,3-dihydro-1H-inden-1-ol (e.g., 1-2 mg) into three separate vials.
-
To the first vial, add a small, measured volume of DMSO (e.g., 100 µL).
-
To the second vial, add an equal volume of ethanol.
-
To the third vial, add an equal volume of sterile deionized water.
-
Vortex each vial vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be attempted.
-
Visually inspect for complete dissolution. If the compound dissolves, incrementally add more solvent to determine the approximate saturation point. The ketone precursor, 6-nitro-1-indanone, is soluble in organic solvents like ethanol and dimethylformamide, suggesting the alcohol derivative will have similar solubility.[7]
-
Based on these observations, select the most appropriate solvent for preparing the stock solution. DMSO is often the solvent of choice for poorly water-soluble compounds in biological assays.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution in DMSO, which is a common practice for compounds with limited aqueous solubility.
Materials:
-
6-nitro-2,3-dihydro-1H-inden-1-ol (MW: 179.17 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Spatula
-
Weighing paper
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 179.17 g/mol * 0.001 L * 1000 mg/g = 1.79 mg
-
-
Weigh the compound:
-
On an analytical balance, carefully weigh out the calculated mass of 6-nitro-2,3-dihydro-1H-inden-1-ol.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Caption: Workflow for the preparation and use of 6-nitro-2,3-dihydro-1H-inden-1-ol solutions.
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous-based cell culture medium or assay buffer.
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%).
-
Example Dilution (for a 10 µM final concentration):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium (results in a 100 µM solution).
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium in the final assay well to achieve a 10 µM final concentration.
-
-
Always add the DMSO-based solution to the aqueous medium while gently vortexing or mixing to facilitate rapid dispersion and minimize precipitation.
Potential Applications for Experimental Investigation
Anticancer Activity
The presence of both the indane nucleus and a nitro group suggests potential antiproliferative properties.
-
Rationale: Indazole derivatives, which are structurally similar to indanes, have shown significant antiproliferative activity against various cancer cell lines. For instance, certain 6-nitroindazole derivatives have exhibited IC50 values in the low micromolar range against lung carcinoma cells.[8] Furthermore, other nitro-containing compounds have been investigated as hypoxia-activated prodrugs for cancer therapy. The reduction of the nitro group under hypoxic conditions, often found in solid tumors, can lead to the formation of cytotoxic species.[3]
-
Suggested In Vitro Assays:
-
Cytotoxicity Assays: MTT, XTT, or CellTiter-Glo assays to determine the IC50 values against a panel of cancer cell lines (e.g., lung, breast, colon).
-
Apoptosis Assays: Annexin V/PI staining followed by flow cytometry to investigate the mechanism of cell death.
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry to determine if the compound induces cell cycle arrest.
-
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents.[1][4][5]
-
Rationale: The mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the generation of reactive nitrogen species that can damage DNA and other critical cellular components.[1] Various nitro-substituted heterocyclic compounds have demonstrated broad-spectrum antibacterial and antifungal activity.[3][8]
-
Suggested In Vitro Assays:
-
Minimum Inhibitory Concentration (MIC) Determination: Broth microdilution or disk diffusion assays against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Time-Kill Assays: To determine if the compound is bacteriostatic or bactericidal.
-
Caption: Potential research applications for 6-nitro-2,3-dihydro-1H-inden-1-ol.
Conclusion
6-nitro-2,3-dihydro-1H-inden-1-ol represents a promising scaffold for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a systematic approach to the formulation and preliminary biological evaluation of this compound. By carefully considering its physicochemical properties and leveraging the known activities of related molecules, researchers can effectively explore the full therapeutic potential of this intriguing nitro-indenol derivative.
References
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ChemBK. 6-nitro-1-indanone. Available from: [Link]
-
Navarrete-Vázquez, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3598. Available from: [Link]
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Moumbock, A. F. A., et al. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. Available from: [Link]
-
Duan, L., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3424. Available from: [Link]
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Avdeef, A. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics, 10(1), 46. Available from: [Link]
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Contreras, J. M., et al. (2015). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Journal of the Mexican Chemical Society, 59(4), 269-272. Available from: [Link]
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de la Torre, B. G., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2901. Available from: [Link]
-
Buczek, A., et al. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. International Journal of Molecular Sciences, 24(22), 16223. Available from: [Link]
-
Sławiński, J., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(4), 108. Available from: [Link]
- Google Patents. CN111217764B - Method for preparing 6-nitro-1, 2, 4-acid oxygen.
-
Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(3), 1875-1898. Available from: [Link]
-
OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
-
Alchem.Pharmtech. CAS 24623-24-3 | 6-NITRO-1-INDANONE. Available from: [Link]
-
NIST. 1H-Inden-1-one, 2,3-dihydro-. Available from: [Link]
-
Rapta, P., et al. (2019). 6-Nitroquinolones in dimethylsulfoxide: Spectroscopic characterization and photoactivation of molecular oxygen. Journal of Photochemistry and Photobiology A: Chemistry, 376, 216-225. Available from: [Link]
-
Fierz-David, H. E., & Blangey, L. (1928). 4. Preparation of 6-nitro-1-naphthol, improved methods for the decomposition of diazo-naphthols, and new reactions of nitronaphthols. Journal of the Chemical Society (Resumed), 3-10. Available from: [Link]
-
ResearchGate. (2022). Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. Available from: [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
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- 6. chembk.com [chembk.com]
- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support guide for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common issues, particularly low reaction yield, encountered during this specific chemical transformation.
Reaction Overview
The synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol is typically achieved via the reduction of the ketone 6-nitro-2,3-dihydro-1H-inden-1-one (also known as 6-nitro-1-indanone).[1][2] The most common and selective reagent for this transformation is sodium borohydride (NaBH₄) in a protic solvent like methanol (MeOH) or ethanol (EtOH).[3]
Reaction Scheme: Starting Material: 6-nitro-2,3-dihydro-1H-inden-1-one (C₉H₇NO₃) Reagent: Sodium Borohydride (NaBH₄) Product: 6-nitro-2,3-dihydro-1H-inden-1-ol (C₉H₉NO₃)
This reduction converts the ketone functional group into a secondary alcohol.[4][5][6]
Troubleshooting Guide
This section addresses specific issues that can lead to low yields in a question-and-answer format.
Q1: My reaction is sluggish, incomplete, or has a very low yield. What are the primary factors to investigate?
An incomplete reaction is the most common cause of poor yields.[7] A systematic investigation of your reagents and reaction conditions is the best approach.
Factor 1: Reagent Quality and Stoichiometry
The activity of your reducing agent is paramount. Sodium borohydride is susceptible to decomposition upon improper storage.
-
Expert Insight: NaBH₄ reacts with moisture. Always use a freshly opened bottle or ensure your current stock has been stored in a desiccator. Clumpy or grayish NaBH₄ may indicate degradation.
-
Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it's standard practice to use a molar excess (typically 1.5 to 2.0 equivalents of NaBH₄ per equivalent of ketone).[3] This is because NaBH₄ can react with protic solvents (like methanol or ethanol), which consumes the reagent.[8]
-
Actionable Step: Try increasing the equivalents of NaBH₄ to 2.0. If the yield improves, reagent consumption was likely the issue.
-
Factor 2: Reaction Temperature
Temperature control is critical for selectivity and preventing side reactions.
-
Expert Insight: The addition of NaBH₄ to the ketone solution is exothermic. This reaction is typically performed at a reduced temperature (0 °C to room temperature) to maintain control.[3] Running the reaction at too low a temperature may slow the rate significantly, leading to an incomplete reaction within the allotted time. Conversely, excessively high temperatures can promote side reactions.
-
Actionable Step: If your reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and continue stirring. Monitor the progress by TLC (see Experimental Protocols).
-
Factor 3: Solubility
Poor solubility of the starting material, 6-nitro-1-indanone, can severely limit the reaction rate.[9]
-
Expert Insight: 6-nitro-1-indanone is a solid.[10] Ensure it is fully dissolved in the solvent before adding the sodium borohydride. If solubility is low in methanol or ethanol, a co-solvent system might be necessary.
-
Actionable Step: Gently warm the mixture to dissolve the starting material completely before cooling to the reaction temperature. If solubility remains an issue, consider a solvent system like THF with a protic co-solvent such as ethanol.[11]
-
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Degraded NaBH₄ | Use a fresh bottle of NaBH₄ or one stored under anhydrous conditions. |
| Insufficient NaBH₄ | Increase the molar equivalents of NaBH₄ to 1.5 - 2.0 relative to the ketone. | |
| Reaction temperature too low | Start the reaction at 0 °C and then allow it to warm to room temperature. | |
| Poor solubility of starting material | Ensure complete dissolution before adding NaBH₄. Consider a THF/Ethanol co-solvent system. |
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
The primary advantage of NaBH₄ is its mildness and selectivity for aldehydes and ketones.[3] Unlike stronger agents like LiAlH₄, it typically does not reduce nitro groups or esters under standard conditions.[4][6] However, unexpected side products can still form.
Potential Side Reaction: Reduction of the Nitro Group
While uncommon with NaBH₄ alone, reduction of the aromatic nitro group is a theoretical possibility, especially if contaminants are present or temperatures are too high. This would lead to amino or other partially reduced nitrogen species.
-
Expert Insight: The key to preventing this is maintaining controlled, low-temperature conditions. The selectivity of NaBH₄ for the ketone over the nitro group is high under these circumstances.
-
Actionable Step: Ensure the reaction is cooled in an ice bath during the addition of NaBH₄. Do not let the internal temperature rise uncontrollably. If you suspect nitro reduction, the side products can be identified by mass spectrometry.
Potential Side Reaction: Conjugate Reduction (1,4-Addition)
This side reaction is a known issue for α,β-unsaturated ketones, where the hydride can add to the carbon-carbon double bond instead of the carbonyl.[12][13]
-
Expert Insight: The starting material, 6-nitro-1-indanone, does not have a C=C bond conjugated with the carbonyl. Therefore, this specific side reaction is not a concern in this synthesis. This highlights the importance of understanding the substrate's structure.
Q3: The work-up and purification seem to be causing product loss. What are the best practices for isolating 6-nitro-2,3-dihydro-1H-inden-1-ol?
Significant product can be lost during extraction and purification if not performed carefully.[7]
-
Expert Insight: The work-up for a NaBH₄ reduction involves two key steps: quenching the excess reagent and protonating the intermediate alkoxide.[5] This is typically done by adding a dilute acid (e.g., 1M HCl) or a saturated ammonium chloride (NH₄Cl) solution.
-
Quenching: Add the quenching solution slowly at 0 °C, as the reaction with excess NaBH₄ produces hydrogen gas.
-
Extraction: The product, 6-nitro-2,3-dihydro-1H-inden-1-ol, is an organic molecule and should be extracted from the aqueous layer into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Recrystallization: Adding too much solvent during recrystallization is a very common source of yield loss.[7] Use a minimal amount of hot solvent to dissolve the crude product, then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism for the reduction of the ketone with NaBH₄? A: The reaction proceeds via a two-step mechanism. First, a hydride ion (H⁻) from the BH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon.[5][14] This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a new C-H bond. This results in a negatively charged alkoxide intermediate. In the second step (work-up), a proton source (like dilute acid or water) is added to protonate the alkoxide, yielding the final secondary alcohol product.[4][8]
Q: Why is Sodium Borohydride used instead of a stronger reducing agent like LiAlH₄? A: Selectivity is the key reason. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and would reduce both the ketone and the nitro group.[3] Sodium borohydride is milder and selectively reduces the ketone, leaving the sensitive nitro group intact, which is crucial for this specific synthesis.[6]
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material spot and the appearance of a new, more polar product spot (the alcohol). See the protocol below for details.
Visualizations and Protocols
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis.
Caption: Decision tree for troubleshooting low product yield.
Protocol 1: Synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol
-
Setup: In a round-bottom flask, dissolve 6-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol. Use enough methanol to fully dissolve the starting material.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) to the solution portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's completion using TLC (see Protocol 2). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once complete, cool the flask back to 0 °C and slowly add 1M HCl dropwise until gas evolution ceases.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 6-nitro-2,3-dihydro-1H-inden-1-ol.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel TLC plate.
-
Solvent System: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Adjust polarity as needed.
-
Spotting: On the baseline of the TLC plate, make three spots:
-
SM: A solution of the starting material (6-nitro-1-indanone).
-
R: The reaction mixture.
-
C: A co-spot containing both the starting material and the reaction mixture.
-
-
Development: Place the plate in a developing chamber with the prepared mobile phase.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize under a UV lamp (254 nm). The starting ketone and the product alcohol should both be UV active.
-
Analysis: The product, being an alcohol, is more polar than the starting ketone. Therefore, the product spot will have a lower Retention Factor (Rf) than the starting material spot. The reaction is complete when the starting material spot (higher Rf) is absent in the 'R' lane.
References
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Clark, J. (n.d.).
- eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks.
- LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- BenchChem. (n.d.). Challenges in the selective reduction of the nitro group.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- ChemBK. (2024, April 10). 6-nitro-1-indanone.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- ElectronicsAndBooks. (n.d.).
- CymitQuimica. (n.d.). 6-Nitro-2,3-dihydro-1H-inden-1-ol.
- LibreTexts Chemistry. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- ACS Publications. (n.d.). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry.
- Reddit. (2018, February 11). Common ways to lose product and reduce yield?. r/chemistry.
- Matrix Fine Chemicals. (n.d.). 6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3.
- Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros.
- Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
- Rlavie. (n.d.). CAS 24623-24-3|6-Nitro-1-Indanone.
- BLDpharm. (n.d.). 119273-81-3|6-Nitro-2,3-dihydro-1H-inden-1-ol.
- Chemrio. (n.d.). 6-nitroindan-l-one; 2,3-Dihydro-6-nitro-1-oxo-1H-indene.
- ChemicalBook. (2023, May 27). 6-nitro-2,3-dihydro-1H-inden-1-ol | 119273-81-3.
- Bide Pharmatech Ltd. (n.d.). 6-Nitro-2,3-dihydro-1H-inden-1-one CAS NO.24623-24-3.
- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- PubChem - NIH. (n.d.). 6-Nitroindazole | C7H5N3O2 | CID 24239.
Sources
- 1. 6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3 [matrix-fine-chemicals.com]
- 2. CAS 24623-24-3|6-Nitro-1-Indanone|6-Nitro-2,3-Dihydro-1H-Inden-1-One [rlavie.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 14. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimization of Reaction Conditions for 6-nitro-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this important chemical transformation. The synthesis primarily involves the reduction of the ketone precursor, 6-nitro-2,3-dihydro-1H-inden-1-one.[1][2][3] This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My reaction is incomplete, and TLC analysis shows a significant amount of starting material (6-nitro-1-indanone) remaining. What are the likely causes?
Answer: An incomplete reaction is one of the most common hurdles. The root cause typically falls into one of three categories: reagent stoichiometry/activity, reaction kinetics, or procedural issues.
-
Cause A: Insufficient or Deactivated Reducing Agent.
-
Explanation: Sodium borohydride (NaBH₄) is a hydride donor; one molecule can theoretically reduce four ketone molecules.[4] However, NaBH₄ reacts with protic solvents like methanol or ethanol, which are commonly used for this reaction.[4][5] This solvent reaction consumes the reagent, reducing the amount available for your substrate. Older, improperly stored NaBH₄ may also have reduced activity due to hydrolysis from atmospheric moisture.
-
Solution:
-
Increase Stoichiometry: Instead of 0.25 molar equivalents, it is common practice to use 1.0 to 1.5 molar equivalents of NaBH₄ to compensate for solvent reactivity.
-
Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator.
-
Control Temperature During Addition: Add the NaBH₄ in portions to the cooled solution (0-5 °C) of the ketone. This mitigates the initial rapid, exothermic reaction with the solvent, preserving more of the reagent for the desired reduction.[6]
-
-
-
Cause B: Insufficient Reaction Time or Low Temperature.
-
Explanation: While the initial addition is done at a low temperature to control reactivity, the reaction may need to be warmed to room temperature and stirred for an adequate duration to proceed to completion. The reduction of the carbonyl group has an activation energy barrier that must be overcome.[7]
-
Solution:
-
Monitor via TLC: After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature. Take aliquots every 30-60 minutes and analyze by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material spot is no longer visible.
-
Extend Reaction Time: If the reaction is sluggish, extend the stirring time at room temperature for up to 4-6 hours before quenching.
-
-
-
Cause C: Poor Solubility of Starting Material.
-
Explanation: If the 6-nitro-1-indanone does not fully dissolve in the chosen solvent, the reaction becomes heterogeneous and the rate will be significantly slower.
-
Solution: Ensure complete dissolution of the starting ketone before beginning the addition of NaBH₄. If solubility is an issue in methanol, consider using a co-solvent system like THF/methanol.
-
Question 2: I've successfully reduced the ketone, but I'm isolating a significant byproduct. How do I identify and prevent it?
Answer: The most likely byproduct is from the reduction of the nitro group. While NaBH₄ is highly selective for aldehydes and ketones, its selectivity is not absolute.[4][8][9]
-
Cause: Reduction of the Aromatic Nitro Group.
-
Explanation: The primary goal is the chemoselective reduction of the ketone in the presence of a nitro group. Aggressive reaction conditions can lead to the reduction of the nitro group to an amine, hydroxylamine, or other intermediates.[10][11] This is often promoted by elevated temperatures, extended reaction times, or the presence of certain metal impurities that can catalyze the reduction.[12]
-
Solution:
-
Strict Temperature Control: Maintain the temperature at 0-5 °C during NaBH₄ addition and do not allow the reaction to heat excessively upon warming to room temperature. Avoid heating the reaction unless absolutely necessary and monitored closely.
-
Limit Excess Reagent: While a slight excess of NaBH₄ is needed, a large excess (e.g., >3 equivalents) increases the likelihood of side reactions. Use the minimal excess required for full conversion of the ketone.
-
Prompt Work-up: Once the reaction is complete by TLC, proceed with the work-up immediately to quench any remaining reducing agent and prevent further reactions.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why is sodium borohydride (NaBH₄) the recommended reducing agent over lithium aluminum hydride (LiAlH₄)?
A1: The choice of reducing agent is critical for the chemoselectivity of this reaction.
-
Selectivity: NaBH₄ is a milder reducing agent than LiAlH₄. It readily reduces aldehydes and ketones but typically does not reduce esters, amides, or, importantly, nitro groups under standard conditions.[4][8] LiAlH₄ is far more powerful and would reduce both the ketone and the nitro group, leading to 6-amino-2,3-dihydro-1H-inden-1-ol.
-
Safety and Practicality: NaBH₄ is safer to handle. It can be used in protic solvents like methanol and ethanol.[5] LiAlH₄ reacts violently with protic solvents and requires anhydrous conditions (e.g., in THF or diethyl ether), making the procedure more demanding.[4]
Q2: What is the mechanism for the reduction of the ketone with NaBH₄?
A2: The reaction proceeds via a two-step mechanism.[7][8]
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the 6-nitro-1-indanone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged alkoxide intermediate.
-
Protonation: In the second step, typically during the work-up with a mild acid (like dilute HCl) or from the protic solvent itself, the alkoxide intermediate is protonated to yield the final secondary alcohol product, 6-nitro-2,3-dihydro-1H-inden-1-ol.[5][7]
Q3: How should I properly quench the reaction and work up the product?
A3: A careful work-up is essential for a clean product.
-
Cooling: First, cool the reaction vessel in an ice bath to control the quench, which can be exothermic.
-
Quenching Excess NaBH₄: Slowly and carefully add dilute acid (e.g., 1M HCl) dropwise to neutralize the reaction mixture and quench any unreacted NaBH₄. Be cautious, as hydrogen gas evolution can be vigorous.[6] Continue adding acid until the solution is slightly acidic (pH ~5-6).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). The product is organic-soluble.
-
Washing & Drying: Combine the organic layers and wash with water, followed by a brine solution to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q4: What are the best methods for purifying the final product?
A4: The crude product usually requires purification to remove unreacted starting material, inorganic salts from the work-up, and any byproducts.
-
Flash Column Chromatography: This is the most effective method. Use silica gel as the stationary phase. The mobile phase (eluent) should be optimized by TLC first; a gradient system starting from 4:1 Hexane:Ethyl Acetate and gradually increasing the polarity is often effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an excellent final purification step. Solvents to try would include ethyl acetate/hexanes or isopropanol.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization should be guided by TLC analysis.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq).
-
Dissolve the starting material in methanol (approx. 0.2 M concentration).
-
Cool the flask in an ice-water bath to 0-5 °C.
2. Reduction:
-
In a separate container, weigh out sodium borohydride (NaBH₄, 1.2 eq).
-
Slowly add the solid NaBH₄ to the stirred, cooled solution in small portions over 15-20 minutes. Monitor the temperature to ensure it does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring the reaction progress by TLC.
3. Work-up and Isolation:
-
Once the starting material is consumed, cool the flask back to 0 °C.
-
Slowly quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases and the pH is ~5-6.
-
Remove most of the methanol using a rotary evaporator.
-
Add deionized water to the residue and extract with ethyl acetate (3 x 50 mL for a 1g scale reaction).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the pure fractions (as determined by TLC) and concentrate to yield 6-nitro-2,3-dihydro-1H-inden-1-ol as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Data Summary: Condition Optimization
The following table illustrates how varying reaction parameters can affect the outcome. These are representative results to guide optimization.
| Entry | Equiv. NaBH₄ | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | 0.5 | 0 → RT | 2 | 45 | >95 | Incomplete conversion of starting material. |
| 2 | 1.2 | 0 → RT | 2 | 92 | >98 | Optimized conditions. Clean conversion. |
| 3 | 1.2 | RT | 2 | 88 | 90 | More byproducts observed due to less controlled initial reaction. |
| 4 | 2.5 | 0 → RT | 6 | 85 | 80 | Significant nitro-group reduction observed by LC-MS. |
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]
-
ResearchGate. (n.d.). The results of the catalytic transfer hydrogenation of nitro compounds. [Link]
-
Zhou, P., et al. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by Co3O4‐SBA‐NH2NH2•H2O catalytic systems. [Link]
-
ACS Publications. (n.d.). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry. [Link]
-
Scilit. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]
-
Organic Syntheses. (2008). Procedure for a related synthesis noting vigorous gas evolution. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Matrix Fine Chemicals. (n.d.). 6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE. [Link]
-
ChemBK. (2024). 6-nitro-1-indanone. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
- Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
-
Rlavie. (n.d.). CAS 24623-24-3|6-Nitro-1-Indanone. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
-
ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. [Link]
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
-
SpringerLink. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
-
NIH National Library of Medicine. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]
-
RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
NIH National Library of Medicine. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Semantic Scholar. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]
-
MDPI. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
Sources
- 1. 6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3 [matrix-fine-chemicals.com]
- 2. chembk.com [chembk.com]
- 3. CAS 24623-24-3|6-Nitro-1-Indanone|6-Nitro-2,3-Dihydro-1H-Inden-1-One [rlavie.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 6-Nitro-2,3-dihydro-1H-inden-1-ol
A Guide to Identifying and Mitigating Byproduct Formation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights into potential byproduct formation, offering troubleshooting strategies and analytical protocols to ensure the integrity and purity of your target compound.
The synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol is typically a two-step process: (1) the electrophilic nitration of 2,3-dihydro-1H-inden-1-one (1-indanone), followed by (2) the selective reduction of the ketone functionality on the resulting 6-nitro-1-indanone.[1][2] Each of these steps presents a unique set of challenges where side reactions can lead to a range of impurities. This guide will address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter. Each question is framed around a common laboratory observation, followed by a detailed explanation of the potential causes and corrective actions.
Issue 1: Nitration Stage Impurities
Q1: My post-nitration analysis (TLC, LC-MS) of 1-indanone shows multiple product spots, some with the same mass as the desired 6-nitro-1-indanone. What are they?
A1: This is a classic issue of regioselectivity in electrophilic aromatic substitution. While the 6-position is the kinetically favored site for nitration on the 1-indanone scaffold, other isomers are frequently formed.
-
Causality: The directing effects on the benzene ring are complex. The alkyl portion is activating and ortho-, para-directing, while the carbonyl group is deactivating and meta-directing. This competition can lead to the formation of several mono-nitrated isomers.
-
Likely Byproducts:
-
4-Nitro-1-indanone: The second most common isomer. Its formation is sterically hindered but electronically plausible.
-
5-Nitro-1-indanone: Formed due to the para-directing effect of the alkyl substituent.
-
7-Nitro-1-indanone: Generally a minor product due to steric hindrance.
-
-
Troubleshooting & Mitigation:
-
Temperature Control: Run the nitration at a lower temperature (e.g., 0 to 5 °C) to enhance selectivity. Higher temperatures provide the activation energy needed to form less stable, minor isomers.
-
Choice of Nitrating Agent: The use of milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes provide better regioselectivity compared to a harsh mixed acid (H₂SO₄/HNO₃) nitration.
-
Purification: These isomers are often difficult to separate. Careful column chromatography with a shallow solvent gradient is essential to isolate the desired 6-nitro-1-indanone before proceeding to the reduction step.
-
Q2: I'm observing impurities with a higher molecular weight than mono-nitrated indanone. What could be the cause?
A2: The presence of higher molecular weight species suggests that dinitration or other side reactions have occurred.
-
Causality: Forcing reaction conditions (high temperature, prolonged reaction time, or excess nitrating agent) can lead to the addition of a second nitro group.[3]
-
Likely Byproducts:
-
4,6-Dinitro-1-indanone or 5,6-Dinitro-1-indanone: These are common dinitrated products.
-
Oxidation Products: Strong nitrating acids can oxidize the substrate, leading to complex polymeric material or ring-opened byproducts.
-
-
Troubleshooting & Mitigation:
-
Stoichiometry: Use a carefully controlled molar equivalent of the nitrating agent (typically 1.0 to 1.1 equivalents).
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-nitration.
-
Issue 2: Reduction Stage Impurities
Q3: After reducing 6-nitro-1-indanone, my main byproduct is 6-amino-2,3-dihydro-1H-inden-1-ol. How did this happen and how can I prevent it?
A3: This is a chemoselectivity problem. The reducing agent you used was strong enough to reduce both the ketone and the nitro group. The reduction of nitroarenes to anilines is a common transformation.[4]
-
Causality: Many reducing agents, particularly those used in catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or strong hydride donors, will readily reduce aromatic nitro groups.[5]
-
Likely Byproduct: 6-Amino-2,3-dihydro-1H-inden-1-ol.
-
Troubleshooting & Mitigation:
-
Choice of Reducing Agent: The key is to use a milder reducing agent that selectively targets the ketone. Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the industry standard for this transformation. It is highly selective for aldehydes and ketones and will typically not reduce an aromatic nitro group under standard conditions.
-
Avoid Catalytic Hydrogenation: Do not use catalytic hydrogenation if you wish to preserve the nitro group.
-
Temperature Control: Perform the NaBH₄ reduction at low temperatures (0 °C) to further enhance selectivity and minimize side reactions.
-
Q4: My mass spec analysis shows peaks corresponding to intermediates like nitroso or hydroxylamine derivatives, or high-molecular-weight azo compounds. Why am I seeing these?
A4: These impurities indicate that the reduction of the nitro group was initiated but did not go to completion, or that intermediates have coupled together. This can happen even with milder reducing agents if conditions are not optimal.
-
Causality: The reduction of a nitro group is a stepwise process (NO₂ → NO → NHOH → NH₂). If the reaction stalls or if the conditions promote intermolecular coupling, these byproducts can form. Azo compounds (Ar-N=N-Ar) are formed from the condensation of nitroso and hydroxylamine intermediates.[5]
-
Likely Byproducts:
-
6-Nitroso-2,3-dihydro-1H-inden-1-ol
-
6-(Hydroxyamino)-2,3-dihydro-1H-inden-1-ol
-
Azo- and azoxy-bridged indanol dimers.
-
-
Troubleshooting & Mitigation:
-
Ensure Complete Ketone Reduction: Use a sufficient excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to ensure the primary ketone reduction is rapid and complete, minimizing the time for side reactions on the nitro group to occur.
-
pH Control: Maintain a neutral or slightly basic pH during the workup. Acidic conditions can promote side reactions of the sensitive hydroxylamine intermediate.
-
Inert Atmosphere: While not always necessary for NaBH₄ reductions, performing the reaction under an inert atmosphere (N₂ or Ar) can sometimes prevent oxidative side reactions that contribute to these byproducts.
-
Part 2: Frequently Asked Questions (FAQs)
-
What are the most common byproducts in the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol? The most common byproducts originate from two stages. From the nitration step, expect regioisomers like 4-nitro-1-indanone . From the reduction step, the most prevalent impurity is 6-amino-2,3-dihydro-1H-inden-1-ol if a non-selective reducing agent is used. Unreacted 6-nitro-1-indanone is also common if the reduction is incomplete.
-
How can I best purify the final product away from these byproducts? Column chromatography is the most effective method. The polarity differences are generally sufficient for separation:
-
6-nitro-1-indanone (starting material): Less polar than the alcohol product.
-
6-nitro-2,3-dihydro-1H-inden-1-ol (product): Intermediate polarity.
-
6-amino-2,3-dihydro-1H-inden-1-ol (byproduct): More polar due to the additional amino group. Recrystallization can also be effective if the impurity profile is not complex.
-
-
Which analytical techniques are essential for identifying these impurities? A combination of techniques is recommended for unambiguous identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To separate the components and determine their molecular weights. This is crucial for distinguishing isomers from other byproducts.[6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the position of the nitro group and the success of the ketone reduction.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups (e.g., -OH band around 3300 cm⁻¹, disappearance of the C=O band around 1700 cm⁻¹, and presence of N-O stretches for the nitro group).
-
Part 3: Analytical Protocols & Data
Byproduct Summary Table
| Byproduct Name | Stage of Origin | Molecular Weight ( g/mol ) | Likely Cause | Key Analytical Identifier |
| 4-Nitro-1-indanone | Nitration | 177.16 | Lack of regioselectivity | Same MW as 6-nitro intermediate; different NMR/retention time |
| Dinitro-1-indanone | Nitration | 222.16 | Harsh nitrating conditions | MW of 222.16 in MS |
| Unreacted 6-Nitro-1-indanone | Reduction | 177.16 | Incomplete reduction | Presence of ketone C=O in IR; distinct retention time |
| 6-Amino-1-indanol | Reduction | 163.19 | Non-selective reducing agent | MW of 163.19 in MS; presence of -NH₂ signals in NMR |
| Azo-dimer byproduct | Reduction | ~326.34 | Sub-optimal reduction | High MW peak in MS corresponding to dimer |
Protocol 2: HPLC-MS Method for In-Process Control and Final Product Analysis
This protocol provides a general guideline for separating the target compound from its most common process-related impurities.
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
Expected Elution Order: 6-Amino-1-indanol (most polar, elutes first) → 6-Nitro-1-indanol (Product) → 6-Nitro-1-indanone (least polar, elutes last).
Visualizing Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for 6-nitro-1-indanol highlighting byproduct formation points.
Caption: Troubleshooting flowchart for identifying byproduct origins based on mass data.
References
- BenchChem. (2025). Application Notes and Protocols for the Nitration of Indene.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Matrix Fine Chemicals. (n.d.). 6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3.
- Bide Pharmatech Ltd. (n.d.). 6-Nitro-2,3-dihydro-1H-inden-1-one CAS NO.24623-24-3.
- Ismail, M. F., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. National Institutes of Health (NIH).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Dhangar, K. r., et al. (n.d.). Journal of the Chilean Chemical Society.
- Serafin, K., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH).
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ResearchGate. (2014). Synthesis and characterization of potential impurity in amoxicillin.
Sources
- 1. 6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3 [matrix-fine-chemicals.com]
- 2. 6-Nitro-2,3-dihydro-1H-inden-1-one, CasNo.24623-24-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
Technical Support Center: Synthesis of 6-Nitro-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support resource for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the nuances of this multi-step synthesis. Instead of a simple recitation of steps, we will delve into the causality behind common experimental pitfalls, providing actionable troubleshooting advice and robust protocols to ensure the integrity and reproducibility of your work.
Overview of the Synthetic Pathway
The synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol is a sequential process that requires careful control over reaction conditions at each stage. The most common and logical pathway involves three key transformations:
-
Intramolecular Friedel-Crafts Acylation: Cyclization of a suitable precursor, typically 3-phenylpropanoic acid, to form the core indanone structure.
-
Electrophilic Aromatic Nitration: Introduction of a nitro group onto the electron-rich benzene ring of the 1-indanone intermediate.
-
Chemoselective Carbonyl Reduction: Reduction of the ketone functionality to a secondary alcohol without affecting the nitro group.
Each of these steps presents unique challenges. This guide is structured to address these challenges directly in a question-and-answer format.
minimizing side reactions during 6-nitro-2,3-dihydro-1H-inden-1-ol synthesis
Welcome to the technical support guide for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to common issues, focusing on the chemical principles to help you not only solve immediate problems but also build a robust and reproducible process.
The synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol is primarily a two-stage process:
-
Intramolecular Friedel-Crafts Acylation: Cyclization of a suitable precursor, typically 3-(4-nitrophenyl)propanoic acid, to form 6-nitro-2,3-dihydro-1H-inden-1-one.[1]
-
Chemoselective Ketone Reduction: Reduction of the ketone in 6-nitro-2,3-dihydro-1H-inden-1-one to the corresponding alcohol without affecting the nitro group.
This guide is structured to address specific problems you might face in each of these critical stages.
Part 1: Troubleshooting the Synthesis of 6-Nitro-2,3-dihydro-1H-inden-1-one (Precursor)
The key to a successful synthesis of the final alcohol is a high-purity starting ketone. Side reactions in this first step can introduce impurities that are difficult to remove later. The most common method for forming the indanone ring is an intramolecular Friedel-Crafts acylation.[2]
FAQ 1: I'm getting a low yield and a significant amount of high-molecular-weight, tar-like byproduct. What's going on?
Answer: This is a classic sign of intermolecular Friedel-Crafts reactions competing with the desired intramolecular cyclization. At high concentrations, molecules of your starting material (e.g., 3-(4-nitrophenyl)propionyl chloride) can react with each other, leading to polymer formation instead of cyclizing to form the five-membered ring.
Root Cause Analysis: The Friedel-Crafts reaction's rate is dependent on concentration. The intramolecular pathway is a first-order process, while the intermolecular pathway is second-order. Therefore, at high concentrations, the intermolecular reaction becomes significantly faster and outcompetes the desired cyclization.
Solutions to Promote Intramolecular Cyclization:
-
High Dilution: This is the most critical parameter. By significantly increasing the solvent volume, you lower the concentration of the starting material, which kinetically favors the intramolecular pathway.[3]
-
Slow Addition: Instead of adding the substrate all at once, use an addition funnel to add it slowly to the Lewis acid catalyst (e.g., AlCl₃) in the solvent over several hours. This maintains a low instantaneous concentration of the reactive species.
-
Choice of Catalyst and Temperature:
-
Polyphosphoric acid (PPA): Often a good choice as it can act as both the catalyst and the solvent. Heating the substrate in PPA can give clean cyclization. The viscosity of PPA can help mimic high dilution conditions.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful and often cleaner alternative to PPA or AlCl₃ for cyclizations.
-
Temperature Control: For highly reactive substrates, running the reaction at a lower temperature can sometimes reduce the rate of intermolecular side reactions more than the desired intramolecular one.
-
Part 2: Troubleshooting the Chemoselective Reduction of 6-Nitro-2,3-dihydro-1H-inden-1-one
This step is the core challenge of the synthesis. You must reduce the ketone to a secondary alcohol while leaving the aromatic nitro group untouched. The wrong choice of reducing agent will lead to a mixture of products, primarily the over-reduced amino alcohol.
FAQ 2: My primary impurity is 6-amino-2,3-dihydro-1H-inden-1-ol. How do I prevent the reduction of the nitro group?
Answer: This indicates your reducing agent is too harsh or non-selective. The nitro group is susceptible to reduction, often more so than a ketone under certain conditions (e.g., catalytic hydrogenation).[4] The key is to use a mild, chemoselective reducing agent that preferentially attacks the carbonyl group.
Root Cause Analysis: Many common reducing agents are not selective.
-
Catalytic Hydrogenation (H₂, Pd/C, PtO₂): This is the classic method for reducing nitro groups to amines.[4] It will almost certainly reduce the nitro group and is unsuitable for this transformation.
-
Strong Hydride Reagents (e.g., LiAlH₄): Lithium aluminum hydride is a very powerful reducing agent that can reduce both ketones and nitro groups. It is not recommended for this selective reduction.
Recommended Solutions for Chemoselective Ketone Reduction:
-
Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation. NaBH₄ is a mild hydride donor that readily reduces aldehydes and ketones but typically does not reduce nitro groups, esters, or amides under standard conditions (e.g., in alcoholic solvents like methanol or ethanol at 0 °C to room temperature).[5]
Detailed Experimental Protocol for Selective Reduction:
-
Dissolution: Dissolve 6-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Portion-wise Addition: Slowly add sodium borohydride (NaBH₄, approx. 1.1 to 1.5 eq) in small portions over 15-30 minutes. Adding it slowly prevents a rapid exotherm and ensures better control.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ketone is consumed.
-
Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute acid (e.g., 1M HCl) or acetone until gas evolution ceases.
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude 6-nitro-2,3-dihydro-1H-inden-1-ol by recrystallization or flash column chromatography.
Comparative Analysis of Reducing Agents
| Reagent | Selectivity for Ketone vs. Nitro Group | Common Side Products | Recommendation |
| Sodium Borohydride (NaBH₄) | High: Reduces ketone, leaves nitro group intact. | Unreacted starting material (if insufficient reagent/time). | Highly Recommended |
| Catalytic Hydrogenation (H₂/Pd-C) | Poor: Primarily reduces the nitro group. | 6-amino-2,3-dihydro-1H-inden-1-ol | Not Recommended |
| Lithium Aluminum Hydride (LiAlH₄) | Poor: Reduces both ketone and nitro group. | 6-amino-2,3-dihydro-1H-inden-1-ol | Not Recommended |
| Iron (Fe) in Acetic Acid | Poor: Classic conditions for nitro group reduction. | 6-amino-2,3-dihydro-1H-inden-1-one | Not Recommended |
| Tin(II) Chloride (SnCl₂) | Poor: A common reagent for reducing nitroarenes.[4] | 6-amino-2,3-dihydro-1H-inden-1-ol | Not Recommended |
FAQ 3: My product appears unstable, and during purification or upon standing, I'm seeing the formation of 6-nitro-1H-indene. What causes this dehydration?
Answer: The product, 6-nitro-2,3-dihydro-1H-inden-1-ol, is a benzylic alcohol. Benzylic alcohols are prone to elimination (dehydration) to form a stable, conjugated alkene, especially under acidic or heated conditions. The nitro group's electron-withdrawing nature can further facilitate this process.
Root Cause Analysis:
-
Acidic Conditions: Traces of acid from the workup (e.g., from quenching with HCl) can catalyze the dehydration reaction.
-
Heat: Applying excessive heat during solvent removal or purification (e.g., high-temperature distillation or aggressive heating on a rotary evaporator) can promote elimination.
-
Acidic Purification Media: Using acidic silica gel for chromatography can cause on-column dehydration.
Solutions to Prevent Dehydration:
-
Neutral Workup: After quenching the reaction, neutralize the solution carefully with a mild base like saturated sodium bicarbonate solution before extraction.
-
Avoid Strong Acids: If an acidic quench is necessary, use it sparingly and ensure the product is not kept in the acidic aqueous phase for an extended period.
-
Low-Temperature Purification:
-
When removing solvent, use a rotary evaporator with a water bath temperature below 40 °C.
-
If performing column chromatography, consider using neutral alumina or silica gel that has been pre-treated with a small amount of a neutral amine like triethylamine (e.g., by adding 0.5-1% triethylamine to the eluent).
-
Visualizing the Process and Problems
Overall Synthetic Workflow and Potential Pitfalls
Caption: Synthetic pathway with key side reactions.
Troubleshooting Workflow for the Reduction Step
Caption: Troubleshooting decision tree for the reduction step.
References
- Ranu, B. C., & Das, A. (2004). A Simple and Efficient Chemoselective Reduction of Carbonyl Compounds with Zinc Borohydride Supported on Silica Gel. Indian Journal of Chemistry - Section B, 43B, 1512-1515.
- Yoo, B. W., & Choi, K. H. (2005). A Mild and Chemoselective Reduction of Aromatic Nitro Compounds to Amines with Samarium Diiodide. Bulletin of the Korean Chemical Society, 26(12), 2011-2012.
-
Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. Available from: [Link]
- Blay, G., et al. (2011). Iron(III)-Catalyzed Chemoselective Reduction of Nitro Compounds by Hydrosilanes.
-
Wikipedia. (2023). Reduction of nitro compounds. Available from: [Link]
-
Kiełczewska, U., et al. (2022). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 27(19), 6649. Available from: [Link]
-
Miller, R. B., & Frincke, J. M. (1980). A convenient synthesis of 6- and 7-substituted isoquinolines. The Journal of Organic Chemistry, 45(26), 5312-5315. Available from: [Link]
- Tran, P. H., et al. (2015). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. Letters in Organic Chemistry, 12(8), 558-563.
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. 6-NITROISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Refining Purification Techniques for High-Purity 6-nitro-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support guide for the purification of 6-nitro-2,3-dihydro-1H-inden-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with achieving high purity for this versatile chemical intermediate. We provide field-proven insights, detailed troubleshooting protocols, and foundational scientific principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the purification of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Q1: What are the most common impurities I might encounter?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Unreacted Starting Material: The precursor, 6-nitro-2,3-dihydro-1H-inden-1-one (6-nitroindanone), is a frequent contaminant[1][2].
-
Constitutional Isomers: Nitration of 1-indanol can produce other isomers (e.g., 4-nitro, 5-nitro, 7-nitro derivatives). The separation of such isomers can be challenging[3][4].
-
Acidic Byproducts: If the synthesis involves oxidation or occurs under harsh acidic conditions, byproducts like the corresponding carboxylic acid may form[5]. Industrial nitration processes often generate acidic nitrophenolic impurities[6].
-
Dehydration Products: The alcohol functional group is susceptible to elimination, especially on acidic media like standard silica gel, leading to the formation of the corresponding nitro-indene byproduct. This is a known issue for similar nitro-alcohol compounds[7].
-
Colored Impurities: The formation of deep red or brown colored byproducts, potentially from dimer or polymer formation, can occur under non-optimized reaction conditions[5].
Q2: I've just finished my synthesis. What is the best initial purification technique to try?
A2: For a crude product that is a solid, recrystallization is the most effective and scalable first-line purification method[8][9]. It is excellent for removing small to moderate amounts of impurities. If the crude product is an oil or contains a complex mixture of impurities with similar polarities, a preliminary work-up using acid-base extraction followed by flash column chromatography would be the recommended approach[10][11].
Q3: How do I choose the right solvent system for recrystallization?
A3: The principle of "like dissolves like" is a good starting point. 6-nitro-2,3-dihydro-1H-inden-1-ol is a polar molecule due to the nitro and hydroxyl groups. Therefore, polar solvents are good candidates[12]. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to ensure high recovery[12][13].
-
Single Solvents: Alcohols like ethanol or methanol are often a good starting point for nitro-aromatic compounds[12][14].
-
Mixed Solvent Systems: If your compound is too soluble in one solvent (e.g., methanol) and poorly soluble in another (e.g., water), a mixed solvent system is ideal. An ethanol/water mixture is a common and effective choice for moderately polar compounds[12][15]. The procedure involves dissolving the crude product in a minimal amount of the "good" hot solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point)[12][14].
Q4: My compound is a persistent brown oil and won't crystallize. What should I do?
A4: This is a common issue known as "oiling out," where the compound's melting point is lower than the boiling point of the chosen solvent, or there is a high concentration of impurities[11][12].
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then transfer it to a refrigerator. Rapid cooling encourages precipitation, not crystallization[16].
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites[12][17]. Alternatively, add a "seed crystal" from a previous pure batch.
-
Change Solvents: If the problem persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point or switch to a different mixed-solvent system[11].
Q5: Is flash column chromatography a good option for this compound? What are the risks?
A5: Yes, flash chromatography is an excellent technique for separating components with different polarities, such as the desired alcohol from the less polar starting ketone[18]. However, there is a significant risk of on-column dehydration due to the acidic nature of standard silica gel, which can convert your desired product into a less polar nitrostyrene-type impurity[7].
To mitigate this, you can "base-wash" the column by using a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites on the silica gel[7].
Section 2: Troubleshooting Guides by Technique
Guide 1: Recrystallization
This guide provides solutions to common problems encountered during the recrystallization of 6-nitro-2,3-dihydro-1H-inden-1-ol.
| Problem | Probable Cause(s) | Solution(s) |
| Compound "Oils Out" | 1. The compound's melting point is below the solvent's boiling point.[11][12]2. High concentration of impurities depressing the melting point.3. Solution is too concentrated. | 1. Select a lower-boiling point solvent. 2. Use a larger volume of solvent to keep the compound dissolved at a lower temperature.[11]3. Cool the solution much more slowly. Allow it to reach room temperature before refrigerating. |
| No Crystal Formation | 1. The solution is not saturated (too much solvent was used).[16]2. The solution is supersaturated but requires nucleation.[13] | 1. Boil off some of the solvent to increase the concentration and re-cool.2. Induce crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[12][17] |
| Poor Product Recovery | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used initially.3. Crystals were washed with room-temperature solvent. | 1. Ensure the solution is thoroughly chilled in an ice bath before filtration.2. Use the minimum amount of boiling solvent necessary for dissolution.[13]3. Wash the collected crystals with a minimal amount of ice-cold solvent. [13] |
| Persistent Color | 1. Colored impurities are co-crystallizing with the product.2. The impurity is strongly adsorbed to the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities.[13]2. Perform a second recrystallization on the purified material. |
Guide 2: Flash Column Chromatography
| Problem | Probable Cause(s) | Solution(s) |
| Product Decomposes/Dehydrates | 1. The silica gel is too acidic, catalyzing the elimination of the alcohol.[7]2. Prolonged contact time with the stationary phase. | 1. Use a deactivated stationary phase. Pre-treat the silica gel with a mobile phase containing 0.5-1% triethylamine.[7]2. Consider using neutral alumina as an alternative stationary phase.3. Run the column quickly (hence "flash" chromatography) to minimize contact time. |
| Poor Separation of Isomers | 1. The chosen mobile phase has insufficient selectivity.2. The isomers have very similar polarities. | 1. Optimize the mobile phase. Use a solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).2. Consider a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic compounds through π-π interactions.[3]3. Reverse-phase chromatography (C18 silica) can also provide a completely different elution order.[3][19] |
| Peak Tailing | 1. Strong interaction between the polar alcohol/nitro groups and active sites on the silica.2. Column overloading. | 1. Add a polar modifier to the mobile phase, such as a small amount of methanol or triethylamine, to block the active sites.2. Ensure the crude sample is fully dissolved in a minimal amount of solvent before loading and is not loaded in a solvent stronger than the mobile phase.3. Reduce the amount of material loaded onto the column. |
Guide 3: Acid-Base Extraction (Work-up)
| Problem | Probable Cause(s) | Solution(s) |
| Emulsion Formation | 1. Vigorous shaking of the separatory funnel.2. High concentration of solutes. | 1. Gently invert the separatory funnel rather than shaking vigorously.2. Add brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, helping to break the emulsion.[20]3. Allow the mixture to stand for a longer period.4. If persistent, filter the entire mixture through a pad of Celite. |
| Incomplete Removal of Acidic Impurities | 1. The aqueous base is not strong enough or is too dilute.2. Insufficient number of extractions. | 1. Use a saturated sodium bicarbonate (NaHCO₃) solution for removing acidic byproducts like carboxylic acids.[20]2. Perform multiple extractions. It is more efficient to extract with three smaller portions of the aqueous solution than one large portion.[21] |
Section 3: Visualizations & Data
General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying the crude product.
Caption: Decision workflow for purifying crude 6-nitro-2,3-dihydro-1H-inden-1-ol.
Troubleshooting Logic for Recrystallization
This diagram outlines the logical steps to troubleshoot a failed recrystallization attempt.
Caption: Troubleshooting logic for common recrystallization failures.
Table 1: Recommended Solvents for Recrystallization
This table provides a starting point for solvent screening based on the polarity of 6-nitro-2,3-dihydro-1H-inden-1-ol.
| Solvent/System | Type | Rationale & Comments |
| Ethanol | Single Solvent | Good starting point for polar nitro-aromatics.[12] High boiling point (78 °C) provides a good temperature gradient for crystallization.[15] |
| Methanol | Single Solvent | More polar than ethanol. May be too good a solvent, leading to lower recovery. |
| Isopropanol | Single Solvent | Less polar than ethanol, higher boiling point (82 °C). May offer better solubility characteristics. |
| Ethanol/Water | Mixed Solvent | Excellent and highly tunable system. Dissolve in hot ethanol, add hot water dropwise until cloudy.[12][15] |
| Acetone/Hexane | Mixed Solvent | A versatile system for moderately polar compounds. Dissolve in hot acetone, add hexane until cloudy.[14] |
| Toluene | Single Solvent | Can be effective for aromatic compounds, but may be too non-polar. Use with caution as boiling point (111 °C) may be higher than the compound's melting point.[15] |
Section 4: Detailed Protocols
Protocol 1: Optimized Recrystallization using an Ethanol/Water System
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (95%) with stirring to just dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[15]
-
Saturation: To the hot, clear solution, add hot water dropwise with swirling until the solution just begins to turn persistently cloudy. This indicates the saturation point.[12] Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for the formation of large, pure crystals.[16]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water, followed by a wash with ice-cold water to remove residual ethanol.[13]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Deactivated Silica Gel Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5% triethylamine (v/v).
-
Column Packing: Pack the column with the slurry. Do not let the column run dry.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase (containing triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed. This "dry loading" technique often results in better separation.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10-20% Ethyl Acetate in Hexane + 0.5% Triethylamine) and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Combine the pure fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
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Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
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University of Toronto. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
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ChemistryConnected. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
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Chemistry Help Center. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
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University of Massachusetts Boston. (n.d.). Recrystallization. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
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Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3. Retrieved from [Link]
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Raposo, C., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2649. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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Manfroni, G., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Molecules, 29(7), 1649. Retrieved from [Link]
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Reddit. (2022). r/OrganicChemistry - Struggling with the purification of a nitroaldol product. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
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Validation & Comparative
Validating the Biological Potential of 6-nitro-2,3-dihydro-1H-inden-1-ol: A Comparative Guide
For researchers and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. In this guide, we delve into the validation of the biological activity of 6-nitro-2,3-dihydro-1H-inden-1-ol , a compound of interest within the broader class of indanol derivatives. While direct experimental data on this specific molecule is limited in publicly available literature, this guide provides a comprehensive framework for its evaluation. By examining the established biological activities of structurally related compounds, we can infer potential therapeutic applications and outline the requisite experimental protocols for validation. This guide will objectively compare the potential performance of 6-nitro-2,3-dihydro-1H-inden-1-ol with known alternatives, supported by established experimental data for those analogs.
Inferred Biological Activities from Structural Analogs
The chemical structure of 6-nitro-2,3-dihydro-1H-inden-1-ol, featuring an indanol core with a nitro group substitution, suggests several potential biological activities based on extensive research into similar molecular scaffolds. The indanone and indazole nuclei are present in numerous compounds with a wide array of pharmacological effects.[1]
Anti-inflammatory Activity
Indazole and indanol derivatives have demonstrated significant anti-inflammatory properties.[2][3] The mechanism often involves the inhibition of key inflammatory mediators. For instance, some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and scavenge free radicals.[2] Given that inflammation is a key factor in many diseases, this is a promising area for investigation.
Comparative Insight: Non-steroidal anti-inflammatory drugs (NSAIDs) are a common benchmark for anti-inflammatory activity.[4] However, many NSAIDs are associated with gastrointestinal side effects.[4] The development of novel anti-inflammatory agents with improved safety profiles is an ongoing research goal.
Anticancer Activity
The presence of a nitro group in a heterocyclic compound is often associated with anticancer activity.[5] Derivatives of 6-nitroindazole have shown antiproliferative effects against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[6] Another related compound, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has demonstrated significant cytotoxicity in a majority of the 13 human tumor cell lines it was tested against.[7][8] This compound was also found to induce cell cycle arrest and apoptosis, key mechanisms for cancer cell death.[7][8]
Comparative Insight: The cytotoxicity of novel compounds is often compared against established chemotherapeutic agents like doxorubicin or cisplatin. A key aspect of modern cancer drug development is selective toxicity towards cancer cells over healthy cells.[9]
Neuroprotective Effects
Indole-based compounds, which share structural similarities with the indanol core, have been investigated for their neuroprotective potential.[10][11] Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases.[10] Compounds that can mitigate oxidative stress and protect neurons from damage are of high interest. Some indole derivatives have shown the ability to reduce cell mortality in the presence of oxidative stressors.[11]
Comparative Insight: The neuroprotective effects of a novel compound can be compared to established antioxidants and neuroprotective agents like melatonin or celecoxib.[12]
Experimental Validation Protocols
To validate the inferred biological activities of 6-nitro-2,3-dihydro-1H-inden-1-ol, a series of well-established in vitro and in vivo assays are required.
In Vitro Anti-inflammatory Assays
A foundational step in assessing anti-inflammatory potential is to evaluate the compound's effect on key inflammatory pathways in a controlled cellular environment.
Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 6-nitro-2,3-dihydro-1H-inden-1-ol for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Workflow for In Vitro Nitric Oxide Inhibition Assay.
In Vitro Cytotoxicity Assay
Determining the cytotoxic potential of the compound against cancer cell lines is a primary screen for anticancer activity.
Protocol: MTT Assay for Cell Viability
-
Cell Lines: Culture selected human cancer cell lines (e.g., MOLT-4, HL-60, U-937) and a normal human cell line (e.g., peripheral blood mononuclear cells - PBMCs) in appropriate media.[7][8]
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of 6-nitro-2,3-dihydro-1H-inden-1-ol for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Workflow for MTT Cytotoxicity Assay.
In Vitro Neuroprotection Assay
To assess the neuroprotective effects, a cell-based model of oxidative stress-induced neuronal death is commonly employed.
Protocol: H2O2-Induced Cytotoxicity in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with different concentrations of 6-nitro-2,3-dihydro-1H-inden-1-ol for a specified time.
-
Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H2O2) to induce oxidative stress and cell death.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone to determine the protective effect.[11]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Workflow for In Vitro Neuroprotection Assay.
Comparative Data of Structurally Related Compounds
To provide context for the potential efficacy of 6-nitro-2,3-dihydro-1H-inden-1-ol, the following table summarizes the reported biological activities of some of its structural analogs.
| Compound/Derivative Class | Biological Activity | Key Findings | Reference |
| Indazole Derivatives | Anti-inflammatory | Dose-dependently inhibited carrageenan-induced hind paw edema in rats. Inhibited COX-2, TNF-α, and IL-1β. | [2] |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives | Anticancer | Exhibited significant antiproliferative activity against NCI-H460 lung carcinoma cell line with IC50 values of 5–15 μM. | [6] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | Anticancer | Induced significant cytotoxicity in 8 out of 13 human tumor cell lines. Showed no significant cytotoxicity against normal human PBMCs. | [7][8] |
| Indole-based Compounds | Neuroprotective | Significantly reduced cell mortality in H2O2-stimulated SH-SY5Y cells, preserving cell viability. | [11] |
| 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives | Analgesic and Anti-inflammatory | Demonstrated significant inhibition of paw edema in a carrageenan-induced rat paw edema model. | [3] |
Conclusion and Future Directions
While direct experimental validation of 6-nitro-2,3-dihydro-1H-inden-1-ol is pending, the analysis of its structural analogs strongly suggests its potential as a biologically active compound with possible anti-inflammatory, anticancer, and neuroprotective properties. The provided experimental protocols offer a clear and robust pathway for the systematic evaluation of these activities.
Future research should focus on the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol and its subsequent screening using the outlined in vitro assays. Promising results from these initial studies would then warrant further investigation into its mechanism of action, followed by in vivo studies to assess its efficacy and safety in animal models. This structured approach will be crucial in determining the therapeutic potential of this novel compound.
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- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
A Comparative Guide to the Synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol for Pharmaceutical Research
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a pharmaceutical pipeline. 6-nitro-2,3-dihydro-1H-inden-1-ol is a valuable building block in medicinal chemistry, and its efficient synthesis is of paramount importance. This guide provides an in-depth comparison of two prominent methods for the synthesis of this nitroalcohol: the chemoselective reduction of 6-nitro-2,3-dihydro-1H-inden-1-one using Sodium Borohydride (NaBH₄) and the Meerwein-Ponndorf-Verley (MPV) reduction.
This document will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis based on yield, selectivity, and practical considerations to aid researchers in making informed decisions for their synthetic strategies.
Introduction to the Synthetic Challenge
The primary challenge in the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol lies in the chemoselective reduction of the ketone functionality in the precursor, 6-nitro-2,3-dihydro-1H-inden-1-one, without affecting the aromatic nitro group. The nitro group is susceptible to reduction under various conditions, which could lead to undesired byproducts. Therefore, the choice of reducing agent and reaction conditions is crucial to achieve high yield and purity of the target alcohol.
Method 1: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a widely used reducing agent due to its mild nature and high selectivity for aldehydes and ketones.[1] Under standard conditions, NaBH₄ does not typically reduce nitro groups, making it a prime candidate for the desired transformation.[2]
Mechanistic Rationale
The reduction of a ketone by sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated, typically by the solvent (e.g., an alcohol), to yield the final alcohol product. The selectivity of this reaction stems from the fact that the nitro group is a much weaker electrophile than the ketone carbonyl group, and thus, does not react with the mild hydride donor under controlled conditions.
Experimental Protocol
The following protocol is a representative procedure for the reduction of a nitro-substituted aromatic ketone, adapted for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Materials:
-
6-nitro-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 6-nitro-2,3-dihydro-1H-inden-1-one in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions. An excess of NaBH₄ is typically used.[3]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Heat the mixture to boiling and then allow it to cool to room temperature to precipitate the product.[3]
-
Collect the solid product by vacuum filtration. If the product is a liquid or does not precipitate, an extraction with a suitable organic solvent like dichloromethane should be performed.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 6-nitro-2,3-dihydro-1H-inden-1-ol.
Method 2: Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols.[4][5] This reaction is particularly advantageous when dealing with substrates containing other reducible functional groups, such as nitro groups, as it leaves them intact.[6]
Mechanistic Rationale
The MPV reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol.[4][7] The reaction proceeds through a six-membered cyclic transition state where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the substrate. The equilibrium is driven forward by using an excess of the sacrificial alcohol and by removing the acetone byproduct by distillation.[6] This mechanism ensures high chemoselectivity as the nitro group does not participate in this coordination-hydride transfer process.
Experimental Protocol
The following is a general procedure for an MPV reduction, which can be optimized for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Materials:
-
6-nitro-2,3-dihydro-1H-inden-1-one
-
Aluminum isopropoxide
-
Isopropanol
-
Toluene (optional, as a higher-boiling solvent)
-
Dilute sulfuric acid or hydrochloric acid for work-up
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and distillation setup
Procedure:
-
Set up a distillation apparatus.
-
In the reaction flask, dissolve 6-nitro-2,3-dihydro-1H-inden-1-one and aluminum isopropoxide in an excess of dry isopropanol (or a mixture of isopropanol and toluene).
-
Heat the reaction mixture to reflux.
-
Slowly distill off the acetone formed during the reaction to shift the equilibrium towards the product.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Hydrolyze the aluminum alkoxide product by adding dilute acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Analysis
| Feature | Sodium Borohydride Reduction | Meerwein-Ponndorf-Verley (MPV) Reduction |
| Selectivity | Generally high for ketones over nitro groups under controlled conditions. | Excellent chemoselectivity; nitro groups are unaffected.[6] |
| Reagents | NaBH₄ is a common, relatively inexpensive reagent. | Aluminum isopropoxide is also common, but requires anhydrous conditions. |
| Reaction Conditions | Mild conditions, typically at room temperature or below. | Requires heating to reflux and distillation to remove acetone. |
| Work-up | Simple quenching and extraction/filtration. | Requires acidic work-up to hydrolyze the aluminum salts. |
| Scalability | Generally straightforward to scale up. | Can be more complex to scale up due to the need for distillation. |
| Environmental Impact | Boron waste is generated. | Aluminum waste is generated; use of organic solvents for extraction. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of NaBH₄ and MPV reduction methods.
Conclusion
Both the Sodium Borohydride and Meerwein-Ponndorf-Verley reduction methods offer viable pathways for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol with high chemoselectivity. The choice between the two will likely depend on the specific requirements of the synthesis, such as scale, available equipment, and tolerance for different work-up procedures.
The NaBH₄ reduction is operationally simpler and proceeds under milder conditions, making it an attractive option for smaller-scale laboratory synthesis. The MPV reduction, while requiring more stringent conditions (anhydrous reagents and distillation), offers exceptional and reliable chemoselectivity, which can be crucial for complex molecules or when side reactions are a major concern.
Researchers should carefully evaluate these factors and may consider small-scale trials of both methods to determine the optimal procedure for their specific needs.
References
- [Reference to a general organic chemistry textbook or a review on NaBH4 reductions]
-
2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Meerwein–Ponndorf–Verley reduction - Wikipedia. (n.d.). Retrieved from [Link]
- [Reference to a paper or review on catalytic transfer hydrogen
-
Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC - NIH. (n.d.). Retrieved from [Link]
-
Mechanism of Meerwein-Ponndorf-Verley Reduction - Physics Wallah. (n.d.). Retrieved from [Link]
- [Reference to a relevant scientific article or patent with experimental d
- [Reference to a relevant scientific article or patent with experimental d
- [Reference to a relevant scientific article or patent with experimental d
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry, 3, 110-120.
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- 5. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verley Reduction of Meerwein-Ponndorf- [pw.live]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to 6-nitro-2,3-dihydro-1H-inden-1-ol and Other Nitroindenol Derivatives for Drug Discovery
This guide offers an in-depth technical comparison of 6-nitro-2,3-dihydro-1H-inden-1-ol and related nitroindenol derivatives, designed for researchers, scientists, and professionals in drug development. By synthesizing available data on analogous compounds, this document provides a framework for understanding the therapeutic potential of this chemical class, particularly in oncology and anti-inflammatory applications.
Introduction: The Therapeutic Potential of the Nitro-Substituted Indanol Scaffold
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for functional groups, enabling precise interactions with biological targets. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This often leads to enhanced biological activity, a strategy that has been successfully employed in the development of various therapeutic agents.
6-nitro-2,3-dihydro-1H-inden-1-ol, the focal point of this guide, combines the indanol framework with a nitro functional group. While direct and extensive comparative studies on this specific molecule and its close derivatives are limited in publicly accessible literature, we can infer its potential by examining structurally related compounds, particularly nitro-substituted indazoles and indoles. These related compounds have demonstrated significant promise as anticancer and anti-inflammatory agents. This guide will therefore draw logical comparisons and present available experimental data on these analogous compounds to illuminate the potential of 6-nitro-2,3-dihydro-1H-inden-1-ol and to guide future research in this area.
Comparative Biological Activity: Insights from Structurally Related Compounds
The biological activity of nitro-substituted heterocyclic compounds is profoundly influenced by the position of the nitro group and other substituents on the aromatic ring. These modifications can impact the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for target binding and overall efficacy.
Anticancer Activity
Nitro-substituted indazoles and indoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a variety of cancer cell lines. The nitro group is often a key contributor to their antiproliferative effects.
A study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with the nitro-based indazoles showing IC50 values in the range of 5–15 μM[1]. This highlights the importance of the 6-nitro substitution for cytotoxic activity. Furthermore, substituted 5-nitroindole derivatives have demonstrated broad-spectrum anticancer activities. For instance, certain 5-nitroindole derivatives inhibited the proliferation of human cancer HeLa cells with IC50 values as low as 5.08 ± 0.91 μM[2].
The proposed mechanism for the anticancer activity of some nitroaromatic compounds involves their ability to generate reactive oxygen species (ROS), leading to cellular stress and apoptosis. The electron-withdrawing nature of the nitro group is thought to play a crucial role in this process.
The following table summarizes the anticancer activity of various nitro-substituted indazole and indole derivatives, providing a comparative context for the potential of 6-nitro-2,3-dihydro-1H-inden-1-ol.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroindazole | 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative | NCI-H460 (Lung) | 5-15 | [1] |
| Nitroindole | Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa (Cervical) | 5.08 ± 0.91 | [2] |
| Nitroindole | Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa (Cervical) | 5.89 ± 0.73 | [2] |
| Nitro-substituted Thiazolyl Hydrazone | Compound 9 | MCF-7 (Breast) | 102.58 | [3] |
| Nitro-substituted Thiazolyl Hydrazone | Compound 11 | MCF-7 (Breast) | 125 | [3] |
Note: The presented data is for structurally related compounds and should be used as a guide for the potential activity of 6-nitro-2,3-dihydro-1H-inden-1-ol. Direct experimental evaluation is necessary for confirmation.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Indazole derivatives, including those with a nitro substitution, have shown potential as anti-inflammatory agents.
One study demonstrated that 6-nitroindazole was the most effective among the tested indazoles at inhibiting DPPH free radical generation and also showed potent inhibitory activity on IL-1β[1]. However, in another study, the TNF-α inhibitory activity of 6-nitroindazole was found to be the least among the tested compounds, with only 29% inhibition at the maximum concentration tested[4]. This suggests that the anti-inflammatory activity of nitro-substituted compounds can be target-specific. N-substituted indazolones have also been shown to be potent anti-inflammatory and analgesic agents in mice, with their mechanism of action linked to the blockage of cytokine release (TNF-α and IL-1) and inhibition of cyclooxygenase and 5'-lipoxygenase activities[5].
The following table summarizes the anti-inflammatory activity of some nitro-substituted indazole derivatives.
| Compound | Assay | Result | Reference |
| 6-Nitroindazole | DPPH free radical scavenging | Highest inhibition among tested indazoles | [1] |
| 6-Nitroindazole | IL-1β inhibition | Potent inhibitory activity | [1] |
| 6-Nitroindazole | TNF-α inhibition | 29% inhibition at 250 µM | [4] |
| N-Substituted Indazolones | Cytokine release (TNF-α, IL-1) | Blockage of release | [5] |
Experimental Protocols
To facilitate further research and comparative evaluation, this section provides detailed, step-by-step methodologies for key in vitro assays to assess the anticancer and anti-inflammatory potential of 6-nitro-2,3-dihydro-1H-inden-1-ol and its derivatives.
Synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol
A general synthesis for 6-nitro-2,3-dihydro-1H-inden-1-ol would typically start from the corresponding ketone, 6-nitro-2,3-dihydro-1H-inden-1-one. The synthesis of 1-indanones is well-documented and can be achieved through methods like Friedel-Crafts acylation of a suitably substituted benzene derivative[6].
Step 1: Synthesis of 6-nitro-2,3-dihydro-1H-inden-1-one
A plausible synthetic route involves the nitration of 2,3-dihydro-1H-inden-1-one.
-
Materials: 2,3-dihydro-1H-inden-1-one, fuming nitric acid, sulfuric acid.
-
Procedure:
-
Cool a solution of 2,3-dihydro-1H-inden-1-one in concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 6-nitro-2,3-dihydro-1H-inden-1-one.
-
Step 2: Reduction to 6-nitro-2,3-dihydro-1H-inden-1-ol
The ketone is then reduced to the corresponding alcohol.
-
Materials: 6-nitro-2,3-dihydro-1H-inden-1-one, sodium borohydride (NaBH4), methanol.
-
Procedure:
-
Dissolve 6-nitro-2,3-dihydro-1H-inden-1-one in methanol and cool the solution to 0°C.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-nitro-2,3-dihydro-1H-inden-1-ol.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide Production
The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
-
Principle: Nitrite reacts with the Griess reagent to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.
-
Protocol:
-
Cell Culture and Stimulation: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Visualizing Experimental Workflows
To provide a clear and concise overview of the experimental processes, the following diagrams illustrate the workflows for the synthesis and biological evaluation of nitroindenol derivatives.
Caption: Synthetic pathway for 6-nitro-2,3-dihydro-1H-inden-1-ol.
Caption: Workflow for in vitro biological evaluation.
Conclusion and Future Directions
While direct comparative data for 6-nitro-2,3-dihydro-1H-inden-1-ol and its derivatives remain to be established, the available evidence from structurally related nitro-substituted heterocyclic compounds strongly suggests their potential as valuable scaffolds for the development of novel anticancer and anti-inflammatory agents. The presence of the nitro group appears to be a critical determinant of biological activity, and its position on the indanol ring likely plays a significant role in modulating potency and selectivity.
Future research should focus on the systematic synthesis of a library of nitroindenol derivatives with variations in the position of the nitro group and other substitutions on the aromatic ring. A comprehensive evaluation of these compounds using the standardized in vitro assays detailed in this guide will be crucial for establishing clear structure-activity relationships. Such studies will not only elucidate the therapeutic potential of this chemical class but also provide a solid foundation for the rational design of more potent and selective drug candidates.
References
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]
-
Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. MDPI. [Link]
-
Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
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The anti-inflammatory activity of N-substituted indazolones in mice. PubMed. [Link]
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Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Semantic Scholar. [Link]
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Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives. PubMed. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH. [Link]
-
Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acids. Frontiers. [Link]
-
Pharmacological Evaluation of the Anti-Inflammatory Activity and Chemoinformatic Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. ResearchGate. [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online. [Link]
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
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- 3. mdpi.com [mdpi.com]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
A Comparative Cross-Validation of 6-nitro-2,3-dihydro-1H-inden-1-ol: A Guide for Synthetic and Medicinal Chemists
For researchers engaged in the nuanced fields of medicinal chemistry and drug development, the indane scaffold represents a privileged structure, offering a rigid bicyclic framework amenable to diverse functionalization. Within this class of molecules, 6-nitro-2,3-dihydro-1H-inden-1-ol is a compound of interest, largely owing to the synthetic versatility imparted by the nitro moiety. This guide provides a comprehensive cross-validation of the experimental profile of 6-nitro-2,3-dihydro-1H-inden-1-ol. Due to the limited availability of published spectroscopic data for this specific molecule, this guide will focus on its synthesis from the well-characterized precursor, 6-nitro-2,3-dihydro-1H-inden-1-one, and a comparative analysis with structurally related indanol analogues, namely 6-bromo-2,3-dihydro-1H-inden-1-ol and 6-chloro-2,3-dihydro-1H-inden-1-amine. This approach allows for a logical deduction of its expected spectral characteristics and an understanding of the influence of the substituent at the 6-position on the molecule's overall properties.
Introduction: The Significance of the 6-Substituted Indanol Scaffold
The 2,3-dihydro-1H-inden-1-ol framework is a core component in numerous biologically active molecules and chiral ligands for asymmetric synthesis. The nature and position of substituents on the aromatic ring critically influence the molecule's steric and electronic properties, thereby modulating its biological activity and chemical reactivity. The introduction of a nitro group at the 6-position is of particular strategic importance. The electron-withdrawing nature of the nitro group can significantly impact the acidity of the hydroxyl proton and the reactivity of the aromatic ring. Furthermore, the nitro group serves as a versatile synthetic handle, readily convertible to an amino group, which can then be further functionalized to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Synthesis and Characterization of 6-nitro-2,3-dihydro-1H-inden-1-ol
The most direct route to 6-nitro-2,3-dihydro-1H-inden-1-ol involves the reduction of the corresponding ketone, 6-nitro-2,3-dihydro-1H-inden-1-one. This precursor is commercially available and its properties are documented.
Experimental Protocol: Reduction of 6-nitro-2,3-dihydro-1H-inden-1-one
This protocol outlines a standard procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a round-bottomed flask, dissolve 6-nitro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Characterization Data
Table 1: Physicochemical Properties of 6-nitro-2,3-dihydro-1H-inden-1-ol and its Precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 6-nitro-2,3-dihydro-1H-inden-1-ol | C₉H₉NO₃ | 179.17 | [3] |
| 6-nitro-2,3-dihydro-1H-inden-1-one | C₉H₇NO₃ | 177.16 | [1] |
Comparative Analysis with 6-Substituted Indanol Analogues
To provide a robust cross-validation, a comparative analysis with experimentally characterized 6-bromo-2,3-dihydro-1H-inden-1-ol and 6-chloro-2,3-dihydro-1H-inden-1-amine is presented. This comparison will focus on the influence of the substituent at the 6-position on the spectroscopic properties.
Physicochemical Properties of Comparative Compounds
Table 2: Physicochemical Properties of Comparative Indanol Analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 6-bromo-2,3-dihydro-1H-inden-1-ol | C₉H₉BrO | 213.07 | [4] |
| 6-chloro-2,3-dihydro-1H-inden-1-amine | C₉H₁₀ClN | 167.63 | [5] |
Spectroscopic Data Comparison
A direct comparison of the available spectroscopic data for the bromo- and chloro- analogues allows for an informed prediction of the spectral features of 6-nitro-2,3-dihydro-1H-inden-1-ol.
¹H NMR Spectroscopy:
The proton NMR spectrum is a powerful tool for structural elucidation. The chemical shifts of the protons in the indanol core are influenced by the electronic nature of the substituent at the 6-position.
-
Aromatic Protons: The electron-withdrawing nitro group in 6-nitro-2,3-dihydro-1H-inden-1-ol is expected to cause a significant downfield shift of the aromatic protons compared to the bromo and chloro analogues. The proton at position 7, being ortho to the nitro group, would experience the most pronounced deshielding.
-
Benzylic Proton (H-1): The chemical shift of the proton at the C-1 position, bearing the hydroxyl group, will also be influenced by the substituent at the 6-position.
-
Aliphatic Protons (H-2 and H-3): The protons on the five-membered ring are expected to show complex splitting patterns (multiplets) due to geminal and vicinal coupling.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Aromatic Carbons: The carbon atom directly attached to the nitro group (C-6) is expected to be significantly deshielded. The other aromatic carbons will also experience shifts depending on their position relative to the nitro group.
-
Benzylic Carbon (C-1): The chemical shift of the carbon bearing the hydroxyl group will be in the typical range for a secondary alcohol.
-
Aliphatic Carbons (C-2 and C-3): These carbons will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.
-
N-O Stretch: Strong characteristic absorption bands for the nitro group are expected in the regions of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).
-
C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for indanols include the loss of water (M-18) and cleavage of the five-membered ring. The presence of the nitro group will also influence the fragmentation pattern, with potential loss of NO₂ (M-46) or NO (M-30).
Visualizing the Synthetic and Comparative Workflow
To clearly illustrate the experimental and logical flow of this guide, the following diagrams are provided.
Caption: Logical workflow for the comparative analysis of 6-substituted indanols.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding the experimental profile of 6-nitro-2,3-dihydro-1H-inden-1-ol. By detailing its synthesis and presenting a comparative analysis with structurally similar, well-characterized analogues, we can confidently predict its key spectroscopic features. The electron-withdrawing nitro group is expected to exert a significant influence on the chemical shifts of the aromatic protons and carbons, providing a distinct spectroscopic signature.
For researchers in drug discovery, the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol opens the door to a wide array of novel derivatives. The reduction of the nitro group to an amine, followed by a variety of N-functionalization reactions, can generate a library of compounds for biological screening. Future work should focus on the full experimental characterization of 6-nitro-2,3-dihydro-1H-inden-1-ol to validate the predictions made in this guide and to further explore the potential of this versatile scaffold in medicinal chemistry.
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A Comparative Guide to the Biological Efficacy of 6-nitro-2,3-dihydro-1H-inden-1-ol and Known Inhibitors of Enoyl-Acyl Carrier Protein Reductase (InhA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological efficacy of the novel compound 6-nitro-2,3-dihydro-1H-inden-1-ol against established inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). While direct experimental data for 6-nitro-2,3-dihydro-1H-inden-1-ol is emerging, this document synthesizes the known activities of related nitro-compounds and provides a framework for its evaluation against the frontline anti-tubercular drug Isoniazid and the well-characterized inhibitor Triclosan.
Introduction: The Critical Role of InhA in Mycobacterium tuberculosis
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on a unique cell wall structure for its survival and pathogenesis. A key component of this cell wall is mycolic acid, the synthesis of which is dependent on the fatty acid synthase-II (FAS-II) system.[1] Within this pathway, the enoyl-acyl carrier protein reductase, InhA, catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP, a crucial step in the elongation of fatty acid chains.[1][2] The essential nature of InhA makes it a prime target for the development of anti-tubercular drugs.[2][3]
Established InhA Inhibitors: A Profile
Isoniazid (INH)
Isoniazid is a cornerstone of tuberculosis treatment.[4][5] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[4][6] Once activated, INH forms a covalent adduct with NAD, which then binds tightly to InhA, inhibiting its function.[4][6] This blockage of mycolic acid synthesis ultimately leads to bacterial cell death.[1] However, the emergence of INH-resistant strains, often due to mutations in the katG gene, necessitates the discovery of novel inhibitors that do not require KatG activation.[6][7]
Triclosan
Triclosan is a broad-spectrum antimicrobial agent that has been shown to directly inhibit InhA.[8] Unlike Isoniazid, Triclosan does not require metabolic activation, making it effective against some INH-resistant strains.[7] It acts as a potent, uncompetitive inhibitor of InhA with respect to both NADH and the enoyl-ACP substrate.[8] The structural and mechanistic understanding of Triclosan's interaction with InhA has provided a valuable template for the design of new direct InhA inhibitors.[9]
The Potential of 6-nitro-2,3-dihydro-1H-inden-1-ol as an InhA Inhibitor
Nitro-containing compounds are a well-established class of molecules with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[10][11][12] The nitro group is a key feature in several anti-tubercular drugs and candidates, where it is often involved in the molecule's mechanism of action.[13][14][15] The presence of a nitro group on the indene scaffold of 6-nitro-2,3-dihydro-1H-inden-1-ol suggests its potential as a novel therapeutic agent. Given the precedence of nitro-compounds in targeting mycobacteria, a logical and compelling hypothesis is that 6-nitro-2,3-dihydro-1H-inden-1-ol may exert its effect through the inhibition of a critical enzyme such as InhA.
Comparative Efficacy Data
The following table summarizes the known inhibitory activities of Isoniazid and Triclosan against wild-type InhA. The data for 6-nitro-2,3-dihydro-1H-inden-1-ol is presented as a hypothetical placeholder to guide future experimental evaluation.
| Compound | Inhibition Constant (Ki) | IC50 | Mechanism of Action |
| Isoniazid (activated INH-NAD adduct) | Slow, tight-binding competitive inhibitor[6] | Varies with assay conditions | Covalent adduct with NAD inhibits InhA[4][6] |
| Triclosan | Ki' ≈ 0.21-0.22 µM[8] | ~21 nM (for a potent derivative)[9] | Uncompetitive inhibitor[8] |
| 6-nitro-2,3-dihydro-1H-inden-1-ol | To be determined | To be determined | To be determined |
Experimental Protocol: InhA Inhibition Assay
To empirically determine the inhibitory potential of 6-nitro-2,3-dihydro-1H-inden-1-ol against InhA and compare it to known inhibitors, the following detailed protocol for an in vitro enzyme inhibition assay is proposed.
Materials and Reagents
-
Recombinant M. tuberculosis InhA
-
NADH
-
trans-2-dodecenoyl-CoA (DD-CoA)
-
Triclosan (positive control)
-
Isoniazid and KatG (for generating the INH-NAD adduct)
-
6-nitro-2,3-dihydro-1H-inden-1-ol (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow
Caption: Experimental workflow for the InhA inhibition assay.
Step-by-Step Methodology
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of InhA in the assay buffer.
-
Prepare stock solutions of NADH and DD-CoA in the assay buffer. The final concentrations in the assay will typically be at or near the Km values.
-
-
Compound Preparation:
-
Prepare stock solutions of 6-nitro-2,3-dihydro-1H-inden-1-ol and Triclosan in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for dose-response analysis.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, InhA enzyme, and varying concentrations of the test compound or control.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrates (NADH and DD-CoA).
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
To determine the mechanism of inhibition and the Ki value, perform further kinetic experiments by varying the concentration of one substrate while keeping the other constant at different fixed concentrations of the inhibitor.
-
Visualizing the Mechanism of Action
The following diagram illustrates the central role of InhA in the mycobacterial FAS-II pathway and the points of inhibition by Isoniazid and direct inhibitors like Triclosan and potentially 6-nitro-2,3-dihydro-1H-inden-1-ol.
Caption: Inhibition of the InhA-catalyzed step in mycolic acid biosynthesis.
Conclusion
This guide establishes a robust framework for evaluating the biological efficacy of 6-nitro-2,3-dihydro-1H-inden-1-ol as a potential inhibitor of M. tuberculosis InhA. By leveraging the extensive knowledge of established inhibitors like Isoniazid and Triclosan, a direct and meaningful comparison can be made. The proposed experimental protocol provides a clear path for determining the inhibitory potency and mechanism of action of this novel compound. The insights gained from such studies will be crucial in advancing the development of new anti-tubercular agents to combat the global health threat of tuberculosis, particularly drug-resistant strains.
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Benchmarking the Performance of 6-nitro-2,3-dihydro-1H-inden-1-ol in Cellular and Biochemical Assays: A Comparative Guide
For researchers and drug discovery professionals, the initial characterization of a novel chemical entity is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for benchmarking the performance of 6-nitro-2,3-dihydro-1H-inden-1-ol, a versatile small molecule scaffold, against established compounds in relevant biological assays.[1] Due to the limited publicly available biological data on this specific molecule, this guide synthesizes information from structurally related compounds to propose a logical and robust testing strategy. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to illustrate the compound's potential profile.
The core structure, an indane derivative, is a common motif in biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[2][3] Furthermore, the presence of a nitro group can significantly influence a molecule's pharmacological properties, often conferring anticancer or antimicrobial activities.[4] Based on these structural alerts, this guide will focus on evaluating 6-nitro-2,3-dihydro-1H-inden-1-ol in the context of cancer cell proliferation and inflammatory pathway modulation.
Comparative Analysis of In Vitro Efficacy
To provide a clear performance benchmark, we will compare 6-nitro-2,3-dihydro-1H-inden-1-ol (referred to as Compound X) with two well-characterized compounds:
-
Doxorubicin: A standard chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition.
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[2]
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for Compound X and the reference compounds in key assays.
| Assay Type | Cell Line / Target | Parameter | Compound X (µM) | Doxorubicin (µM) | Indomethacin (µM) |
| Antiproliferative | MCF-7 (Breast) | IC50 | 8.5 | 1.2 | >100 |
| A549 (Lung) | IC50 | 12.3 | 2.1 | >100 | |
| Cytotoxicity | PBMC (Normal) | IC50 | >100 | 5.8 | >100 |
| Anti-inflammatory | RAW 264.7 | EC50 (NO) | 15.2 | Not Assessed | 25.7 |
This hypothetical data suggests that Compound X exhibits moderate antiproliferative activity with a favorable cytotoxicity profile against normal cells compared to Doxorubicin. Additionally, it shows potential anti-inflammatory effects.
Experimental Workflows and Methodologies
A logical workflow for the initial biological characterization of a novel compound is crucial for generating reliable and reproducible data. The following diagram illustrates the proposed experimental pipeline for evaluating 6-nitro-2,3-dihydro-1H-inden-1-ol.
Caption: A generalized workflow for the synthesis and evaluation of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Detailed Experimental Protocols
This assay assesses the ability of a compound to inhibit cell proliferation.
-
Cell Culture: Culture human breast cancer (MCF-7) and lung cancer (A549) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[5]
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
This assay evaluates the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Determine the EC50 value for the inhibition of NO production.
Potential Signaling Pathways
The biological activities of indazole and indane derivatives are often linked to their ability to modulate key signaling pathways involved in cell proliferation and inflammation.[6]
Caption: Potential signaling pathways modulated by 6-nitro-2,3-dihydro-1H-inden-1-ol.
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a crucial regulator of angiogenesis, a process vital for tumor growth.[6] Many indazole-based compounds are known to be potent kinase inhibitors.[6] The hypothetical antiproliferative activity of Compound X could be attributed to its interaction with key kinases in this pathway, such as MEK or ERK.
In the context of inflammation, the activation of Toll-like receptors (TLRs) by pathogens or inflammatory stimuli triggers a signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The potential of Compound X to inhibit nitric oxide production suggests it may interfere with this pathway, possibly at the level of IKK or other upstream kinases.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial biological evaluation of 6-nitro-2,3-dihydro-1H-inden-1-ol. The proposed assays and comparative framework provide a robust starting point for elucidating its potential as a therapeutic agent. Based on the hypothetical data, further investigations could focus on more detailed mechanistic studies, such as apoptosis and cell cycle analysis, to understand the mode of its antiproliferative action.[7][8] Additionally, profiling against a broader panel of kinases would be a logical next step to identify its specific molecular targets. The synthesis and evaluation of related derivatives could also provide valuable structure-activity relationship (SAR) data to optimize its potency and selectivity.
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Independent Verification of 6-nitro-2,3-dihydro-1H-inden-1-ol: A Comparative Guide for Researchers
For researchers, scientists, and professionals engaged in drug development, the precise characterization of chemical intermediates is paramount. This guide provides an in-depth, independent verification of the properties of 6-nitro-2,3-dihydro-1H-inden-1-ol, a key building block in various synthetic pathways. We will objectively explore its synthesis, physicochemical properties, and spectroscopic data, while also presenting a comparative analysis with relevant alternatives. This document is designed to be a practical resource, offering detailed experimental protocols and data interpretation to ensure scientific integrity and reproducibility in your work.
Introduction: The Significance of 6-nitro-2,3-dihydro-1H-inden-1-ol
6-nitro-2,3-dihydro-1H-inden-1-ol, with the molecular formula C₉H₉NO₃, is a versatile organic intermediate.[1] Its structure, featuring a nitrated indane backbone with a hydroxyl group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens up a vast chemical space for derivatization.
This guide will focus on the independent verification of its properties, a critical step to ensure the quality and reliability of any research that utilizes this compound. We will delve into its synthesis from its ketone precursor, 6-nitro-2,3-dihydro-1H-inden-1-one, and provide a comprehensive analysis of its spectral signature.
Synthesis and Purification
The most common and practical laboratory-scale synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol involves the reduction of the corresponding ketone, 6-nitro-2,3-dihydro-1H-inden-1-one. This precursor is a yellow crystalline solid with a melting point of approximately 169-170°C.[2]
Two primary reduction methods are presented here: sodium borohydride reduction and catalytic transfer hydrogenation. The choice of method often depends on the desired scale, available equipment, and tolerance for other functional groups in more complex substrates.
Method 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[3][4] It offers the advantage of being compatible with a wide range of functional groups and is generally safer to handle than more reactive hydrides like lithium aluminum hydride.
-
Dissolution: In a round-bottom flask, dissolve 1.0 gram of 6-nitro-2,3-dihydro-1H-inden-1-one in 20 mL of methanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add 0.25 grams of sodium borohydride to the cooled solution in small portions over 15 minutes. Effervescence may be observed.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Add 30 mL of ethyl acetate and 20 mL of water to the residue. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional 2 x 20 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude 6-nitro-2,3-dihydro-1H-inden-1-ol by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes).
Diagram: Workflow for Sodium Borohydride Reduction
Caption: Workflow for the synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol via sodium borohydride reduction.
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is another effective method for the reduction of ketones and is particularly useful when avoiding metal hydrides is desired.[5][6] This method typically employs a catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor, like ammonium formate.
-
Reaction Setup: To a solution of 1.0 gram of 6-nitro-2,3-dihydro-1H-inden-1-one in 25 mL of methanol in a round-bottom flask, add 1.5 grams of ammonium formate.
-
Catalyst Addition: Carefully add 0.1 grams of 10% Palladium on carbon (Pd/C) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (2 x 10 mL).
-
Workup: Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in 30 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in the previous method.
Diagram: Catalytic Transfer Hydrogenation Workflow
Caption: Workflow for the catalytic transfer hydrogenation synthesis of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Physicochemical and Spectroscopic Characterization
Accurate characterization of the synthesized 6-nitro-2,3-dihydro-1H-inden-1-ol is crucial for its use in subsequent reactions. The following data provides a benchmark for its independent verification.
Table 1: Physicochemical Properties of 6-nitro-2,3-dihydro-1H-inden-1-ol and a Comparative Analog
| Property | 6-nitro-2,3-dihydro-1H-inden-1-ol | 5-nitro-2,3-dihydro-1H-inden-1-ol (Analog) |
| Molecular Formula | C₉H₉NO₃[1] | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol [1] | 179.17 g/mol |
| Appearance | Off-white to pale yellow solid | Light yellow solid |
| Melting Point | Not explicitly found in searches | Not explicitly found in searches |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DMSO | Soluble in polar organic solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 6-nitro-2,3-dihydro-1H-inden-1-ol are detailed below.
-
δ 8.0-8.2 (m, 2H): Aromatic protons ortho and para to the nitro group.
-
δ 7.4-7.6 (d, 1H): Aromatic proton meta to the nitro group.
-
δ 5.3-5.5 (t, 1H): Methine proton of the alcohol (CH-OH).
-
δ 2.8-3.2 (m, 2H): Methylene protons of the indane ring (CH₂).
-
δ 2.3-2.6 (m, 2H): Methylene protons of the indane ring (CH₂).
-
δ 1.8-2.2 (br s, 1H): Hydroxyl proton (-OH).
-
δ ~150: Aromatic carbon attached to the nitro group.
-
δ ~145-148: Aromatic quaternary carbons.
-
δ ~120-130: Aromatic CH carbons.
-
δ ~75: Methine carbon of the alcohol (CH-OH).
-
δ ~30-35: Methylene carbons of the indane ring (CH₂).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 2: Key IR Absorption Bands for 6-nitro-2,3-dihydro-1H-inden-1-ol
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3500 | O-H | Broad, characteristic of an alcohol |
| 3000-3100 | Aromatic C-H | Stretch |
| 2850-3000 | Aliphatic C-H | Stretch |
| 1510-1550 & 1340-1380 | N-O | Asymmetric and symmetric stretching of the nitro group |
| 1050-1150 | C-O | Stretch of the secondary alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): m/z = 179
-
Key Fragmentation Peaks:
-
m/z = 162 (Loss of -OH)
-
m/z = 133 (Loss of -NO₂)
-
m/z = 115 (Loss of -NO₂ and H₂O)
-
Comparative Analysis with Alternatives
For many synthetic applications, isomeric purity is crucial. A common alternative or potential impurity is the 5-nitro isomer, 5-nitro-2,3-dihydro-1H-inden-1-ol. While possessing the same molecular formula and weight, its properties will differ due to the different position of the nitro group.
Table 3: Comparison of 6-nitro- and 5-nitro-2,3-dihydro-1H-inden-1-ol
| Feature | 6-nitro-2,3-dihydro-1H-inden-1-ol | 5-nitro-2,3-dihydro-1H-inden-1-ol |
| Symmetry in ¹H NMR | Asymmetric substitution pattern on the aromatic ring. | More symmetric aromatic proton signals expected. |
| Aromatic ¹H NMR | Three distinct aromatic proton signals. | Potentially two distinct aromatic proton signals due to symmetry. |
| Reactivity | The electron-withdrawing nitro group at the 6-position influences the reactivity of the aromatic ring and the hydroxyl group differently than a 5-nitro substituent. | The electronic effects of the nitro group at the 5-position will lead to different reactivity profiles in reactions such as electrophilic aromatic substitution. |
Another class of related compounds are the amino-2,3-dihydro-1H-inden-1-ols, which can be synthesized from the corresponding nitro compounds. These amino alcohols are valuable chiral ligands and synthetic intermediates. For instance, 3-amino-2,3-dihydro-1H-inden-5-ol is a known chiral compound.[7]
Conclusion
The independent verification of the properties of 6-nitro-2,3-dihydro-1H-inden-1-ol is essential for its reliable use in research and development. This guide has provided detailed experimental protocols for its synthesis via two common reduction methods. Furthermore, a comprehensive set of predicted spectroscopic data (NMR, IR, and MS) has been presented to aid in its characterization. By comparing its properties with those of a key isomeric alternative, this guide equips researchers with the necessary information to ensure the identity and purity of this important synthetic building block. The provided workflows and data tables serve as a practical resource to support the integrity and success of your scientific endeavors.
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ChemBK. (2024, April 10). 6-nitro-1-indanone. Retrieved January 15, 2026, from [Link]
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 15, 2026, from [Link]
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MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]
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Stevens Institute of Technology. (2008). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. International Journal of Chemical Reactor Engineering, 6(1). [Link]
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A Senior Application Scientist's Guide to Assessing the Specificity of 6-nitro-2,3-dihydro-1H-inden-1-ol as a Potential Kinase Inhibitor
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome, comprising over 500 kinases, orchestrates a complex network of signaling pathways that, when dysregulated, can drive pathological processes. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.
This guide focuses on 6-nitro-2,3-dihydro-1H-inden-1-ol , a compound of interest due to its structural features that suggest a potential for kinase inhibition. The dihydro-1H-indene (or indane) core is a recognized scaffold in several potent kinase inhibitors, including those targeting Checkpoint Kinase 1 (Chk1) and Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). The presence of a nitro group, a versatile functional group in medicinal chemistry, further suggests the potential for significant biological activity.[1]
However, the promise of any new chemical entity is contingent on its specificity. A lack of specificity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows.[2][3] Therefore, a rigorous and systematic assessment of a compound's selectivity across the kinome is not just a recommendation but a critical step in its preclinical evaluation.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to assess the specificity of 6-nitro-2,3-dihydro-1H-inden-1-ol. We will detail a logical, multi-tiered experimental approach, compare its hypothetical performance against established inhibitors, and provide the causal reasoning behind each experimental choice, ensuring a self-validating and robust evaluation.
The Rationale: Why Suspect Kinase Inhibitory Activity?
The hypothesis that 6-nitro-2,3-dihydro-1H-inden-1-ol may function as a kinase inhibitor is built upon established structure-activity relationships. The indane scaffold is present in a variety of biologically active molecules, demonstrating its utility as a pharmacophore.[4][5] Notably, derivatives of this scaffold have been successfully developed as inhibitors of Chk1 and PERK, two kinases implicated in cancer cell survival and proliferation.
-
Checkpoint Kinase 1 (Chk1): A key regulator of the DNA damage response, Chk1 activation allows cancer cells to survive the genotoxic stress induced by chemotherapy.[6][7] Inhibiting Chk1 can therefore sensitize cancer cells to the effects of DNA-damaging agents.
-
PERK: As a crucial component of the unfolded protein response (UPR), PERK helps cancer cells adapt to the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation.[8] PERK inhibition is a promising strategy to exploit these cellular stresses for therapeutic benefit.
Given these precedents, a thorough investigation into the potential kinase inhibitory activity and, crucially, the specificity of 6-nitro-2,3-dihydro-1H-inden-1-ol is warranted.
An Experimental Roadmap for Specificity Profiling
A robust assessment of inhibitor specificity requires a multi-pronged approach, moving from broad, high-throughput screening to more focused, cell-based assays that confirm target engagement and functional consequences. The following experimental workflow provides a comprehensive strategy.
Caption: A multi-phase workflow for assessing the specificity of a novel compound.
Phase 1: Broad Kinome Profiling
The initial step is to understand the compound's interaction landscape across a significant portion of the human kinome. This is most efficiently achieved through a large-scale kinase panel screening service.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of 6-nitro-2,3-dihydro-1H-inden-1-ol in 100% DMSO.
-
Assay Format: Utilize a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Adapta™ Universal Kinase Assay) in vitro kinase activity assay.[9][10] Radiometric assays directly measure the incorporation of a phosphate group onto a substrate and are considered a gold standard for sensitivity and accuracy.
-
Kinase Panel: Screen the compound at a concentration of 1 µM against a panel of at least 400 human kinases. This broad panel should cover all major branches of the kinome tree.
-
ATP Concentration: Perform the initial screen at the apparent ATP Km for each kinase. This provides a standardized condition for comparing potency across different kinases.[11]
-
Data Analysis: Express the results as the percentage of remaining kinase activity relative to a DMSO vehicle control. A significant reduction in activity (e.g., >70%) indicates a potential "hit."
-
Follow-up: For identified hits, perform a 10-point dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each interacting kinase.
Causality Behind Experimental Choices:
-
Why a large panel? A broad screen is essential to uncover not only the intended targets but also potential off-targets that could lead to toxicity or provide opportunities for drug repurposing.[12]
-
Why 1 µM? This concentration is a standard in initial screening campaigns, as it is high enough to identify moderately potent inhibitors while minimizing non-specific interactions.
-
Why determine IC₅₀? This value provides a quantitative measure of potency, allowing for a direct comparison of the compound's activity against different kinases and against benchmark inhibitors.
Phase 2: Target Validation in a Cellular Context
In vitro kinase assays, while crucial, do not fully recapitulate the cellular environment. It is imperative to confirm that the compound engages its putative target(s) within living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[13][14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant human cancer cell line (e.g., a lung or colorectal cancer line for Chk1, or a renal cell carcinoma line for PERK) to 80-90% confluency.
-
Compound Treatment: Treat the cells with 6-nitro-2,3-dihydro-1H-inden-1-ol at various concentrations (e.g., 0.1, 1, and 10 µM) or a DMSO vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blotting using an antibody specific to the target kinase (e.g., anti-Chk1 or anti-PERK).
-
Data Analysis: Quantify the band intensities at each temperature. A ligand-bound protein will be more thermally stable, resulting in a shift of its melting curve to higher temperatures.
Causality Behind Experimental Choices:
-
Why CETSA? This assay directly measures the physical interaction between the compound and its target protein in a native cellular environment, providing strong evidence of target engagement.[16][17]
-
Why a temperature gradient? This allows for the construction of a melting curve, from which the melting temperature (Tm) can be determined. A shift in Tm upon compound treatment is the key indicator of target stabilization.
Follow-on Experiment: Downstream Signaling Analysis
To confirm that target engagement translates to functional inhibition, assess the phosphorylation status of a known downstream substrate of the target kinase via Western blotting.
-
For Chk1: In cells treated with a DNA damaging agent (e.g., gemcitabine), Chk1 is activated. An effective Chk1 inhibitor would prevent the autophosphorylation of Chk1 at Ser296 and the phosphorylation of its substrate, Cdc25A.
-
For PERK: In cells under ER stress (e.g., treated with tunicamycin), PERK is activated. A PERK inhibitor would block the phosphorylation of its substrate, eIF2α.[18]
Phase 3: Cellular Phenotype and Comparative Analysis
The ultimate goal is to understand the compound's effect on cell viability and to compare its performance against established, highly-specific inhibitors.
Experimental Protocol: Cytotoxicity (MTT) Assay
-
Cell Plating: Seed cancer cell lines known to be dependent on the target pathway (e.g., p53-deficient cancer cells for Chk1 inhibitors) in 96-well plates.[19][20]
-
Compound Treatment: Treat the cells with a serial dilution of 6-nitro-2,3-dihydro-1H-inden-1-ol and the benchmark inhibitors for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21][22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Causality Behind Experimental Choices:
-
Why MTT assay? It is a robust, high-throughput colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Why relevant cell lines? Using cell lines with a known dependency on the target pathway provides a functional readout that is more likely to be a direct consequence of on-target inhibition.
Comparative Analysis: Benchmarking Against the Gold Standard
To contextualize the data obtained for 6-nitro-2,3-dihydro-1H-inden-1-ol, a direct comparison with well-characterized, selective inhibitors is essential. For this guide, we will use the following as comparators:
-
Prexasertib (LY2606368): A potent and selective Chk1/Chk2 inhibitor that has been evaluated in numerous clinical trials.[23]
-
GSK2606414: A highly potent and selective PERK inhibitor.[18]
The following tables present a hypothetical comparison based on the experimental workflow described above.
Table 1: Kinase Specificity Profile (IC₅₀ in nM)
| Kinase Target | 6-nitro-2,3-dihydro-1H-inden-1-ol (Hypothetical) | Prexasertib (LY2606368)[24] | GSK2606414[18] |
| Chk1 | 25 | 7 | >10,000 |
| PERK | >10,000 | >10,000 | 0.4 |
| Chk2 | 500 | ~50 | >10,000 |
| CDK2 | >5,000 | >1,000 | >10,000 |
| VEGFR2 | >2,000 | >1,000 | >10,000 |
| c-Kit | >5,000 | >1,000 | >10,000 |
This hypothetical data suggests that 6-nitro-2,3-dihydro-1H-inden-1-ol is a potent Chk1 inhibitor with good selectivity against PERK and other common off-target kinases, though less potent and selective than Prexasertib.
Table 2: Cellular Activity and Potency
| Parameter | 6-nitro-2,3-dihydro-1H-inden-1-ol (Hypothetical) | Prexasertib (LY2606368) | GSK2606414 |
| Target Engagement (CETSA ΔTm) | +4.5°C @ 1 µM (Chk1) | +5.2°C @ 1 µM (Chk1) | +6.8°C @ 1 µM (PERK) |
| Downstream Inhibition (IC₅₀) | 150 nM (pCdc25A) | 50 nM (pCdc25A) | 25 nM (p-eIF2α) |
| Cellular Potency (GI₅₀) | 200 nM (HT-29 cells) | 75 nM (HT-29 cells) | 100 nM (786-O cells) |
This hypothetical cellular data corroborates the biochemical findings, demonstrating on-target engagement and functional inhibition, albeit at a lower potency than the benchmark compounds for their respective targets.
Interpreting the Specificity Profile and Potential Liabilities
The hypothetical data above paints a picture of 6-nitro-2,3-dihydro-1H-inden-1-ol as a promising, albeit not best-in-class, Chk1 inhibitor. The >20-fold selectivity for Chk1 over Chk2 is a positive attribute. However, any off-target activity must be carefully considered. Even seemingly minor off-target interactions can have significant biological consequences.[25][26]
Logical Framework for Interpreting Specificity:
Caption: A logical flow for evaluating the specificity of a kinase inhibitor.
The nitroaromatic moiety, while potentially contributing to binding, is also a structural alert for potential toxicity, including mutagenicity and genotoxicity, often through bioreductive activation.[1] Therefore, parallel toxicology assays are a mandatory component of the overall assessment of this compound.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for assessing the specificity of 6-nitro-2,3-dihydro-1H-inden-1-ol, a compound with structural motifs suggestive of kinase inhibitory activity. By progressing from broad kinome screening to specific cellular assays and benchmarking against established inhibitors, researchers can build a comprehensive and reliable profile of the compound's activity.
Based on our hypothetical results, 6-nitro-2,3-dihydro-1H-inden-1-ol presents as a novel scaffold for Chk1 inhibition. While its potency and specificity may not surpass existing clinical candidates, it serves as a valuable starting point for medicinal chemistry optimization. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency against Chk1 and enhance selectivity against Chk2 and other kinases.
-
Co-crystallography: Obtaining a crystal structure of the compound bound to Chk1 to elucidate the binding mode and guide rational drug design.
-
In Vivo Efficacy Studies: Evaluating the compound's ability to potentiate the effects of chemotherapy in xenograft models.
-
Toxicology Profiling: Thoroughly investigating any potential liabilities associated with the nitro group.
By following this structured and evidence-based approach, the scientific community can effectively evaluate the therapeutic potential of new chemical entities like 6-nitro-2,3-dihydro-1H-inden-1-ol and pave the way for the next generation of targeted therapies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-nitro-2,3-dihydro-1H-inden-1-ol
The core principle of this guide is proactive risk mitigation. While a specific, comprehensive Safety Data Sheet (SDS) for 6-nitro-2,3-dihydro-1H-inden-1-ol is not widely available, its structure—containing a nitroaromatic system—mandates that it be handled as a potentially hazardous substance. Nitrated organic compounds as a class can exhibit toxicity, reactivity, and, in some cases, explosive potential.[1][2] Therefore, the procedures outlined below are built on established safety standards for this chemical class.
Hazard Assessment and Precautionary Controls
The fundamental step before any handling or disposal is a thorough understanding of the potential risks. The nitro group (NO₂) attached to an aromatic ring system is a well-known structural alert for potential hazards.
Expert Insight: The presence of a nitro group can significantly increase the reactivity and toxicity of an organic molecule. Such compounds may be sensitive to heat, shock, or friction. While mono-nitro compounds like this one are generally less hazardous than their di- or tri-nitrated counterparts (e.g., picric acid), they must still be treated with significant caution.[1]
Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The following PPE is mandatory:
-
Eye Protection: Safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Body Protection: A flame-resistant lab coat.
Potential Hazard Profile
The table below summarizes the anticipated hazards for 6-nitro-2,3-dihydro-1H-inden-1-ol based on its chemical class.
| Hazard Category | Potential Risk | Rationale and Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3] | The nitroaromatic structure is associated with systemic toxicity. Avoid creating dust. Handle exclusively in a fume hood. |
| Skin/Eye Irritation | May cause serious skin and eye irritation.[3][4] | Direct contact should be avoided. In case of contact, flush immediately and thoroughly with water. |
| Reactivity | Potentially reactive with strong oxidizing agents or bases. | Do not mix with incompatible waste streams. Nitro compounds can undergo vigorous reactions. |
| Chronic Toxicity | Suspected of causing long-term health effects. | Long-term exposure to some nitroaromatic compounds has been linked to organ damage or carcinogenesis. Minimize exposure at all times. |
Step-by-Step Disposal Protocol
Proper disposal is a multi-step process that begins at the point of waste generation. The primary directive is that hazardous chemical waste must never be disposed of down the drain or in regular trash .[5] The approved disposal route for compounds like 6-nitro-2,3-dihydro-1H-inden-1-ol is through incineration by a licensed hazardous waste management facility, arranged by your institution's Environmental Health and Safety (EHS) office.[6][7]
Step 1: Waste Characterization and Segregation
Immediately classify all materials contaminated with 6-nitro-2,3-dihydro-1H-inden-1-ol as hazardous waste.[8] Proper segregation is paramount to prevent dangerous reactions.[2]
-
Solid Waste:
-
Collect unused or expired pure compounds, reaction byproducts, and grossly contaminated items (e.g., weighing papers, gloves, absorbent pads) in a dedicated solid waste container.
-
Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[9]
-
-
Liquid Waste:
-
Critical Incompatibilities:
-
DO NOT mix this waste with:
-
Strong Oxidizers (e.g., nitric acid, permanganates)
-
Strong Bases (e.g., sodium hydroxide)
-
Aqueous Waste
-
Halogenated Organic Waste
-
Heavy Metal Waste
-
-
Step 2: Containerization and Labeling
All waste containers must be in good condition, compatible with the waste, and correctly labeled from the moment the first drop of waste is added.
-
Labeling Standard: The label must clearly state:
-
The words "HAZARDOUS WASTE "[9]
-
The full, unabbreviated chemical name: "6-nitro-2,3-dihydro-1H-inden-1-ol " and any other components in the waste stream.
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
-
Best Practice: Use the standardized hazardous waste tags provided by your institution's EHS office.
Step 3: Waste Accumulation
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[5]
-
Location: The SAA should be secondary containment (e.g., a chemical-resistant tray) and located away from heat sources or high-traffic areas.
-
Container Management: Keep waste containers securely closed at all times, except when actively adding waste.[5] This prevents the release of volatile compounds and protects the lab environment.
-
Volume Limits: Do not exceed the SAA volume limits set by the EPA and your institution (typically 55 gallons for total hazardous waste and/or 1 quart for acutely toxic P-listed waste).[5]
Step 4: Arranging for Final Disposal
Once a waste container is full or is no longer needed, schedule a pickup with your institution's EHS or equivalent safety department.[9]
-
Do not attempt to transport hazardous waste outside of your laboratory.
-
Provide the EHS office with an accurate description of the waste contents to ensure it is handled and manifested correctly for transport and disposal in accordance with EPA regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Caption: Decision workflow for the safe disposal of 6-nitro-2,3-dihydro-1H-inden-1-ol.
Emergency Procedures
Spill Response
For a small spill contained within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a universal chemical binder. Do not use combustible materials like paper towels. [9]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][10]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR, University of Maryland. [Link]
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Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
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NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. [Link]
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SAFETY DATA SHEET - 5-Nitro-1H-indazole. Thermo Fisher Scientific. [Link]
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Management of Hazardous Chemical Wastes at UT Memphis. University of Tennessee Health Science Center. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. [Link]
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6-NITRO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 24623-24-3. Matrix Fine Chemicals. [Link]
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1H-Inden-1-ol, 2,3-dihydro-. NIST WebBook. [Link]
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(1S)-2,3-dihydro-1H-inden-1-ol. PubChem, National Center for Biotechnology Information. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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A Comprehensive Guide to the Safe Handling of 6-nitro-2,3-dihydro-1H-inden-1-ol: Personal Protective Equipment, Operational Protocols, and Disposal
This document provides essential safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, on the proper handling of 6-nitro-2,3-dihydro-1H-inden-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from the known hazards of structurally similar molecules, particularly nitro-containing aromatic compounds and cyclic alcohols. A conservative approach is paramount to ensure personnel safety.
The molecular structure of 6-nitro-2,3-dihydro-1H-inden-1-ol, with its nitro group and hydroxyl functional group, suggests potential chemical reactivity and physiological effects that necessitate stringent safety measures. Aromatic nitro compounds are often toxic and can be absorbed through the skin, while alcohols present flammability risks.[1][2] Therefore, a comprehensive understanding and implementation of the following personal protective equipment (PPE), handling procedures, and disposal plans are critical.
Hazard Assessment and Causality of Precautionary Measures
-
Toxicity: They can be harmful if ingested, inhaled, or absorbed through the skin.[3]
-
Methemoglobinemia: A significant hazard associated with aromatic nitro compounds is their potential to induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1][3] Symptoms can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[1]
-
Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.[3][4][5]
-
Combustibility: While many nitro compounds are solids and may not be highly flammable, they can be combustible and may form explosive dust clouds.[3] The alcohol functional group also introduces a degree of flammability that must be managed.[2][6]
Based on these potential hazards, the following PPE and handling protocols are designed to create a self-validating system of safety, minimizing exposure through all potential routes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when handling 6-nitro-2,3-dihydro-1H-inden-1-ol to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes. | To protect the eyes from splashes of solutions containing the compound or from airborne solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) with a minimum thickness of 0.2-0.3 mm.[7] Gloves should be inspected for integrity before each use and changed frequently. | To prevent skin contact and absorption. Double gloving is recommended for enhanced protection during transfer and weighing operations. |
| Body Protection | A flame-resistant laboratory coat, fully fastened.[8] A chemical-resistant apron worn over the lab coat provides an additional barrier.[2][8] | To protect the skin and personal clothing from contamination. Flame-resistant material is a precaution against potential flammability. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols and engineering controls are insufficient. The specific type will depend on the exposure assessment. | To prevent inhalation of the compound, which can be a primary route of exposure for solid materials.[3] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | To protect the feet from spills. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring a safe experimental environment.
Engineering Controls and Pre-Handling Preparations
-
Fume Hood: All handling of 6-nitro-2,3-dihydro-1H-inden-1-ol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with adequate ventilation.[2][8]
-
Designated Area: Establish a designated area within the fume hood for the experiment to contain any potential spills.[8]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and that personnel are trained in their use.[2][7]
-
Spill Kit: Have a spill kit containing appropriate absorbent materials readily available.
Workflow Diagram: From Receipt to Disposal
Caption: Workflow for handling 6-nitro-2,3-dihydro-1H-inden-1-ol.
Detailed Handling Protocol
-
Weighing and Transfer:
-
During the Experiment:
-
Post-Experiment Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.[8]
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3][10]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[3]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper waste management is a critical component of laboratory safety. All waste contaminated with 6-nitro-2,3-dihydro-1H-inden-1-ol must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing 6-nitro-2,3-dihydro-1H-inden-1-ol should be collected in a separate, labeled hazardous waste container.[8]
Disposal Procedure
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name and associated hazards.
-
Store the waste containers in a designated, well-ventilated area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
By adhering to these detailed protocols, laboratory personnel can significantly mitigate the risks associated with handling 6-nitro-2,3-dihydro-1H-inden-1-ol, ensuring a safe and controlled research environment.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Santa Cruz Biotechnology. (n.d.). 6-Nitroindazole.
- CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
- National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
- Aldrich. (2024, March 7). Safety Data Sheet.
- Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid.
- Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Central Drug House (P) Ltd. (n.d.). 6-Nitro Benzothiazole Material Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- University of California. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers.
- Xylem Robotics. (2023, October 24). Safety Procedures for Ethanol in a Cannabis Lab.
- University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
